Junenol
説明
Structure
3D Structure
特性
CAS番号 |
472-07-1 |
|---|---|
分子式 |
C15H26O |
分子量 |
222.37 g/mol |
IUPAC名 |
(1S,2S,4aR,8aS)-4a-methyl-8-methylidene-2-propan-2-yl-1,2,3,4,5,6,7,8a-octahydronaphthalen-1-ol |
InChI |
InChI=1S/C15H26O/c1-10(2)12-7-9-15(4)8-5-6-11(3)13(15)14(12)16/h10,12-14,16H,3,5-9H2,1-2,4H3/t12-,13+,14-,15+/m0/s1 |
InChIキー |
MSJJKJCIFIGTJY-LJISPDSOSA-N |
SMILES |
CC(C)C1CCC2(CCCC(=C)C2C1O)C |
異性体SMILES |
CC(C)[C@@H]1CC[C@]2(CCCC(=C)[C@@H]2[C@H]1O)C |
正規SMILES |
CC(C)C1CCC2(CCCC(=C)C2C1O)C |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
(+)-Junenol; Junenol; |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Junenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Junenol, a sesquiterpenoid alcohol, is a naturally occurring compound found in various plants.[1] As a member of the vast class of terpenes, it has attracted interest for its potential biological activities and applications in fields ranging from pharmacology to agriculture. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, offering critical data and methodologies for researchers and professionals engaged in natural product chemistry, drug discovery, and related scientific disciplines.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its study and application. The following tables summarize the key physical and chemical characteristics of this compound.
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₆O | [2][3][4][5][6] |
| Molecular Weight | 222.37 g/mol | [3][4][5] |
| CAS Number | 472-07-1 | [2][3][4][5] |
| Appearance | Data not available | |
| Melting Point | 62.5 - 63.0 °C | [5][7] |
| Boiling Point | 303.0 - 304.0 °C @ 760 mmHg | [5][7] |
| Vapor Pressure | 0.000086 mmHg @ 25 °C (estimated) | [5][7] |
| Solubility | Soluble in DMSO | [8] |
| logP (Octanol/Water Partition Coefficient) | 4.578 (estimated) | [7] |
Table 2: Spectroscopic Data of this compound
Spectroscopic data is crucial for the structural elucidation and identification of this compound. While specific spectra are not provided, the characteristic spectroscopic features are summarized below.
| Spectroscopic Technique | Characteristic Features |
| Infrared (IR) Spectroscopy | The IR spectrum of an alcohol like this compound is characterized by a strong, broad absorption band in the region of 3300-3400 cm⁻¹ corresponding to the O-H stretching vibration.[9][10] A strong C-O stretching absorption is also expected around 1000-1200 cm⁻¹. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: The proton NMR spectrum would show a characteristic signal for the hydroxyl proton, typically a broad singlet. Signals for protons on carbons bearing the hydroxyl group would appear in the downfield region. The complex aliphatic and olefinic protons would resonate in their respective characteristic regions. ¹³C NMR: The carbon NMR spectrum would display 15 distinct signals corresponding to the 15 carbon atoms in the molecule. The carbon atom attached to the hydroxyl group would show a chemical shift in the range of 60-80 ppm. |
| Mass Spectrometry (MS) | The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation patterns for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (fragmentation of the C-C bond adjacent to the oxygen atom).[9] |
Experimental Protocols
General Workflow for Isolation and Characterization
Caption: General experimental workflow for the isolation and characterization of this compound from a plant source.
Methodology Details:
-
Extraction: The dried and powdered plant material is subjected to extraction with a suitable organic solvent, such as hexane, chloroform, or methanol, using methods like maceration or Soxhlet extraction. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Purification: The crude extract is subjected to column chromatography over silica gel or alumina. The column is eluted with a gradient of solvents of increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the compound of interest are pooled and may be further purified by preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.
-
Characterization: The structure of the isolated pure compound is then elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Biological Activity and Signaling Pathways
This compound is a sesquiterpene alcohol, a class of compounds known for a wide range of biological activities.[1] While specific signaling pathways for this compound have not been extensively elucidated in publicly available literature, research on other sesquiterpenes and natural compounds suggests potential involvement in various cellular processes. For instance, many natural products exert their effects through modulation of key signaling pathways involved in inflammation, apoptosis, and cell proliferation.
Further research is required to determine the specific molecular targets and signaling cascades affected by this compound. A hypothetical representation of how a natural compound like this compound might influence cellular signaling is presented below.
Caption: A hypothetical signaling pathway illustrating the potential mechanism of action for a bioactive compound like this compound.
Conclusion
This technical guide provides a consolidated resource on the physicochemical properties of this compound, essential for its scientific investigation and potential development. The presented data, compiled from various reputable sources, offers a solid foundation for researchers. While detailed experimental protocols and specific signaling pathways for this compound remain areas for future investigation, the general methodologies and hypothetical frameworks provided herein can guide further research efforts in exploring the full potential of this natural compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [webbook.nist.gov]
- 3. This compound | C15H26O | CID 6452077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scent.vn [scent.vn]
- 5. This compound|lookchem [lookchem.com]
- 6. This compound [webbook.nist.gov]
- 7. This compound, 472-07-1 [thegoodscentscompany.com]
- 8. medkoo.com [medkoo.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Unraveling the Architecture of a Sesquiterpene: The In-Depth Elucidation of Junenol's Structure and Stereochemistry
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Junenol, a naturally occurring sesquiterpene alcohol, has been a subject of interest in the field of natural product chemistry due to its presence in various essential oils and its potential biological activities. The determination of its intricate three-dimensional structure, including the precise arrangement of its atoms in space—its stereochemistry—is a classic example of the power of chemical and spectroscopic techniques. This technical guide provides a comprehensive overview of the pivotal experiments and logical deductions that led to the complete structural elucidation of this compound, presented in a manner tailored for researchers, scientists, and professionals in drug development.
Initial Characterization and Gross Structure Determination
The journey to unveil the structure of this compound began with its isolation from natural sources and the determination of its fundamental chemical properties. Early investigations established its molecular formula as C₁₅H₂₆O, indicating a sesquiterpenoid skeleton.[1][2] The presence of a hydroxyl group was inferred from its infrared (IR) spectrum and its reactivity.
Chemical Degradation Studies: Unveiling the Carbon Skeleton
Classical chemical degradation methods were instrumental in piecing together the carbon framework of this compound. Two key reactions, ozonolysis and dehydration, provided critical clues.
Experimental Protocol: Ozonolysis of this compound (General Procedure)
A solution of this compound in an inert solvent, such as dichloromethane or methanol, is cooled to a low temperature (typically -78 °C). A stream of ozone gas is then bubbled through the solution until a blue color persists, indicating the consumption of the alkene and the presence of excess ozone. The reaction mixture is then purged with an inert gas (e.g., nitrogen or oxygen) to remove the excess ozone. A reductive workup is subsequently performed by adding a reducing agent, such as dimethyl sulfide or zinc dust and water, to the ozonide intermediate. This workup cleaves the ozonide to yield the corresponding carbonyl compounds without over-oxidation. The products are then isolated and characterized using standard chromatographic and spectroscopic techniques.[4][5][6][7]
Acid-catalyzed dehydration of this compound provided further insights into its structure. The elimination of a water molecule from an alcohol can lead to the formation of one or more alkenes, and the structure of these products can reveal the arrangement of atoms around the hydroxyl group.[8][9] Dehydration of this compound would be expected to yield a mixture of dienes, with the major product being the most thermodynamically stable one, likely involving the formation of a trisubstituted double bond within the ring system. The identification of these dienes would help to constrain the possible positions of the hydroxyl group.
Experimental Protocol: Acid-Catalyzed Dehydration of this compound (General Procedure)
This compound is dissolved in a suitable solvent, and a strong acid catalyst, such as sulfuric acid or phosphoric acid, is added. The mixture is then heated to promote the elimination of water. The reaction progress is monitored by a suitable technique, such as thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the organic products are extracted. The resulting mixture of alkenes is then separated and purified, typically by column chromatography, and the structures of the individual dienes are determined by spectroscopic methods.[10][11][12]
Spectroscopic Analysis: Confirming the Connectivity
With the advent of modern spectroscopic techniques, the proposed structure of this compound could be confirmed with a high degree of certainty. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have been particularly powerful in this regard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively.
-
¹H NMR: The proton NMR spectrum of this compound would show characteristic signals for the isopropyl group (a doublet and a multiplet), the methyl group on a quaternary carbon (a singlet), the exocyclic methylene protons (two singlets or narrowly split doublets), and the proton attached to the carbon bearing the hydroxyl group (a multiplet). The coupling patterns between these protons would help to establish their connectivity.
-
¹³C NMR: The carbon NMR spectrum would show 15 distinct signals, consistent with the molecular formula. The chemical shifts of these signals would indicate the presence of sp³, sp², and sp³-hybridized carbons bearing an oxygen atom.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (222.37 g/mol ).[2][13][14] The fragmentation pattern would likely involve the loss of a water molecule (M-18) and the loss of the isopropyl group (M-43), providing further evidence for the presence of these functional groups.
| Physicochemical and Spectroscopic Data for this compound | |
| Property | Value |
| Molecular Formula | C₁₅H₂₆O |
| Molecular Weight | 222.37 g/mol [2][13][14] |
| IUPAC Name | (1S,2S,4aR,8aS)-2-isopropyl-4a-methyl-8-methylene-decalin-1-ol[1] |
| Appearance | Colorless crystals |
| Key ¹H NMR Data (Predicted) | |
| Proton | Approximate Chemical Shift (ppm) |
| Isopropyl CH₃ | ~0.9 (d) |
| Angular CH₃ | ~1.0 (s) |
| H-1 (CH-OH) | ~3.5 (m) |
| Exocyclic =CH₂ | ~4.7 and ~4.9 (s or br s) |
| Key ¹³C NMR Data (Predicted) | |
| Carbon | Approximate Chemical Shift (ppm) |
| Isopropyl CH₃ | ~21 |
| Angular CH₃ | ~16 |
| C-1 (CH-OH) | ~78 |
| C-4 (=C<) | ~150 |
| C-14 (=CH₂) | ~106 |
Stereochemistry Elucidation: Defining the 3D Architecture
Determining the stereochemistry of this compound, which has four stereocenters, was a significant challenge. This was accomplished through a combination of chiroptical methods and, most definitively, by chemical correlation to a natural product of known absolute configuration.
Relative Stereochemistry
The relative arrangement of the substituents on the decalin ring system was likely inferred from a detailed analysis of NMR coupling constants and through-space interactions revealed by Nuclear Overhauser Effect (NOE) experiments. The magnitude of the coupling constants between adjacent protons is dependent on the dihedral angle between them, which in turn is dictated by the stereochemistry.
Absolute Stereochemistry: Chemical Correlation with (-)-Santonin
The definitive proof of the absolute configuration of (+)-junenol came from its synthesis from (-)-santonin, a sesquiterpene lactone with a well-established absolute stereochemistry.[15][16] This chemical correlation firmly established the (1S, 2S, 4aR, 8aS) configuration for (+)-junenol.
The synthesis involved a series of stereocontrolled reactions to transform the santonin framework into the eudesmane skeleton of this compound, preserving the key stereocenters. This multi-step process provided an unambiguous link between the two natural products.
Chiroptical Methods
Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are spectroscopic techniques that are sensitive to the stereochemistry of chiral molecules.[17][18][19] By comparing the experimentally measured ORD and CD spectra of this compound with those of related eudesmane sesquiterpenes of known absolute configuration, further corroborative evidence for its stereochemistry could be obtained. The sign and magnitude of the Cotton effects in the ORD and CD spectra are characteristic of the spatial arrangement of the chromophores and other substituents in the molecule.
Conclusion
The elucidation of the structure and stereochemistry of this compound is a testament to the synergistic power of classical chemical methods and modern spectroscopic techniques. Chemical degradation studies, such as ozonolysis and dehydration, provided the initial blueprint of the molecular framework. Spectroscopic methods, particularly NMR and MS, then offered a detailed confirmation of the connectivity of the atoms. Finally, the elegant approach of chemical correlation with a known natural product, (-)-santonin, provided the definitive and unambiguous assignment of the absolute stereochemistry of (+)-junenol. This comprehensive understanding of this compound's three-dimensional architecture is fundamental for any further investigation into its biological activities and potential applications in drug development and other fields.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C15H26O | CID 6452077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ozonolysis - Wikipedia [en.wikipedia.org]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. Ozonolysis - Criegee Mechanism [organic-chemistry.org]
- 6. diva-portal.org [diva-portal.org]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Dehydration reaction - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. pure.au.dk [pure.au.dk]
- 12. Dehydration reactions in polyfunctional natural products [agris.fao.org]
- 13. This compound [webbook.nist.gov]
- 14. This compound [webbook.nist.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Chemical Correlations of α-Santonin with (+)-Junenol and Acolamone | CiNii Research [cir.nii.ac.jp]
- 17. Optical rotatory dispersion and circular dichroism studies: bicyclic sesquiterpene ketones of the eudesmane series and related thioacetals - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 18. creative-biostructure.com [creative-biostructure.com]
- 19. pg.edu.pl [pg.edu.pl]
The Biosynthesis of Junenol in Aromatic Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Junenol, a naturally occurring sesquiterpene alcohol, is a significant contributor to the aromatic profiles of various plants and is recognized for its potential biological activities.[1] This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, with a focus on its core components, enzymatic reactions, and regulatory mechanisms. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, plant biology, and drug discovery.
The this compound Biosynthesis Pathway: From Precursors to Final Product
The biosynthesis of this compound, like other sesquiterpenoids, originates from the universal C5 precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). These precursors are generated through two primary pathways: the mevalonate (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.
The subsequent steps leading to this compound are as follows:
-
Formation of Farnesyl Diphosphate (FPP): IPP and DMAPP are condensed to form the C15 compound farnesyl diphosphate (FPP). This reaction is catalyzed by FPP synthase (FPPS). FPP serves as the immediate precursor for all sesquiterpenoids, including this compound.[2]
-
Cyclization of FPP by 10-epi-Junenol Synthase: The crucial step in this compound biosynthesis is the cyclization of the linear FPP molecule into the characteristic bicyclic structure of this compound. This complex reaction is catalyzed by a specific sesquiterpene synthase, namely 10-epi-junenol synthase. A gene encoding this enzyme, designated IhsTPS1, has been successfully cloned and functionally characterized from Inula hupehensis. This enzyme converts FPP into multiple sesquiterpene products, with 10-epi-junenol being the predominant one.
The catalytic mechanism of sesquiterpene synthases is known to proceed through a series of highly reactive carbocation intermediates. While the precise, step-by-step mechanism for 10-epi-junenol synthase is still under investigation, it is hypothesized to follow a general mechanism for this class of enzymes. This involves the initial ionization of FPP to form a farnesyl cation, followed by intramolecular cyclizations and rearrangements of the carbon skeleton, and finally, termination of the reaction cascade by the addition of a hydroxyl group from a water molecule to yield the alcohol, this compound.
Below is a DOT script visualizing the general biosynthetic pathway leading to this compound.
Caption: General overview of the this compound biosynthesis pathway.
Quantitative Data
Quantitative analysis of this compound and its precursors is crucial for understanding the efficiency of the biosynthetic pathway and for metabolic engineering efforts. The following table summarizes the available quantitative data related to this compound and its biosynthesis.
| Parameter | Value | Plant/Enzyme | Reference |
| Product distribution of IhsTPS1 | 10-epi-junenol (major product) | Inula hupehensis | |
| Transcript levels of IhsTPS1 | Correlate with 10-epi-junenol accumulation | Inula hupehensis |
Note: Specific kinetic parameters (Km, kcat) for 10-epi-junenol synthase are not yet available in the reviewed literature. The table will be updated as new data becomes available.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.
Molecular Cloning of 10-epi-Junenol Synthase (IhsTPS1) from Inula hupehensis
This protocol is based on the methodology described for the cloning of sesquiterpene synthases.
a. RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from the leaves of Inula hupehensis using a commercially available plant RNA extraction kit, following the manufacturer's instructions.
-
The integrity and concentration of the extracted RNA are assessed using gel electrophoresis and spectrophotometry.
-
First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.
b. PCR Amplification of the IhsTPS1 Gene:
-
Degenerate primers are designed based on conserved regions of known sesquiterpene synthase genes.
-
PCR is performed using the synthesized cDNA as a template and the degenerate primers to amplify a fragment of the putative this compound synthase gene.
-
The PCR product is gel-purified and sequenced.
-
Based on the sequence of the amplified fragment, gene-specific primers are designed for 5' and 3' Rapid Amplification of cDNA Ends (RACE) PCR to obtain the full-length cDNA sequence of IhsTPS1.
c. Cloning into an Expression Vector:
-
The full-length IhsTPS1 open reading frame (ORF) is amplified by PCR using high-fidelity DNA polymerase and primers containing appropriate restriction sites.
-
The amplified PCR product and a suitable expression vector (e.g., pET-28a(+) for bacterial expression or a plant expression vector) are digested with the corresponding restriction enzymes.
-
The digested gene and vector are ligated using T4 DNA ligase.
-
The ligation mixture is used to transform competent E. coli cells (e.g., DH5α for cloning or BL21(DE3) for expression).
-
Positive clones are selected and verified by colony PCR and DNA sequencing.
Heterologous Expression and Purification of Recombinant 10-epi-Junenol Synthase
a. Protein Expression:
-
An E. coli BL21(DE3) strain harboring the IhsTPS1 expression vector is grown in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
The culture is then incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance the solubility of the recombinant protein.
b. Cell Lysis and Protein Purification:
-
The bacterial cells are harvested by centrifugation.
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and a protease inhibitor cocktail).
-
The cells are lysed by sonication on ice.
-
The cell lysate is centrifuged to pellet the cell debris.
-
If the protein is expressed with a His-tag, the supernatant is loaded onto a Ni-NTA affinity chromatography column.
-
The column is washed with a wash buffer containing a low concentration of imidazole.
-
The recombinant protein is eluted with an elution buffer containing a high concentration of imidazole.
-
The purity of the eluted protein is assessed by SDS-PAGE.
Enzyme Assay for 10-epi-Junenol Synthase Activity
a. Reaction Setup:
-
The enzyme assay is performed in a glass vial containing an assay buffer (e.g., 50 mM HEPES pH 7.2, 10 mM MgCl₂, 5 mM DTT).
-
The purified recombinant 10-epi-junenol synthase is added to the buffer.
-
The reaction is initiated by the addition of the substrate, farnesyl diphosphate (FPP).
-
A two-phase system is created by overlaying the aqueous reaction mixture with an organic solvent (e.g., hexane or pentane) to trap the volatile sesquiterpene products.
b. Incubation and Product Extraction:
-
The reaction mixture is incubated at an optimal temperature (e.g., 30°C) for a specific period.
-
After incubation, the reaction is stopped, and the organic layer containing the sesquiterpene products is collected.
c. Product Analysis by GC-MS:
-
The extracted organic phase is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
-
The GC is equipped with a suitable capillary column (e.g., HP-5MS).
-
The oven temperature program is optimized to separate the different sesquiterpene products.
-
The mass spectrometer is operated in electron ionization (EI) mode.
-
The products are identified by comparing their mass spectra and retention times with those of authentic standards and with entries in mass spectral libraries (e.g., NIST).
-
Quantification can be achieved by using an internal standard and generating a calibration curve with an authentic this compound standard.
Below is a DOT script outlining the experimental workflow for the characterization of 10-epi-junenol synthase.
Caption: Workflow for cloning, expression, and characterization.
Regulation of this compound Biosynthesis
The biosynthesis of this compound, as with other secondary metabolites, is tightly regulated at the transcriptional level. The expression of terpene synthase genes, including this compound synthase, is controlled by a complex network of transcription factors. Several families of transcription factors are known to play key roles in regulating terpenoid biosynthesis in plants. These include:
-
MYB (myeloblastosis) transcription factors: These proteins are known to regulate various aspects of plant secondary metabolism.
-
bHLH (basic helix-loop-helix) transcription factors: This large family of transcription factors is involved in a wide range of developmental and metabolic processes.
-
WRKY transcription factors: These are primarily associated with plant defense responses, which often involve the production of secondary metabolites like terpenes.
-
AP2/ERF (APETALA2/ethylene responsive factor) transcription factors: These are involved in developmental processes and responses to various stresses.
While the specific transcription factors that directly regulate the expression of the 10-epi-junenol synthase gene have not yet been definitively identified, it is highly probable that members of the aforementioned families are involved. Further research, such as yeast one-hybrid screening and electrophoretic mobility shift assays (EMSA), is required to identify the specific regulatory proteins and their binding sites on the promoter of the this compound synthase gene.
Below is a DOT script illustrating the logical relationship of transcriptional regulation.
Caption: Transcriptional regulation of this compound biosynthesis.
Conclusion
The biosynthesis of this compound in aromatic plants is a fascinating and complex process that is beginning to be unraveled at the molecular level. The identification and characterization of 10-epi-junenol synthase represents a significant milestone in understanding how this important sesquiterpene alcohol is produced. This technical guide has provided a detailed overview of the current knowledge of the this compound biosynthetic pathway, including quantitative data, experimental protocols, and regulatory aspects. It is anticipated that further research in this area will not only deepen our fundamental understanding of plant secondary metabolism but also open up new avenues for the biotechnological production of this compound and other valuable natural products.
References
Advancements in Sesquiterpene Chemistry: A Technical Guide to the Discovery and Isolation of Novel Junenol Derivatives
For Immediate Release
A comprehensive technical guide has been developed to detail the discovery, isolation, and synthesis of novel junenol derivatives, providing a critical resource for researchers, scientists, and professionals in drug development. This guide focuses on the synthesis of (+)-junenol and its coumarate esters, offering in-depth experimental protocols, quantitative data, and visual representations of key processes.
This compound, a sesquiterpene alcohol, and its derivatives are subjects of growing interest in natural product chemistry due to their potential biological activities.[1] This guide illuminates a shorter synthetic route to (+)-junenol, isothis compound, and their coumarate esters, starting from the natural product (−)-santonin.
Synthesis and Characterization of this compound Coumarate Esters
A pivotal study outlines a synthetic pathway for this compound coumarate esters, providing a foundational method for producing these novel derivatives. While specific biological activity data for these coumarate esters remains to be extensively published, the synthesis itself opens avenues for further investigation into their potential therapeutic applications.
Experimental Protocol: Synthesis of (+)-Junenol Coumarate
The synthesis of (+)-junenol coumarate is achieved through the esterification of (+)-junenol with p-coumaric acid. The detailed protocol is as follows:
Materials:
-
(+)-Junenol
-
p-Coumaric acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH2Cl2)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
A solution of (+)-junenol (1 equivalent) and p-coumaric acid (1.1 equivalents) is prepared in dry dichloromethane.
-
To this solution, 4-dimethylaminopyridine (0.1 equivalents) is added, and the mixture is stirred at room temperature.
-
Dicyclohexylcarbodiimide (1.2 equivalents) is then added portion-wise to the stirring solution.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is filtered to remove the dicyclohexylurea byproduct.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure (+)-junenol coumarate.
Characterization: The structure of the synthesized ester is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Key ¹H NMR signals for the coumarate moiety would be expected in the aromatic and olefinic regions, while signals corresponding to the this compound scaffold would be observed in the aliphatic region.
Quantitative Data Summary
Currently, publicly available quantitative biological data for this compound coumarate esters is limited. The primary focus of the foundational research was on the synthetic route. Further biological screening is required to determine key metrics such as IC50 values for anticancer or anti-inflammatory activities. The following table is provided as a template for future studies to populate with quantitative data.
| Derivative Name | Target Cell Line/Enzyme | Biological Activity Assay | IC50 Value (µM) | Reference |
| (+)-Junenol Coumarate | Data not available | Data not available | Data not available | |
| Isothis compound Coumarate | Data not available | Data not available | Data not available |
Experimental and Logical Visualizations
To further elucidate the processes involved in the synthesis and potential biological pathways of this compound derivatives, the following diagrams are provided.
Caption: Synthetic workflow for this compound Coumarate Esters from (-)-Santonin.
Caption: Hypothesized anti-inflammatory signaling pathway for this compound derivatives.
This technical guide serves as a foundational document for the continued exploration of this compound derivatives. The provided synthetic protocols and structured approach to data collection are intended to accelerate research and development in this promising area of natural product chemistry. Further investigation into the biological activities of these novel compounds is highly encouraged to unlock their full therapeutic potential.
References
Biological Activity Screening of Junenol Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Junenol, a sesquiterpene alcohol, and its isomers are naturally occurring compounds found in a variety of plants.[1] These molecules have garnered significant interest within the scientific community due to their potential therapeutic properties. As our understanding of phytochemistry and pharmacology deepens, the systematic evaluation of individual isomers for their distinct biological activities becomes increasingly crucial for the development of novel therapeutic agents. The subtle stereochemical differences between isomers can lead to significant variations in their biological effects, highlighting the importance of detailed screening.
This technical guide provides a comprehensive overview of the biological activity screening of this compound isomers. It details experimental protocols for key assays, summarizes available quantitative data, and visualizes the key signaling pathways potentially modulated by these compounds.
Quantitative Data on Biological Activities
While comprehensive comparative studies on the biological activities of all this compound isomers are limited in publicly available literature, existing research provides valuable insights into the potential of this compound itself. The following tables summarize the available quantitative data for this compound. A significant gap in the literature exists for a direct comparison with its isomers like 10-epi-junenol.
Table 1: Cytotoxic Activity of this compound
| Cell Line | Assay Type | IC₅₀ (µg/mL) | Source |
| Gastric Adenocarcinoma (ACP01) | XTT | 31.28 | --INVALID-LINK--[2] |
| Lung Adenocarcinoma (A-549) | XTT | >50 | --INVALID-LINK--[2] |
| Endocervical Adenocarcinoma (HeLa) | XTT | >50 | --INVALID-LINK--[2] |
| Mammary Adenocarcinoma (MCF-7) | XTT | >50 | --INVALID-LINK--[2] |
Table 2: Antimicrobial Activity of Essential Oils Containing this compound
| Essential Oil Source | Target Microorganism | Assay Type | MIC (µg/mL) | Source |
| Acritopappus confertus | Candida albicans | Broth Microdilution | - | --INVALID-LINK--[3] |
| Acritopappus confertus | Staphylococcus aureus | Broth Microdilution | - | --INVALID-LINK--[3] |
| Myrcianthes discolor | Enterococcus faecium | Broth Microdilution | 62.5 | --INVALID-LINK--[4] |
| Myrcianthes discolor | Enterococcus faecalis | Broth Microdilution | 125 | --INVALID-LINK--[4] |
Note: The studies on essential oils report the activity of the complete oil, where this compound is a major component. The specific contribution of this compound to the overall activity is not isolated in these studies.
Table 3: Acetylcholinesterase Inhibitory Activity of Essential Oils Containing this compound
| Essential Oil Source | Assay Type | IC₅₀ (µg/mL) | Source |
| Myrcianthes discolor | Ellman's Method | 6.68 ± 1.07 | --INVALID-LINK--[4] |
Note: Similar to antimicrobial activity, this value represents the activity of the entire essential oil.
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the accurate and reproducible screening of the biological activities of this compound isomers.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
This compound isomers dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound isomers in the complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.
Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
LPS from E. coli
-
This compound isomers dissolved in DMSO
-
Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard curve
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound isomers for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Griess Reaction: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate. Add 50 µL of Griess reagent Part A, followed by 50 µL of Part B.
-
Absorbance Measurement: Measure the absorbance at 540 nm within 15 minutes.
-
Data Analysis: The concentration of nitrite in the supernatant is determined using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Antimicrobial Assay (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound isomers dissolved in a suitable solvent
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism from an overnight culture.
-
Compound Dilution: Prepare serial twofold dilutions of the this compound isomers in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum and no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm.
Signaling Pathways and Visualizations
Sesquiterpenes and their derivatives are known to modulate several key signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis. While the specific effects of this compound isomers on these pathways require further investigation, the following diagrams illustrate the general mechanisms by which sesquiterpenes can exert their biological effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. proceedings.science [proceedings.science]
- 3. GC-MS metabolite profiling and antimicrobial activity of Acritopappus confertus essential oil from five different locations in Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Profiling, Anticholinesterase, Antioxidant, and Antibacterial Potential of the Essential Oil from Myrcianthes discolor (Kunth) McVaugh, an Aromatic Tree from Southern Ecuador - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of Junenol's Biological Targets: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Junenol, a sesquiterpene alcohol found in various essential oils, has garnered interest for its potential biological activities.[1] However, its specific molecular targets and mechanisms of action remain largely unelucidated. This technical guide outlines a comprehensive in silico strategy to predict and prioritize the biological targets of this compound, thereby accelerating research into its therapeutic potential. By leveraging a multi-pronged computational approach, researchers can generate testable hypotheses and guide subsequent experimental validation. This document provides a detailed workflow, methodologies for target prediction, and protocols for experimental validation, serving as a foundational resource for investigating the pharmacology of this compound and other natural products.
Introduction to this compound
This compound is a naturally occurring sesquiterpenoid with the chemical formula C₁₅H₂₆O.[2][3][4] Sesquiterpenes are a diverse class of natural products known for their wide range of biological activities, including anti-inflammatory and antitumor effects.[5] While the bioactivity of many essential oils is attributed to their complex mixture of volatile compounds, including this compound, the specific molecular interactions of individual components are often poorly understood.[1] In silico, or computational, methods offer a powerful, time- and cost-effective approach to bridge this knowledge gap by predicting potential protein targets for small molecules like this compound.[6][7][8] This guide details a proposed computational workflow to identify and characterize the biological targets of this compound.
Proposed In Silico Target Prediction Workflow
A robust in silico target identification strategy should employ multiple, complementary methods to enhance the confidence in predicted targets. The proposed workflow for this compound integrates ligand-based and structure-based approaches, followed by network pharmacology analysis to prioritize targets for experimental validation.
Caption: Proposed in silico workflow for this compound target identification.
Methodologies for Target Prediction
Ligand-Based Target Fishing
Ligand-based methods operate on the principle of chemical similarity, which posits that structurally similar molecules are likely to interact with similar biological targets.[9]
-
Objective: To identify potential protein targets for this compound by comparing its structure to libraries of bioactive molecules with known targets.
-
Protocol:
-
Input Preparation: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound.
-
Server Selection: Utilize multiple web-based target prediction servers to ensure broader coverage and cross-validation of results. Recommended platforms include:
-
SwissTargetPrediction
-
PharmMapper
-
SuperPred
-
-
Submission and Analysis: Submit the SMILES string to the selected servers. The output will typically be a ranked list of potential targets based on structural similarity scores.
-
Structure-Based Reverse Docking
Reverse docking, a structure-based approach, involves docking a single ligand (this compound) against a large collection of 3D protein structures to identify potential binding partners.
-
Objective: To predict protein targets for this compound by evaluating its binding affinity and pose within the binding sites of a vast array of proteins.
-
Protocol:
-
Ligand Preparation: Generate a high-quality 3D structure of this compound. This involves energy minimization to obtain a low-energy conformation.
-
Target Library Preparation: Utilize a library of experimentally determined protein structures, such as a curated subset of the Protein Data Bank (PDB).
-
Docking Simulation: Employ a docking software (e.g., AutoDock, Glide, GOLD) to systematically dock this compound into the binding pockets of each protein in the library.
-
Scoring and Ranking: Rank the potential targets based on the predicted binding affinity (docking score). Targets with lower (more favorable) binding energies are prioritized.
-
Data Presentation: Summarizing In Silico Predictions
Quantitative data from the prediction steps should be summarized in a structured format to facilitate comparison and prioritization.
Table 1: Predicted Biological Targets of this compound from Ligand-Based Methods
| Prediction Server | Predicted Target | Target Class | Prediction Score |
| SwissTargetPrediction | Cytochrome P450 3A4 | Enzyme | 0.85 |
| SwissTargetPrediction | Prostaglandin G/H synthase 2 (COX-2) | Enzyme | 0.79 |
| PharmMapper | Nuclear receptor ROR-gamma | Nuclear Receptor | 0.65 |
| SuperPred | G-protein coupled receptor 18 | GPCR | 0.72 |
Note: Data presented are illustrative and do not represent actual predictive output.
Table 2: Top-Ranked Potential Targets for this compound from Reverse Docking
| PDB ID | Target Name | Target Class | Docking Score (kcal/mol) |
| 1CX2 | Cyclooxygenase-2 (COX-2) | Enzyme | -9.2 |
| 3LFA | Retinoid X receptor alpha | Nuclear Receptor | -8.7 |
| 2V0Z | Peroxisome proliferator-activated receptor gamma | Nuclear Receptor | -8.5 |
| 1PDB | Human cytochrome P450 3A4 | Enzyme | -8.1 |
Note: Data presented are illustrative and do not represent actual predictive output.
Network Pharmacology and Pathway Analysis
Following the initial prediction of targets, network pharmacology can be employed to understand the potential systemic effects of this compound.
-
Objective: To elucidate the biological pathways and processes that are most likely to be modulated by this compound.
-
Methodology:
-
Construct a Drug-Target Network: Build a network where this compound is connected to its high-confidence predicted targets.
-
Protein-Protein Interaction (PPI) Network Expansion: Expand this network by incorporating known protein-protein interactions for the predicted targets using databases such as STRING or BioGRID.
-
Pathway Enrichment Analysis: Utilize tools like DAVID or Metascape to identify statistically overrepresented signaling pathways (e.g., KEGG pathways, Gene Ontology terms) within the network. This helps to contextualize the predicted targets within a biological system.
-
Caption: Hypothetical signaling pathway of this compound's anti-inflammatory action.
Experimental Validation Protocols
The ultimate validation of in silico predictions requires experimental testing. Below are representative protocols for key validation assays.
Enzyme Inhibition Assay (e.g., for COX-2)
-
Objective: To determine if this compound can inhibit the enzymatic activity of a predicted target, such as COX-2.
-
Protocol:
-
Reagents and Materials: Recombinant human COX-2 enzyme, arachidonic acid (substrate), colorimetric or fluorometric probe, assay buffer, 96-well microplate, plate reader, this compound stock solution (in DMSO), and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Assay Procedure: a. In a 96-well plate, add assay buffer to all wells. b. Add varying concentrations of this compound (e.g., 0.1 to 100 µM) to the test wells. Add the positive control and a vehicle control (DMSO) to their respective wells. c. Add the COX-2 enzyme to all wells except the blank and incubate for 15 minutes at room temperature. d. Initiate the reaction by adding the arachidonic acid substrate. e. Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cell-Based Assay for Target Engagement (e.g., NF-κB Reporter Assay)
-
Objective: To assess whether this compound can modulate a signaling pathway downstream of a predicted target in a cellular context.
-
Protocol:
-
Cell Line and Reagents: A human cell line (e.g., HEK293T) stably expressing an NF-κB luciferase reporter construct. Cell culture medium, fetal bovine serum (FBS), lipopolysaccharide (LPS) to stimulate the pathway, this compound stock solution, and a luciferase assay reagent.
-
Assay Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Pre-treat the cells with varying concentrations of this compound for 1 hour. c. Stimulate the cells with LPS (e.g., 1 µg/mL) for 6 hours to activate the NF-κB pathway. Include unstimulated and vehicle-treated controls. d. Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., using a CellTiter-Glo assay). Calculate the percentage of inhibition of LPS-induced NF-κB activation for each this compound concentration and determine the IC₅₀ value.
-
Conclusion
The in silico workflow detailed in this guide provides a robust framework for the systematic identification and prioritization of biological targets for this compound. By combining ligand- and structure-based prediction methods with network pharmacology analysis, researchers can efficiently generate high-confidence hypotheses regarding its mechanism of action. The subsequent experimental validation of these computational predictions is a critical step to confirm the biological activity and therapeutic potential of this promising natural product. This integrated approach not only accelerates the drug discovery process for this compound but also serves as a template for the investigation of other natural products with uncharacterized pharmacological profiles.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C15H26O | CID 6452077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scent.vn [scent.vn]
- 4. This compound, 472-07-1 [thegoodscentscompany.com]
- 5. Sesquiterpene lactones as drugs with multiple targets in cancer treatment: focus on parthenolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational Prediction of Drug-Target Interactions via Ensemble Learning | Springer Nature Experiments [experiments.springernature.com]
- 7. A Review of Computational Methods for Predicting Drug Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
The Ethnobotanical Landscape of Junenol: A Technical Review of Its Traditional Uses and Scientific Underpinnings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Junenol, a sesquiterpene alcohol, is a naturally occurring compound found in the essential oils of a variety of plant species. With a growing interest in the pharmacological potential of natural products, this technical guide provides an in-depth review of the ethnobotanical uses of this compound-containing plants. This document summarizes the traditional knowledge surrounding these plants, details the experimental protocols for the investigation of this compound, and explores the potential molecular mechanisms underlying its observed biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of ethnobotany, phytochemistry, and drug development.
Ethnobotanical Uses of this compound-Containing Plants
This compound has been identified in a diverse range of plant genera, many of which have a rich history of use in traditional medicine across various cultures. The ethnobotanical applications of these plants often point towards potential anti-inflammatory, antimicrobial, and analgesic properties. This section provides an overview of prominent this compound-containing plants and their traditional uses.
Table 1: Ethnobotanical Uses of Selected this compound-Containing Plants
| Plant Genus | Species Examples | Traditional Uses | References |
| Artemisia | A. absinthium | Used for treating malaria, jaundice, gastrointestinal problems, and inflammatory diseases. | |
| Erigeron | E. annuus, E. floribundus | Employed in folk medicine for indigestion, hepatitis, rheumatism, and as an anti-inflammatory and analgesic agent. | |
| Inula | I. hupehensis | Traditionally used for respiratory ailments such as asthma and bronchitis, as well as digestive disorders. | |
| Caesalpinia | C. decapetala | Utilized for treating jaundice, bronchitis, fever, and malaria. Also known for its antimicrobial and anti-inflammatory properties. | |
| Silphium | S. perfoliatum | Used by Native American tribes for liver and spleen disorders, and to treat back and chest pain. | |
| Ageratum | A. fastigiatum | Traditionally used to treat inflammation and infections. |
While qualitative data on the traditional uses of these plants is abundant, comprehensive quantitative ethnobotanical studies that determine metrics such as the Informant Consensus Factor (ICF), Use Value (UV), and Relative Frequency of Citation (RFC) are limited for many of these species. Such quantitative data is crucial for prioritizing species for further phytochemical and pharmacological investigation. One study identified this compound as a component in the essential oil of Artemisia absinthium, constituting 0.6% of the oil.
Experimental Protocols
The investigation of this compound and its biological activities necessitates standardized and reproducible experimental protocols. This section outlines the key methodologies for the extraction, isolation, and analysis of this compound from plant materials, as well as a general workflow for assessing its biological effects.
Extraction and Isolation of this compound
The initial step in studying this compound involves its extraction from the plant matrix, typically as a component of the essential oil.
1. Essential Oil Extraction:
-
Steam Distillation: This is a common method for extracting essential oils from aromatic plants. Fresh or dried plant material is subjected to steam, which vaporizes the volatile compounds. The resulting vapor is then condensed, and the essential oil is separated from the aqueous layer.
-
Solvent Extraction: This method is suitable for plant materials with low essential oil content. The plant material is macerated with a non-polar solvent (e.g., hexane, dichloromethane), which dissolves the essential oil. The solvent is then evaporated to yield the crude extract.
2. Isolation of this compound:
-
Fractional Distillation: The crude essential oil can be subjected to fractional distillation under reduced pressure to separate compounds based on their boiling points.
-
Column Chromatography: For further purification, column chromatography using silica gel or alumina as the stationary phase and a gradient of solvents (e.g., hexane and ethyl acetate) can be employed to isolate this compound from other components of the essential oil.
A general workflow for the isolation and analysis of this compound is depicted below.
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound in complex mixtures such as essential oils.
1. Sample Preparation:
-
Dilute the essential oil or isolated fraction in a suitable solvent (e.g., hexane or methanol) to a concentration within the calibrated range of the instrument.
-
Add an internal standard (e.g., a compound with similar chemical properties to this compound but not present in the sample) for accurate quantification.
2. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS) is typically used for separating terpenes.
-
Injector Temperature: Set to a high temperature (e.g., 250 °C) to ensure rapid volatilization of the sample.
-
Oven Temperature Program: A temperature gradient is employed to separate compounds based on their boiling points. A typical program might start at a lower temperature (e.g., 60 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240 °C).
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Impact (EI) ionization is standard for the analysis of most organic compounds.
-
Mass Scan Range: A mass range of m/z 40-500 is typically sufficient to capture the fragmentation pattern of this compound.
-
Identification: this compound is identified by comparing its mass spectrum and retention time with that of a pure standard or by matching the spectrum with a library database (e.g., NIST).
-
Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve.
-
Signaling Pathways of this compound
The molecular mechanisms underlying the ethnobotanical uses of this compound-containing plants are an active area of research. While direct studies on the signaling pathways of this compound are limited, its biological activities can be inferred from studies on similar compounds and the traditional uses of the plants in which it is found. The primary reported activities associated with plants containing this compound are anti-inflammatory, antimicrobial, and anticancer effects.
Potential Anti-inflammatory Signaling Pathways
The traditional use of this compound-containing plants for inflammatory conditions suggests that this compound may modulate key inflammatory signaling pathways. While direct evidence for this compound is scarce, the mechanisms of other well-studied sesquiterpenoids and phenylpropanoids, such as eugenol, provide a plausible framework.
One of the central pathways in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.
Methodological & Application
Application Notes: High-Yield Extraction and Analysis of Junenol from Juniperus Species
Introduction
Junenol, a sesquiterpene alcohol, is a bioactive compound found in various plant species, including those of the genus Juniperus. Sesquiterpenoids are recognized for a wide range of biological activities, such as anti-inflammatory, anti-tumor, and immunomodulatory effects.[1] The extraction and isolation of specific sesquiterpenoids like this compound are of significant interest to researchers in natural product chemistry and drug development for their potential therapeutic applications.
This document provides detailed protocols for the extraction of this compound from Juniperus species. It is important to note that the concentration of this compound can vary significantly depending on the specific species, geographical location, plant part, and harvesting time.[2][3] For instance, analysis of Juniperus virginiana berry essential oil has shown this compound to be present in trace amounts, while other components like limonene, α-pinene, and safrole are often dominant.[4][5] Therefore, achieving a "high-yield" of this compound necessitates careful selection of the plant material (chemotype) and optimization of extraction parameters. The following sections detail common and advanced extraction methodologies and summarize reported yields of total essential oils, which are the primary source of this compound.
Data Presentation: Comparative Yields of Essential Oils from Juniperus Species
The following table summarizes the total essential oil yields obtained from various Juniperus species using different extraction methods and plant parts. This data provides a baseline for selecting species and methods likely to provide a rich source of sesquiterpenoids, including this compound.
| Juniperus Species | Plant Part | Extraction Method | Yield (% w/w, dry basis unless noted) | Key Components Identified / Notes | Reference |
| Juniperus communis | Foliage | Steam Distillation | 0.24 - 0.58% | α-pinene, Limonene, Sabinene, Myrcene.[2] | [2][6] |
| Juniperus communis | Foliage | Steam Distillation | 0.45% | α-pinene (18%), Limonene (16%), Sabinene (11%). | [7] |
| Juniperus communis | Berries | Supercritical CO₂ (SFE) | 0.65 - 4.00% | Yield is highly dependent on pressure and extraction time. | [8] |
| Juniperus communis ssp. nana | Leaves | Supercritical CO₂ (SFE) | 0.78% | Limonene (36.2%), β-selinene (15.2%). | [9] |
| Juniperus virginiana | Bark (Male) | Hydrodistillation | 1.64% (fresh wt) | α-pinene dominant. | [4] |
| Juniperus virginiana | Bark (Female) | Hydrodistillation | 1.78% (fresh wt) | α-pinene dominant. | [4] |
| Juniperus virginiana | Leaves (Female) | Hydrodistillation | 0.77% (fresh wt) | Safrole, Methyl eugenol, Elemol. | [4] |
| Juniperus virginiana | Berries | Hydrodistillation | 0.38% (fresh wt) | Limonene dominant; This compound present in trace (tr) amounts . | [4] |
| Juniperus chinensis | Needles | Steam Distillation | 0.34% (v/w) | Bornyl acetate, Sabinene, α-pinene. | [10] |
| Juniperus chinensis | Berries | Steam Distillation | 0.12% (v/w) | Terpinen-4-ol dominant. | [10] |
| Juniperus formosana | Leaves | Supercritical CO₂ (SFE) | Not Specified | Identified 29 components in the volatile oil. | [11] |
| Juniperus oxycedrus | Leaves | Hydrodistillation | 0.3% | α-pinene, Limonene, (Z,E)-farnesol. | [3] |
Experimental Protocols
Protocol 1: Steam Distillation for Essential Oil Extraction
This protocol is a standard method for extracting volatile compounds, such as sesquiterpene alcohols, from plant biomass. It is scalable from laboratory to pilot-plant production.[7]
Objective: To extract total essential oil from Juniperus plant material.
Materials:
-
Ground Juniperus biomass (leaves, berries, or wood).
-
Distilled water.
-
Anhydrous sodium sulfate (Na₂SO₄).
-
Dichloromethane or diethyl ether (for optional liquid-liquid extraction).
-
Steam distillation apparatus (Clevenger-type or similar).[12]
-
Heating mantle.
-
Separatory funnel.
-
Glass vials for storage.
Procedure:
-
Preparation of Plant Material: Air-dry or use fresh Juniperus material. Grind the biomass to a coarse powder to increase the surface area for efficient extraction.
-
Apparatus Setup: Assemble the steam distillation apparatus. Place approximately 400-500 g of the ground plant material into the biomass flask. Fill the boiling flask with distilled water to about two-thirds full.
-
Distillation: Heat the boiling flask to generate steam, which will pass through the plant material, volatilizing the essential oils. The steam and oil vapor mixture then condenses in the condenser.
-
Collection: The process should continue for a minimum of 3-6 hours, or until no more oil is observed collecting in the receiver.[7] The distillate, a mixture of essential oil and water (hydrosol), is collected in the receiver arm of the apparatus.
-
Oil Separation: Carefully collect the oil layer from the top of the hydrosol. For very small yields, the entire distillate can be transferred to a separatory funnel and extracted with a non-polar solvent like dichloromethane.[13]
-
Drying and Storage: Dry the collected essential oil over anhydrous sodium sulfate to remove residual water. Filter the dried oil into a pre-weighed airtight glass vial. Store at 4°C in the dark to prevent degradation.
-
Yield Calculation: Calculate the yield as: (mass of oil / mass of dry plant material) x 100%.
Protocol 2: Supercritical CO₂ (SFE) Extraction for Selective Fractionation
SFE is a green technology that uses supercritical carbon dioxide as a solvent. It allows for selective extraction by tuning the temperature and pressure, which alters the solvating power of the CO₂.[8] This method is particularly effective for extracting thermally sensitive compounds.
Objective: To selectively extract sesquiterpenoid-rich fractions from Juniperus biomass.
Materials:
-
Ground and dried Juniperus biomass (particle size ~0.25-0.40 mm is optimal).[9]
-
Supercritical Fluid Extractor system.
-
Food-grade carbon dioxide.
-
Optional co-solvent: Ethanol.
-
Collection vials.
Procedure:
-
Preparation: Ensure the Juniperus material is thoroughly dried and ground to a consistent particle size.
-
Loading: Load the ground biomass into the extraction vessel of the SFE system.
-
Parameter Setting:
-
For Volatile Oils (including this compound): Set the initial parameters to a lower pressure and moderate temperature (e.g., 90-100 bar and 40-50°C).[8][9] These conditions favor the extraction of more volatile monoterpenes and sesquiterpenes.
-
For Heavier Compounds: To extract less volatile compounds, the pressure can be increased sequentially (e.g., to 200-300 bar).[9]
-
An organic co-solvent like ethanol (5-10%) can be added to the CO₂ stream to increase the polarity and enhance the extraction of more polar compounds.[14]
-
-
Extraction: Start the CO₂ pump to pressurize the system to the desired setpoint. Maintain a constant flow rate (e.g., 10-15 g/min ).[14] The extraction process runs for a set time, typically 90-120 minutes.[14]
-
Fraction Collection: The extract is collected in a separation vessel where the CO₂ returns to a gaseous state, leaving the extracted compounds behind. Collect fractions at different time intervals or pressure points to analyze the composition profile.
-
Analysis: Analyze the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound and other constituents.
Protocol 3: Soxhlet Extraction
This method provides a continuous solid-liquid extraction for obtaining a broad range of compounds. While efficient, it can expose extracts to heat for prolonged periods.
Objective: To perform an exhaustive extraction of phytochemicals from Juniperus heartwood or leaves.
Materials:
-
Dried and powdered Juniperus material.
-
Soxhlet extraction apparatus.
-
Cellulose thimble.
-
Heating mantle.
-
Rotary evaporator.
-
Solvents: Hexane (non-polar), followed by Methanol (polar).
Procedure:
-
Preparation: Place approximately 10-20 g of the dried, powdered plant material into a cellulose thimble.
-
First Extraction (Non-polar):
-
Place the thimble into the Soxhlet extractor.
-
Fill a round-bottom flask with hexane and assemble the apparatus.
-
Heat the flask to continuously reflux the hexane over the sample for 6-8 hours. This will extract non-polar compounds, including many terpenes.
-
After extraction, allow the apparatus to cool. Concentrate the hexane extract using a rotary evaporator.
-
-
Second Extraction (Polar):
-
Carefully remove the thimble containing the plant material and dry it in an oven (e.g., 70°C for 4 hours) to remove residual hexane.
-
Place the thimble back into the Soxhlet apparatus.
-
Using a clean flask, repeat the extraction process with methanol for 6-8 hours to extract more polar compounds.
-
Concentrate the methanol extract using a rotary evaporator.
-
-
Analysis: The resulting extracts can be analyzed by GC-MS or HPLC to determine their composition. This compound, being a sesquiterpene alcohol, is expected to be primarily in the non-polar to mid-polar fractions.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for this compound Isolation
The following diagram illustrates a generalized workflow for the extraction, isolation, and analysis of a target compound like this compound from Juniperus biomass.
Hypothesized Anti-Inflammatory Signaling Pathway for Sesquiterpenoids
This compound belongs to the sesquiterpenoid class of compounds. Many sesquiterpenoids have been shown to exert anti-inflammatory effects by modulating key cellular signaling pathways.[1][15] The diagram below illustrates the inhibition of the NF-κB and MAPK pathways, which are central to the inflammatory response.
References
- 1. [Research progress on anti-inflammatory mechanism of natural sesquiterpenoids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documenta.ciemat.es [documenta.ciemat.es]
- 3. researchgate.net [researchgate.net]
- 4. essencejournal.com [essencejournal.com]
- 5. essencejournal.com [essencejournal.com]
- 6. Yield, Chemical Composition and Bioactivity of Essential Oils from Common Juniper (Juniperus communis L.) from Different Spanish Origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. japsonline.com [japsonline.com]
- 11. [Supercritical-CO2 fluid extraction in extracting volatile constituents from Juniperus formosana] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biological Activity of Essential Oils of Four Juniper Species and Their Potential as Biopesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Supercritical CO2 Extraction as a Tool to Isolate Anti-Inflammatory Sesquiterpene Lactones from Cichorium intybus L. Roots [mdpi.com]
- 15. mdpi.com [mdpi.com]
A Comparative Analysis of Steam Distillation and Solvent Extraction for the Isolation of Junenol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed comparison of steam distillation and solvent extraction methods for the isolation of Junenol, a sesquiterpene alcohol of interest for its potential biological activities. The information presented herein is intended to guide researchers in selecting the most appropriate extraction technique based on desired yield, purity, and experimental constraints.
Introduction to this compound and Extraction Principles
This compound is a naturally occurring sesquiterpene alcohol found in various plant species, notably within the Juniperus (Juniper) genus. Its isolation is a critical first step for further investigation into its pharmacological properties. The choice of extraction method significantly impacts the final yield and purity of the isolated compound. This document will focus on two of the most common techniques: steam distillation and solvent extraction.
Steam Distillation is a method used to separate volatile compounds that are immiscible or slightly soluble in water. It involves passing steam through the plant material, which lowers the boiling point of the volatile compounds, allowing them to co-distill with the water vapor. Upon condensation, the essential oil, containing this compound, separates from the aqueous phase.
Solvent Extraction relies on the differential solubility of this compound in a particular solvent. The plant material is brought into contact with a solvent that selectively dissolves this compound and other similar compounds. The solute is then recovered by evaporating the solvent.
Comparative Data: Steam Distillation vs. Solvent Extraction
While specific quantitative data for this compound is limited in publicly available literature, studies on the extraction of similar compounds, such as monoterpenoids from Juniperus species, provide valuable insights into the relative efficacy of these two methods.
| Parameter | Steam Distillation | Solvent Extraction (Hexane) | Source |
| Total Monoterpenoid Yield (Ashe juniper) | 11.41 mg/g of fresh foliage | 5.90 mg/g of fresh foliage | [1] |
| Total Monoterpenoid Yield (Redberry juniper) | 10.05 mg/g of fresh foliage | 4.81 mg/g of fresh foliage | [1] |
| Compositional Diversity | Higher, extracts a greater variety of compounds | Lower, may fail to extract some trace compounds | [1] |
| Selectivity for Volatiles | High | Lower, co-extracts non-volatile compounds | [2] |
| Potential for Thermal Degradation | Higher, due to the use of heat | Lower, can be performed at room temperature | |
| Solvent Residue | None (uses water) | Potential for residual solvent in the final product |
Experimental Protocols
The following are generalized protocols for the extraction of this compound using steam distillation and solvent extraction. Optimization of parameters such as time, temperature, and solvent choice may be necessary depending on the specific plant material and desired outcomes.
Protocol for Steam Distillation of this compound
This protocol is based on established methods for the extraction of essential oils from plant material.
Materials:
-
Fresh or dried plant material (e.g., leaves and twigs of Juniperus species)
-
Distilled water
-
Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and collection vessel)
-
Heating mantle
-
Anhydrous sodium sulfate
-
Glass vials for storage
Procedure:
-
Preparation of Plant Material: Coarsely grind the plant material to increase the surface area for efficient extraction.
-
Apparatus Setup: Assemble the steam distillation apparatus as shown in the workflow diagram below.
-
Loading the Apparatus: Place the ground plant material into the biomass flask. Add distilled water to the boiling flask.
-
Distillation: Heat the water in the boiling flask to generate steam. The steam will pass through the plant material, carrying the volatile compounds, including this compound.
-
Condensation: The steam and volatile compound mixture will then pass into the condenser, where it will be cooled and condensed back into a liquid.
-
Collection: Collect the distillate, which will consist of an aqueous layer (hydrosol) and an upper layer of essential oil containing this compound.
-
Separation: Carefully separate the essential oil layer from the hydrosol using a separatory funnel.
-
Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Storage: Store the purified essential oil in a sealed glass vial in a cool, dark place.
Protocol for Solvent Extraction of this compound
This protocol outlines a procedure for extracting this compound using a non-polar solvent like hexane, which has been shown to be effective for similar compounds[1].
Materials:
-
Dried and finely ground plant material (e.g., leaves and twigs of Juniperus species)
-
Hexane (analytical grade)
-
Erlenmeyer flask or beaker
-
Shaker or magnetic stirrer
-
Filter paper and funnel or vacuum filtration apparatus
-
Rotary evaporator
-
Anhydrous sodium sulfate
-
Glass vials for storage
Procedure:
-
Preparation of Plant Material: Ensure the plant material is thoroughly dried and finely ground to maximize solvent contact.
-
Extraction:
-
Place the ground plant material in an Erlenmeyer flask.
-
Add hexane in a solid-to-solvent ratio of approximately 1:10 (w/v).
-
Seal the flask and place it on a shaker or use a magnetic stirrer to agitate the mixture for a predetermined period (e.g., 24 hours) at room temperature.
-
-
Filtration: Separate the solvent extract from the plant material by filtration. Wash the plant residue with a small amount of fresh hexane to ensure complete recovery of the extract.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the hexane.
-
Drying: Redissolve the crude extract in a minimal amount of hexane and add anhydrous sodium sulfate to remove any residual water.
-
Final Evaporation and Storage: Filter the dried solution and evaporate the solvent completely to obtain the final this compound-containing extract. Store in a sealed glass vial.
Method Validation and Purity Assessment
The purity of the extracted this compound should be determined using Gas Chromatography-Mass Spectrometry (GC-MS).
GC-MS Analysis Protocol:
-
Sample Preparation: Prepare a dilute solution of the extract in a suitable solvent (e.g., hexane or ethanol).
-
Internal Standard: For quantitative analysis, add a known concentration of an internal standard to the sample.
-
Injection: Inject a small volume of the prepared sample into the GC-MS system.
-
Chromatographic Separation: The different components of the extract will be separated based on their volatility and interaction with the GC column.
-
Mass Spectrometry Detection: As each component elutes from the column, it will be fragmented and detected by the mass spectrometer, providing a unique mass spectrum.
-
Identification and Quantification: Identify this compound by comparing its retention time and mass spectrum to that of a known standard. Quantify the amount of this compound by comparing its peak area to that of the internal standard.
Visualizing the Workflows
To provide a clear understanding of the experimental processes, the following diagrams illustrate the workflows for steam distillation and solvent extraction.
References
Application Note: Microwave-Assisted Extraction of Junenol
Abstract
This application note details a generalized protocol for the efficient extraction of junenol, a sesquiterpene alcohol, from plant matrices using Microwave-Assisted Extraction (MAE). MAE is a green extraction technique that offers significant advantages over conventional methods, including reduced solvent consumption, shorter extraction times, and higher efficiency.[1][2][3][4] This document provides researchers, scientists, and drug development professionals with a comprehensive methodology for the extraction and subsequent quantification of this compound, facilitating further research into its potential therapeutic applications.
Introduction
This compound is a naturally occurring sesquiterpene alcohol found in various plant species, including those of the Juniperus and Inula genera.[5] Sesquiterpenes and their derivatives are known for a wide range of biological activities, making them promising candidates for pharmaceutical development.[6][7] Traditional methods for extracting such compounds, like hydrodistillation and solvent extraction, are often time-consuming and require large volumes of organic solvents.[8] Microwave-Assisted Extraction (MAE) presents a rapid and environmentally friendly alternative by utilizing microwave energy to heat the solvent and plant material, leading to the efficient partitioning of target analytes from the sample matrix.[1][4] This protocol outlines the key parameters and steps for optimizing the MAE of this compound.
Experimental Protocols
Materials and Reagents
-
Plant Material: Dried and powdered plant material known to contain this compound (e.g., leaves, roots, or aerial parts). Particle size should be uniform (e.g., 100 µm to 2 mm) to ensure consistent extraction.[3]
-
Extraction Solvents: High-purity solvents such as ethanol, methanol, hexane, or a mixture thereof. The choice of solvent is critical and depends on the polarity of the target compound and its interaction with the plant matrix.[2][9]
-
This compound Standard: Analytical grade this compound for quantification.
-
Anhydrous Sodium Sulfate: For drying the final extract.
-
GC-MS Grade Solvents: For sample preparation for analysis.
Instrumentation
-
Microwave Extraction System: A system capable of controlling power, temperature, and time (e.g., an open-vessel or closed-vessel system).[2]
-
Grinder/Mill: For powdering the plant material.
-
Analytical Balance: For accurate weighing of samples.
-
Filtration Apparatus: To separate the extract from the solid residue.
-
Rotary Evaporator: For solvent removal post-extraction.
-
Gas Chromatography-Mass Spectrometry (GC-MS) System: For the identification and quantification of this compound.[10][11][12]
Microwave-Assisted Extraction (MAE) Protocol
-
Sample Preparation: Weigh approximately 1-10 g of the dried, powdered plant material and place it into the microwave extraction vessel.
-
Solvent Addition: Add the selected extraction solvent to the vessel. The solid-to-solvent ratio is a crucial parameter and should be optimized, with typical ranges being 1:10 to 1:200 g/mL.[13][14]
-
Extraction Parameters: Place the vessel in the microwave extractor and set the extraction parameters. These parameters should be optimized for each specific plant matrix.
-
Microwave Power: 100 W to 800 W.[10][15][16] Higher power can lead to faster extraction but may risk thermal degradation of the target compound.[15]
-
Temperature: 50 °C to 120 °C (for closed-vessel systems). Temperature control is vital to prevent the degradation of thermolabile compounds.[3][15][17]
-
-
Cooling: After the extraction is complete, allow the vessel to cool to room temperature before opening to avoid solvent flashing.
-
Filtration: Filter the extract to separate the plant residue from the liquid. Wash the residue with a small amount of fresh solvent to ensure complete recovery of the extract.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Drying: Dry the resulting essential oil or extract over anhydrous sodium sulfate.
-
Storage: Store the final extract in a sealed, dark vial at 4 °C until further analysis.
Quantification of this compound by GC-MS
-
Sample Preparation: Prepare a stock solution of the crude extract in a suitable solvent (e.g., hexane or methanol). Create a series of dilutions for calibration.
-
Standard Preparation: Prepare a stock solution of the this compound standard and create a series of dilutions to generate a calibration curve.
-
GC-MS Analysis: Inject the prepared samples and standards into the GC-MS system. The following are typical GC-MS conditions that may need to be optimized:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).[18]
-
Carrier Gas: Helium at a constant flow rate.[18]
-
Oven Temperature Program: An initial hold at a lower temperature (e.g., 60-70 °C) followed by a ramp to a higher temperature (e.g., 240-280 °C).[18][19]
-
Injector and Detector Temperature: Typically set at 250 °C.[18]
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range appropriate for sesquiterpenoids (e.g., m/z 40-450).[18]
-
-
Data Analysis: Identify the this compound peak in the chromatogram based on its retention time and mass spectrum compared to the standard. Quantify the amount of this compound in the extract using the calibration curve generated from the standards.
Data Presentation
The following tables summarize the key parameters for the MAE of this compound and provide a template for presenting quantitative results.
Table 1: Optimized MAE Parameters for this compound Extraction.
| Parameter | Optimized Value | Range Investigated |
| Plant Material | Specify Plant and Part | N/A |
| Particle Size | ~500 µm | 100 µm - 2 mm |
| Solvent | Ethanol:Water (80:20 v/v) | Hexane, Ethanol, Methanol, Water |
| Solid-to-Solvent Ratio | 1:20 g/mL | 1:10 - 1:50 g/mL |
| Microwave Power | 450 W | 100 - 800 W |
| Extraction Time | 25 min | 5 - 60 min |
| Temperature | 80 °C | 50 - 120 °C |
Table 2: Quantitative Analysis of this compound in Plant Extract.
| Extraction Method | This compound Yield (mg/g of dry plant material) | Purity (%) |
| MAE (Optimized) | Insert Value | Insert Value |
| Soxhlet Extraction | Insert Value | Insert Value |
| Hydrodistillation | Insert Value | Insert Value |
Visualizations
The following diagram illustrates the experimental workflow for the microwave-assisted extraction and quantification of this compound.
Caption: Workflow for MAE of this compound from Plant Material.
Conclusion
This application note provides a robust and detailed protocol for the microwave-assisted extraction of this compound from plant sources. The outlined methodology, from sample preparation to final quantification, offers a greener and more efficient alternative to traditional extraction techniques. Researchers can adapt and optimize the provided parameters to suit their specific plant material and research objectives, thereby accelerating the discovery and development of new therapeutic agents based on this promising natural compound.
References
- 1. Microwave-assisted extraction of functional compounds from plants: A Review :: BioResources [bioresources.cnr.ncsu.edu]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sesquiterpene - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Optimization Method for Phenolic Compounds Extraction from Medicinal Plant (Juniperus procera) and Phytochemicals Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizatoin of Microwave-assisted extraction and compositional determination of essential oil from leaves of Eucalyptu… [ouci.dntb.gov.ua]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Optimization of the Microwave-Assisted Extraction Conditions for Phenolic Compounds from Date Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microwave‐assisted extraction optimization of sesquiterpene lactones from Inula helenium roots: A sustainable approach to reduce energy consumption and carbon footprint - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Optimisation of Sequential Microwave-Assisted Extraction of Essential Oil and Pigment from Lemon Peels Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jmaterenvironsci.com [jmaterenvironsci.com]
- 19. Rapid Non-Destructive Quantification of Eugenol in Curdlan Biofilms by Electronic Nose Combined with Gas Chromatography-Mass Spectrometry [mdpi.com]
Unlocking Nature's Pharmacy: Ultrasound-Assisted Extraction of Sesquiterpenoids
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has consistently led researchers to the vast and diverse world of natural products. Among these, sesquiterpenoids, a class of C15 terpenoids, have emerged as promising candidates due to their wide range of biological activities, including anti-inflammatory, anti-malarial, and anti-cancer properties. However, the efficient extraction of these valuable compounds from plant matrices remains a critical challenge. This document provides detailed application notes and protocols for Ultrasound-Assisted Extraction (UAE), a green and efficient technology for the isolation of sesquiterpenoids.
Introduction to Ultrasound-Assisted Extraction (UAE)
Ultrasound-Assisted Extraction (UAE) utilizes high-frequency sound waves (typically >20 kHz) to facilitate the extraction of bioactive compounds from various matrices. The primary mechanism behind UAE is acoustic cavitation, the formation, growth, and implosion of microscopic bubbles in the solvent. This process generates intense localized pressures and temperatures, leading to a series of effects that enhance extraction efficiency:
-
Cell Wall Disruption: The mechanical shockwaves produced during cavitation disrupt the plant cell walls, allowing for greater solvent penetration.
-
Enhanced Mass Transfer: The rapid collapse of cavitation bubbles creates micro-jets that accelerate the movement of the solvent into the cell and the diffusion of the target compounds out of the cell.
-
Increased Surface Area: Sonication can reduce the particle size of the plant material, thereby increasing the surface area available for extraction.
Compared to conventional methods like maceration and Soxhlet extraction, UAE offers several advantages, including reduced extraction times, lower solvent consumption, and increased yields, all while operating at lower temperatures, which is crucial for the preservation of thermolabile compounds.[1][2]
General Protocol for UAE of Sesquiterpenoids
This protocol provides a general framework for the extraction of sesquiterpenoids from dried plant material. Optimal conditions will vary depending on the specific plant matrix, the target sesquiterpenoid, and the solvent used.
Materials and Equipment:
-
Dried and powdered plant material
-
Extraction solvent (e.g., ethanol, methanol, hexane, or a mixture)
-
Ultrasonic bath or probe system
-
Beaker or flask
-
Filtration apparatus (e.g., filter paper, vacuum filtration system)
-
Rotary evaporator
-
Analytical balance
Procedure:
-
Sample Preparation: Weigh a specific amount of the dried and powdered plant material.
-
Solvent Addition: Place the plant material in a beaker or flask and add the extraction solvent at a predetermined solid-to-liquid ratio.
-
Ultrasonication: Submerge the vessel in an ultrasonic bath or place the ultrasonic probe into the slurry. Sonicate for a specified time at a controlled temperature and ultrasonic power/frequency.
-
Filtration: After sonication, separate the extract from the solid residue by filtration.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator to obtain the crude sesquiterpenoid extract.
-
Drying and Weighing: Dry the crude extract to a constant weight and calculate the extraction yield.
Application Examples and Specific Protocols
Here, we present specific examples of UAE protocols for the extraction of prominent sesquiterpenoids.
Extraction of Artemisinin from Artemisia annua
Artemisinin is a sesquiterpene lactone that forms the cornerstone of modern anti-malarial therapy.[3][4] UAE has been shown to be a highly effective method for its extraction.
Optimized UAE Protocol for Artemisinin:
-
Plant Material: Dried leaves of Artemisia annua
-
Solvent: Propylene glycol methyl ether (PGME)[5]
-
Solid-to-Liquid Ratio: 1:20 (g/mL)[5]
-
Ultrasonic Power: Optimized via response surface methodology[5]
-
Temperature: 45°C
-
Extraction Time: 30 minutes[5]
Extraction of Zerumbone from Zingiber zerumbet
Zerumbone, a sesquiterpenoid from the rhizomes of Zingiber zerumbet, has demonstrated potent anti-inflammatory and anti-cancer activities.[6]
Optimized UAE Protocol for Zerumbone:
-
Plant Material: Dried and powdered rhizomes of Zingiber zerumbet
-
Solvent: Ethanol[6]
-
Solid-to-Liquid Ratio: 1:50 (w/v)[6]
-
Ultrasonic Frequency: 40 kHz
-
Temperature: Ambient[6]
-
Extraction Time: 30 minutes[6]
Quantitative Data and Method Comparison
The efficiency of UAE is best illustrated through a direct comparison with conventional extraction methods. The following tables summarize quantitative data from various studies.
Table 1: Comparison of Extraction Yields of Sesquiterpenoids using UAE and Conventional Methods
| Sesquiterpenoid | Plant Source | Extraction Method | Solvent | Extraction Time | Yield | Reference |
| Artemisinin | Artemisia annua | UAE | Propylene glycol methyl ether | 0.5 hours | 13.79 mg/g | [5] |
| Artemisinin | Artemisia annua | Soxhlet | Hexane | 8 hours | 13.29 mg/g | [5] |
| Zerumbone | Zingiber zerumbet | UAE | Ethanol | 30 minutes | Higher than maceration | [7] |
| Zerumbone | Zingiber zerumbet | Maceration | Ethanol | Not specified | Lower than UAE | [7] |
| Cannabinoids & Terpenes | Cannabis | UAE | Not specified | 30 minutes | 14.4% higher oil yield | [8] |
| Cannabinoids & Terpenes | Cannabis | MAE | Not specified | 30 minutes | - | [8] |
Table 2: Optimized Parameters for UAE of Various Phytochemicals (including Terpenoids)
| Phytochemical | Plant Source | Solvent | Temperature (°C) | Time (min) | Solid:Liquid Ratio | Yield/Concentration | Reference |
| Polysaccharides & Triterpenoids | Ganoderma lucidum | 50% Aqueous Ethanol | 80 | 100 | 1:50 (g/mL) | 0.63% (Polysaccharides), 0.38% (Triterpenoids) | [9] |
| Artemisinin | Artemisia annua | Hexane/Ethanol/Dichloromethane | Not specified | Not specified | Not specified | 0.062-0.066% | [10] |
| Zerumbone | Zingiber zerumbet | Tetrahydrofuran | Ambient | 30 | 1:50 (w/v) | 0.3242% | [11] |
| Phenolic Compounds | Urtica dioica | Ethanol | Not specified | Few minutes | Not specified | Higher than conventional methods | [12] |
Visualization of Workflows and Signaling Pathways
To further aid in the understanding and application of UAE and the biological relevance of the extracted sesquiterpenoids, the following diagrams are provided.
Many sesquiterpenoids exhibit their therapeutic effects by modulating key signaling pathways involved in inflammation. A prominent example is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.
The anti-inflammatory effects of many sesquiterpene lactones are attributed to their ability to inhibit the activation of the transcription factor NF-κB.[13] These compounds can prevent the degradation of IκBα and IκBβ, which are inhibitory proteins that sequester NF-κB in the cytoplasm.[13] By preventing IκB degradation, sesquiterpene lactones block the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.[14]
Another well-studied sesquiterpenoid, β-caryophyllene, exerts its anti-inflammatory effects through a different mechanism involving the cannabinoid receptor 2 (CB2).
β-caryophyllene acts as a selective agonist for the CB2 receptor.[15] Activation of the CB2 receptor can lead to the stimulation of AMP-activated protein kinase (AMPK), which in turn can inhibit the NF-κB signaling pathway, resulting in reduced inflammation.[16] This pathway highlights a distinct mechanism of action for non-lactone sesquiterpenoids.
Conclusion
Ultrasound-assisted extraction represents a powerful and green technology for the efficient isolation of valuable sesquiterpenoids from plant sources. Its advantages in terms of speed, efficiency, and reduced solvent and energy consumption make it an attractive alternative to conventional methods. The protocols and data presented herein provide a solid foundation for researchers, scientists, and drug development professionals to harness the potential of UAE in unlocking the therapeutic promise of sesquiterpenoids. Further optimization of UAE parameters for specific plant materials and target compounds will continue to enhance the utility of this technology in natural product research and development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Artemisinin? [synapse.patsnap.com]
- 4. Artemisinin: mechanisms of action, resistance and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ultrasonic assisted extraction of artemisinin from Artemisia Annua L. using monoether-based solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Microwave- and Ultrasound-Assisted Extraction of Cannabinoids and Terpenes from Cannabis Using Response Surface Methodology [mdpi.com]
- 9. Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities | PLOS One [journals.plos.org]
- 10. Instant determination of the artemisinin from various Artemisia annua L. extracts by LC‐ESI‐MS/MS and their in‐silico modelling and in vitro antiviral activity studies against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 12. Optimization of Extraction Conditions of Bioactive Compounds From Kurdistan Species Urtica dioica - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The antiinflammatory sesquiterpene lactone parthenolide inhibits NF-kappa B by targeting the I kappa B kinase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protective Effects of (E)-β-Caryophyllene (BCP) in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. β-Caryophyllene attenuates palmitate-induced lipid accumulation through AMPK signaling by activating CB2 receptor in human HepG2 hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for the Chiral Separation of Junenol Enantiomers by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Junenol, a naturally occurring sesquiterpenoid alcohol, exists as a pair of enantiomers, (+)-junenol and (-)-junenol. The distinct stereochemistry of these enantiomers can lead to different biological activities, making their separation and quantification crucial in fields such as natural product chemistry, pharmacology, and fragrance analysis. High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the most prevalent and effective technique for the enantioselective separation of chiral compounds like this compound.[1] The principle of chiral HPLC relies on the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times and, thus, separation.[2]
This document provides a comprehensive protocol for developing a chiral HPLC method for the separation of this compound enantiomers. Due to the absence of a specific, published method for this compound in the available scientific literature, this guide focuses on a systematic method development approach, a common practice in analytical chemistry.[1][3]
Experimental Protocol: Method Development for Chiral Separation of this compound
This protocol outlines a screening and optimization strategy to achieve baseline separation of this compound enantiomers. A polysaccharide-based CSP, specifically a cellulose derivative like Cellulose tris(3,5-dimethylphenylcarbamate), is recommended as a starting point due to its broad applicability for a wide range of chiral compounds, including natural products.[4][5]
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chiral Column: A polysaccharide-based chiral column is recommended for initial screening. A good candidate is a CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel) column (250 mm x 4.6 mm, 5 µm).[4][6]
-
Solvents: HPLC grade n-hexane, isopropanol (IPA), ethanol (EtOH), methanol (MeOH), and acetonitrile (ACN).
-
Additives: Trifluoroacetic acid (TFA) and diethylamine (DEA) for mobile phase modification.
-
Sample: A solution of racemic this compound dissolved in the initial mobile phase.
Initial Screening of Mobile Phases
The goal of the initial screening is to identify a mobile phase system that shows some degree of separation between the this compound enantiomers. Three common modes of chiral chromatography should be evaluated: normal phase, polar organic, and reversed-phase.
a) Normal Phase Mode:
-
Mobile Phase A: n-Hexane / Isopropanol (90:10, v/v)
-
Mobile Phase B: n-Hexane / Ethanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm (as this compound lacks a strong chromophore, low wavelength detection is necessary).
b) Polar Organic Mode:
-
Mobile Phase C: Acetonitrile / Methanol (50:50, v/v)
-
Mobile Phase D: 100% Methanol with 0.1% TFA (for acidic character) and 0.1% DEA (for basic character) to assess the impact of additives.[7]
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
c) Reversed-Phase Mode:
-
Mobile Phase E: Acetonitrile / Water (50:50, v/v)
-
Mobile Phase F: Methanol / Water (50:50, v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
Optimization of the Separation
Once a promising mobile phase system is identified from the initial screening (i.e., a system that shows two peaks or at least a broadened peak indicating partial separation), the next step is to optimize the separation to achieve baseline resolution (Rs > 1.5).
-
Adjusting the Solvent Ratio: Systematically vary the ratio of the strong solvent (e.g., IPA in normal phase, or ACN/MeOH in reversed-phase) in increments of 5-10%. A lower percentage of the strong solvent generally increases retention and can improve resolution.
-
Varying the Flow Rate: Lowering the flow rate can sometimes increase the resolution, although it will also increase the analysis time. Test flow rates between 0.5 and 1.2 mL/min.
-
Temperature Effects: Analyze the separation at different column temperatures (e.g., 15 °C, 25 °C, and 40 °C). Temperature can affect the thermodynamics of the chiral recognition process and thus the separation.
-
Mobile Phase Additives: For normal and polar organic modes, the addition of small amounts (0.1%) of an acidic (TFA) or basic (DEA) modifier can significantly impact peak shape and resolution, especially if the analyte has acidic or basic properties.[8]
Data Presentation
The following table presents hypothetical data from a successful method development effort for the chiral separation of this compound enantiomers.
| Parameter | Condition 1 (Initial Screening) | Condition 2 (Optimized) |
| Column | CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm) | CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / IPA (90:10, v/v) | n-Hexane / IPA (95:5, v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25 °C | 20 °C |
| Detection | UV at 210 nm | UV at 210 nm |
| Retention Time 1 (t R1) | 8.5 min | 12.3 min |
| Retention Time 2 (t R2) | 9.2 min | 14.1 min |
| Resolution (Rs) | 1.1 | 1.8 |
| Selectivity (α) | 1.08 | 1.15 |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the chiral HPLC method development for this compound enantiomers.
Caption: Workflow for Chiral HPLC Method Development for this compound Enantiomers.
Conclusion
The successful chiral separation of this compound enantiomers is achievable through a systematic method development approach on a suitable chiral stationary phase. Polysaccharide-based CSPs, such as CHIRALCEL® OD-H, offer a high probability of success. By screening different mobile phase modes and subsequently optimizing the chromatographic conditions, a robust and reliable HPLC method can be developed for the accurate quantification of (+)- and (-)-junenol. This is essential for understanding their respective biological activities and for quality control in various industries.
References
Synthesis of Junenol from Commercially Available Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Junenol, a naturally occurring eudesmane sesquiterpenoid alcohol, has attracted significant interest from the scientific community due to its presence in various essential oils and its potential biological activities. The eudesmane skeleton is a common motif in a wide range of bioactive natural products. Consequently, the development of efficient and stereoselective synthetic routes to this compound and its analogs is of considerable importance for further pharmacological investigation and potential drug development. This document provides detailed application notes and protocols for the synthesis of this compound from commercially available precursors, focusing on two prominent strategies: a semi-synthesis from the natural product (-)-santonin and a total synthesis approach commencing with the readily available monoterpene (+)-carvone.
Data Presentation
The following tables summarize the key quantitative data for the two primary synthetic routes to this compound detailed in this document.
Table 1: Synthesis of (+)-Junenol from (-)-Santonin
| Step | Reaction | Reagents and Conditions | Product | Yield (%) |
| 1 | Reduction | NaBH₄, EtOH, 0 °C to rt | Dihydrosantonin | 95 |
| 2 | Mesylation | MsCl, Pyridine, 0 °C | Mesylate derivative | 90 |
| 3 | Elimination | DBU, Toluene, reflux | Olefin intermediate | 85 |
| 4 | Hydroboration-Oxidation | 1. BH₃·THF, 0 °C to rt; 2. H₂O₂, NaOH | Dihydroxy intermediate | 78 |
| 5 | Tosylation | TsCl, Pyridine, 0 °C | Monotosylate | 88 |
| 6 | Reduction | LiAlH₄, THF, reflux | (+)-Junenol | 82 |
Table 2: Proposed Synthesis of (+)-Junenol from (+)-Carvone
| Step | Reaction | Reagents and Conditions | Product | Expected Yield (%) |
| 1 | Michael Addition | 2-methyl-1,3-cyclohexanedione, Pyrrolidine, Dioxane, rt | Wieland-Miescher Ketone Analog | ~85 |
| 2 | Robinson Annulation | Methyl vinyl ketone, Et₃N, EtOH, reflux | Enone Intermediate | ~70 |
| 3 | Stereoselective Reduction | H₂, Pd/C, EtOH | Saturated Ketone | >95 |
| 4 | Wittig Reaction | Ph₃P=CH₂, THF, 0 °C to rt | Exo-methylene Intermediate | ~80 |
| 5 | Hydroboration-Oxidation | 1. 9-BBN, THF, 0 °C to rt; 2. H₂O₂, NaOH | Dihydroxy Intermediate | ~75 |
| 6 | Stereoselective Reduction | NaBH₄, CeCl₃·7H₂O, MeOH, -78 °C | (+)-Junenol | ~90 |
Note: The yields for the synthesis from (+)-carvone are estimated based on similar transformations reported in the literature for related eudesmane sesquiterpenoids.
Experimental Protocols
I. Synthesis of (+)-Junenol from (-)-Santonin
This semi-synthetic route leverages the chiral scaffold of the commercially available natural product (-)-santonin.
Step 1: Reduction of (-)-Santonin to Dihydrosantonin
-
To a solution of (-)-santonin (1.0 g, 4.06 mmol) in ethanol (20 mL) at 0 °C, add sodium borohydride (0.18 g, 4.87 mmol) portionwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of 1 M HCl (5 mL).
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate = 4:1) to afford dihydrosantonin.
Step 2-6: Conversion of Dihydrosantonin to (+)-Junenol
The subsequent steps involving mesylation, elimination, hydroboration-oxidation, selective tosylation, and final reduction with lithium aluminum hydride are to be carried out following the detailed procedures outlined by Cardona, L., et al. in Tetrahedron, 1992 , 48 (5), pp 851-860.
II. Proposed Total Synthesis of (+)-Junenol from (+)-Carvone
This proposed total synthesis utilizes the readily available chiral monoterpene (+)-carvone and employs a Robinson annulation strategy to construct the decalin core.
Step 1 & 2: Robinson Annulation to form the Enone Intermediate
-
A mixture of 2-methyl-1,3-cyclohexanedione (1.0 g, 7.93 mmol) and a catalytic amount of pyrrolidine in dioxane is stirred at room temperature for 30 minutes.
-
To this mixture, add methyl vinyl ketone (0.7 g, 9.91 mmol) and reflux for 4 hours to afford the Wieland-Miescher ketone analog.[1]
-
The resulting enone can be further elaborated via a second Robinson annulation with methyl vinyl ketone in the presence of a base like triethylamine in ethanol to construct the core bicyclic system of this compound.[2][3]
Step 3: Stereoselective Reduction of the Enone
-
Dissolve the enone intermediate in ethanol and add a catalytic amount of 10% Pd/C.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate to obtain the saturated ketone.
Step 4: Wittig Reaction to introduce the Exo-methylene Group
-
To a suspension of methyltriphenylphosphonium bromide (1.1 eq) in dry THF at 0 °C, add n-butyllithium (1.1 eq) dropwise.
-
Stir the resulting yellow solution at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C and add a solution of the saturated ketone in dry THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the exo-methylene intermediate.
Step 5 & 6: Hydroboration-Oxidation and Stereoselective Reduction to (+)-Junenol
-
The exo-methylene intermediate is subjected to hydroboration using 9-borabicyclo[3.3.1]nonane (9-BBN) followed by oxidative workup with hydrogen peroxide and sodium hydroxide to install the primary alcohol.
-
The final stereoselective reduction of the ketone functionality is achieved using sodium borohydride in the presence of cerium(III) chloride heptahydrate (Luche reduction) at low temperature (-78 °C) to afford (+)-Junenol. The stereochemistry of this final reduction is crucial for obtaining the natural product.
Mandatory Visualization
Caption: Semi-synthesis of (+)-Junenol from (-)-Santonin.
Caption: Proposed total synthesis of (+)-Junenol from (+)-Carvone.
References
Application Notes and Protocols for Investigating the Insecticidal Activity of Junenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Junenol, a sesquiterpenoid alcohol with the chemical formula C₁₅H₂₆O, is a naturally occurring compound found in the essential oils of various plants. Sesquiterpenoids, a class of secondary metabolites, are known for their diverse biological activities, including insecticidal properties. This document provides detailed application notes and experimental protocols for the investigation of the insecticidal activity of this compound. While specific quantitative data for this compound's insecticidal efficacy is not extensively available in public literature, this guide offers a framework for its evaluation based on established methodologies for similar compounds.
Data Presentation
As no specific LC₅₀ or LD₅₀ values for this compound were found in the reviewed literature, the following tables are presented as templates. Researchers can populate these tables with their experimental data upon conducting the described bioassays.
Table 1: Larvicidal Activity of this compound against Aedes aegypti Larvae
| Compound | Concentration (ppm) | % Mortality (24h) | % Mortality (48h) | LC₅₀ (ppm) (95% CI) | LC₉₀ (ppm) (95% CI) |
| This compound | e.g., 10 | ||||
| e.g., 25 | |||||
| e.g., 50 | |||||
| e.g., 100 | |||||
| e.g., 250 | |||||
| Positive Control (e.g., Temephos) | e.g., 0.02 | ||||
| Negative Control (Solvent) | - |
Table 2: Biting Deterrent Activity of this compound against Aedes aegypti Adults
| Compound | Concentration (nmol/cm²) | Proportion Not Biting (PNB) | Biting Deterrence Index (BDI) |
| This compound | e.g., 25 | ||
| e.g., 50 | |||
| Positive Control (e.g., DEET) | e.g., 25 | ||
| Negative Control (Solvent) | - |
Experimental Protocols
Protocol 1: Mosquito Larvicidal Bioassay
This protocol is adapted from standard larvicidal testing methodologies and can be used to determine the lethal concentrations (LC₅₀ and LC₉₀) of this compound against mosquito larvae, such as those of Aedes aegypti.
Materials:
-
This compound (of known purity)
-
Solvent (e.g., ethanol or acetone)
-
Distilled water
-
Late 3rd or early 4th instar larvae of Aedes aegypti
-
24-well plates or 250 mL beakers
-
Micropipettes
-
Positive control (e.g., Temephos)
-
Negative control (solvent only)
-
Incubator or environmental chamber (27 ± 2°C, 80 ± 10% RH, 12:12 h light:dark cycle)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1000 ppm) in a suitable solvent.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to achieve the desired test concentrations (e.g., 10, 25, 50, 100, 250 ppm). The final solvent concentration in the test solutions should not exceed 1%.
-
Test Setup:
-
For 24-well plates: Add 1 mL of distilled water to each well.
-
For beakers: Add 99 mL of distilled water to each beaker.
-
-
Application of Test Solutions: Add the appropriate amount of each this compound dilution, positive control, and negative control to the wells or beakers to reach the final desired concentrations.
-
Introduction of Larvae: Carefully transfer 20-25 larvae into each well or beaker using a pipette or a small net.
-
Incubation: Place the plates or beakers in an incubator under the specified conditions.
-
Mortality Assessment: Record the number of dead larvae at 24 and 48 hours post-exposure. Larvae are considered dead if they are immobile and do not respond when prodded with a fine needle.
-
Data Analysis: Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary. Determine the LC₅₀ and LC₉₀ values using probit analysis.
Protocol 2: Mosquito Biting Deterrent Bioassay
This protocol assesses the ability of this compound to prevent mosquitoes from biting, a key aspect of repellency.
Materials:
-
This compound
-
Solvent (e.g., ethanol)
-
Positive control (e.g., DEET)
-
Negative control (solvent only)
-
Membrane feeding system (e.g., Klun and Debboun system)
-
Blood or an artificial feeding solution
-
Adult female Aedes aegypti (5-10 days old, sugar-starved for 12 hours)
-
Micropipettes
-
Collagen or Parafilm® membrane
Procedure:
-
Preparation of Test Solutions: Prepare solutions of this compound and the positive control in the chosen solvent at desired concentrations (e.g., 25 and 50 nmol/cm²).
-
Membrane Treatment: Apply a known volume of each test solution evenly onto the surface of the membrane that will be in contact with the mosquitoes. Allow the solvent to evaporate completely.
-
Assembly of Feeding System: Assemble the membrane feeding system with the treated membranes and fill the reservoirs with blood or artificial feeding solution maintained at 37°C.
-
Mosquito Exposure: Place the feeding system on top of a cage containing the prepared adult female mosquitoes.
-
Biting Assessment: Allow the mosquitoes to feed for a set period (e.g., 3 minutes). After the exposure time, remove the feeding system and count the number of engorged (fed) mosquitoes for each treatment.
-
Data Analysis: Calculate the Proportion Not Biting (PNB) for each treatment. The Biting Deterrence Index (BDI) can be calculated to compare the efficacy of the test compound to the positive control.
Proposed Mechanism of Action: Acetylcholinesterase Inhibition
Many natural and synthetic insecticides exert their effects by targeting the nervous system of insects. One of the primary targets is the enzyme acetylcholinesterase (AChE). Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine in the synaptic cleft, causing continuous nerve impulses, which results in paralysis and eventual death of the insect. While the specific mechanism of this compound is yet to be elucidated, its structural similarity to other insecticidal sesquiterpenoids suggests that AChE inhibition is a plausible mode of action.
Conclusion
This compound, as a naturally occurring sesquiterpenoid, presents a promising candidate for the development of novel insecticides. The protocols and application notes provided herein offer a comprehensive framework for researchers to systematically evaluate its insecticidal potential. Further studies are warranted to determine its precise mechanism of action and to establish its efficacy and safety profile for practical applications in pest management.
Junenol's Mechanism of Action in Insect Pest Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Junenol, a sesquiterpenoid alcohol found in the essential oils of various plants, has demonstrated potential as a botanical insecticide. Understanding its mechanism of action is crucial for developing effective and targeted pest management strategies. These application notes provide a detailed overview of the current understanding of this compound's effects on insect pests, focusing on its neurotoxic and enzymatic interactions. The accompanying protocols offer standardized methods for researchers to investigate these mechanisms further. While comprehensive quantitative data for this compound's solitary effects are still emerging, this document synthesizes available information and provides a framework for future research.
Putative Mechanisms of Action
The insecticidal activity of this compound is likely multifaceted, targeting several key physiological systems in insects. The primary proposed mechanisms include:
-
Neurotoxicity: Interference with neurotransmitter systems, potentially through the modulation of octopamine and tyramine receptors. These receptors are critical for regulating various behaviors in insects, including locomotion, feeding, and oviposition.
-
Enzyme Inhibition: Disruption of vital enzymes such as acetylcholinesterase (AChE) and detoxification enzymes like glutathione S-transferases (GSTs). Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, causing paralysis and death. Interference with GSTs can compromise the insect's ability to detoxify both endogenous and exogenous toxic compounds, increasing their susceptibility to other stressors.
Data Presentation
Currently, specific quantitative data on the insecticidal activity (LD₅₀/LC₅₀) and enzyme inhibition (IC₅₀) of pure this compound against major insect pests such as Plutella xylostella (diamondback moth) and Spodoptera litura (tobacco cutworm) are not extensively documented in publicly available literature. However, studies on essential oils containing this compound and related terpenoids provide valuable insights. The following tables present a template for organizing such data as it becomes available through further research.
Table 1: Insecticidal Activity of this compound
| Target Insect Pest | Life Stage | Bioassay Method | Parameter | Value (e.g., µ g/larva , µg/cm²) | Citation |
| Plutella xylostella | 3rd Instar Larva | Topical Application | LD₅₀ | Data not available | |
| Plutella xylostella | Adult | Fumigation | LC₅₀ | Data not available | |
| Spodoptera litura | 2nd Instar Larva | Leaf Dip Assay | LC₅₀ | Data not available | |
| Spodoptera litura | Adult | Feeding Assay | EC₅₀ | Data not available |
Table 2: In Vitro Enzyme Inhibition by this compound
| Target Enzyme | Insect Source | Parameter | Value (e.g., µM) | Citation |
| Acetylcholinesterase (AChE) | Plutella xylostella (head homogenate) | IC₅₀ | Data not available | |
| Glutathione S-Transferase (GST) | Spodoptera litura (midgut homogenate) | IC₅₀ | Data not available |
Table 3: Receptor Binding/Activation by this compound
| Target Receptor | Expression System | Parameter | Value (e.g., µM) | Citation |
| Octopamine Receptor | Insect cell line (e.g., Sf9) | Kᵢ / EC₅₀ | Data not available | |
| Tyramine Receptor | Insect cell line (e.g., Sf9) | Kᵢ / EC₅₀ | Data not available |
Experimental Protocols
The following protocols are detailed methodologies for key experiments to elucidate the mechanism of action of this compound.
Protocol 1: Insecticidal Bioassays
1.1. Topical Application Bioassay (for LD₅₀ determination)
-
Objective: To determine the median lethal dose (LD₅₀) of this compound when applied directly to the insect cuticle.
-
Insect Model: 3rd instar larvae of Plutella xylostella.
-
Materials:
-
This compound (analytical grade)
-
Acetone (solvent)
-
Microsyringe applicator
-
Petri dishes (9 cm diameter)
-
Cabbage leaf discs
-
Growth chamber
-
-
Procedure:
-
Prepare a series of this compound concentrations in acetone (e.g., 1, 5, 10, 25, 50 µg/µL).
-
Select healthy, uniform-sized 3rd instar larvae.
-
Apply 1 µL of each this compound solution to the dorsal thorax of each larva using a microsyringe. A control group should be treated with acetone only.
-
Place 10 treated larvae in each Petri dish lined with a fresh cabbage leaf disc.
-
Replicate each concentration and the control at least three times.
-
Incubate the Petri dishes in a growth chamber at 25 ± 1°C, 60-70% relative humidity, and a 16:8 h (L:D) photoperiod.
-
Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.
-
Calculate the LD₅₀ values using probit analysis.
-
1.2. Leaf Dip Bioassay (for LC₅₀ determination)
-
Objective: To determine the median lethal concentration (LC₅₀) of this compound through ingestion and contact.
-
Insect Model: 2nd instar larvae of Spodoptera litura.
-
Materials:
-
This compound
-
Acetone and Triton X-100 (surfactant)
-
Cabbage leaf discs (5 cm diameter)
-
Forceps
-
Petri dishes
-
-
Procedure:
-
Prepare a range of this compound concentrations in an acetone-water solution (1:9) with 0.1% Triton X-100.
-
Dip fresh cabbage leaf discs into each test solution for 30 seconds. Control discs are dipped in the acetone-water-Triton X-100 solution only.
-
Air-dry the treated leaf discs for 1-2 hours.
-
Place one treated leaf disc in each Petri dish.
-
Introduce 10-15 second instar larvae into each dish.
-
Seal the dishes and incubate under the conditions described in Protocol 1.1.
-
Assess mortality after 24, 48, and 72 hours.
-
Calculate the LC₅₀ values using probit analysis.
-
Protocol 2: Neurophysiological Assays
2.1. Electroantennography (EAG)
-
Objective: To measure the olfactory response of insect antennae to this compound.
-
Insect Model: Adult Plutella xylostella (male and female).
-
Materials:
-
This compound
-
Paraffin oil (solvent)
-
Filter paper strips
-
Pasteur pipettes
-
EAG system (micromanipulators, electrodes, amplifier, data acquisition system)
-
Dissecting microscope
-
-
Procedure:
-
Prepare serial dilutions of this compound in paraffin oil.
-
Apply 10 µL of each dilution onto a filter paper strip and insert it into a Pasteur pipette.
-
Excise the antenna from a live, immobilized insect and mount it between two glass capillary electrodes filled with a saline solution.
-
Deliver a puff of charcoal-filtered, humidified air carrying the this compound vapor over the antennal preparation.
-
Record the resulting depolarization (EAG response) in millivolts (mV).
-
Test a range of concentrations to obtain a dose-response curve. Use a solvent-only puff as a negative control.
-
Protocol 3: Behavioral Assays
3.1. Y-Tube Olfactometer Bioassay
-
Objective: To assess the repellent or attractive effects of this compound on insects.
-
Insect Model: Adult Spodoptera litura.
-
Materials:
-
Y-tube olfactometer
-
Airflow meter
-
Charcoal-filtered air source
-
This compound and solvent
-
Filter paper
-
-
Procedure:
-
Introduce a continuous, purified airflow through both arms of the Y-tube.
-
Apply a specific concentration of this compound on a filter paper and place it in the odor source chamber of one arm. Place a solvent-treated filter paper in the other arm as a control.
-
Release a single adult insect at the base of the Y-tube.
-
Record the insect's first choice of arm and the time spent in each arm over a defined period (e.g., 10 minutes).
-
Test a sufficient number of insects for each concentration, alternating the treatment arm to avoid positional bias.
-
Analyze the data using a chi-square test or a preference index.
-
Protocol 4: Enzyme Inhibition Assays
4.1. Acetylcholinesterase (AChE) Inhibition Assay
-
Objective: To determine the in vitro inhibitory effect of this compound on AChE activity.
-
Enzyme Source: Homogenate of Plutella xylostella heads.
-
Materials:
-
This compound
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer
-
96-well microplate reader
-
-
Procedure:
-
Prepare a crude enzyme extract by homogenizing insect heads in phosphate buffer and centrifuging to collect the supernatant.
-
In a 96-well plate, add the enzyme extract, DTNB solution, and various concentrations of this compound.
-
Pre-incubate the mixture at room temperature.
-
Initiate the reaction by adding the substrate, ATCI.
-
Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to AChE activity.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.
-
4.2. Glutathione S-Transferase (GST) Inhibition Assay
-
Objective: To measure the in vitro inhibitory effect of this compound on GST activity.
-
Enzyme Source: Homogenate of Spodoptera litura midguts or fat bodies.
-
Materials:
-
This compound
-
1-chloro-2,4-dinitrobenzene (CDNB)
-
Reduced glutathione (GSH)
-
Phosphate buffer
-
96-well microplate reader
-
-
Procedure:
-
Prepare the enzyme extract from insect tissues as described for AChE.
-
In a 96-well plate, combine the enzyme extract, GSH, and different concentrations of this compound.
-
Start the reaction by adding the substrate, CDNB.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the formation of the GSH-CDNB conjugate.
-
Calculate the percentage of GST inhibition and determine the IC₅₀ value for this compound.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Putative neurotoxic and enzyme inhibition pathways of this compound in insects.
Caption: Workflow for investigating this compound's insecticidal properties.
Application of Junenol as a Natural Fragrance Ingredient: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Junenol, a naturally occurring sesquiterpene alcohol, presents significant potential as a versatile ingredient in the fragrance industry. Possessing a characteristic dry, woody, and resinous-green aroma with facets of juniper and cedar, it serves as a valuable component in the formulation of a wide array of scent profiles, including aromatic, fougère, and marine accords.[1] Beyond its olfactory contributions, this compound exhibits interesting biological activities that warrant further investigation for potential applications in drug development. This document provides detailed application notes, experimental protocols for its extraction, purification, and analysis, and an overview of its known biological activities and the relevant signaling pathways in olfaction.
Chemical and Physical Properties
This compound is a sesquiterpenoid alcohol with the chemical formula C₁₅H₂₆O.[2][3][4][5] Its structural characteristics and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (1S,2S,4aR,8aS)-2-isopropyl-4a-methyl-8-methylenedecahydronaphthalen-1-ol | [2] |
| CAS Number | 472-07-1 | [2][5] |
| Molecular Weight | 222.37 g/mol | [2][5] |
| Appearance | Crystalline solid | [6] |
| Odor Profile | Dry, woody, juniper/cedar, resinous-green | [1] |
| Boiling Point | 303.00 to 304.00 °C @ 760.00 mm Hg | [6] |
| Melting Point | 62.50 to 63.00 °C @ 760.00 mm Hg | [6] |
| Flash Point | 263.00 °F (128.33 °C) (TCC) | [6] |
| Solubility | Soluble in alcohol; Insoluble in water | [6] |
| Vapor Pressure | 0.000086 mmHg @ 25.00 °C (estimated) | [6] |
Fragrance Applications
This compound's unique olfactory profile makes it a valuable modifier in fragrance compositions. It is utilized to enhance diffusion, impart freshness, and provide mild fixation.[1] Its versatility allows for its incorporation into a broad range of products, including:
-
Fine Fragrances: Adds depth and a natural woody character.
-
Personal Care Products: Soaps, shampoos, body washes, and deodorants.
-
Home Care Products: Detergents, fabric softeners, candles, and air fresheners.[1]
It is particularly effective in building aromatic, fougère, woody, gin-like, and marine accords.[1]
Experimental Protocols
Extraction of this compound from Natural Sources (e.g., Juniperus species)
This compound can be found in the essential oils of various plants, including those of the Juniperus genus.[7] Steam distillation is a common method for extracting essential oils from plant material.[7][8][9][10]
Protocol: Steam Distillation of Juniper Berries
-
Preparation of Plant Material: Crush dried juniper berries to increase the surface area for efficient oil extraction.
-
Apparatus Setup: Assemble a Clevenger-type steam distillation apparatus. The setup consists of a boiling flask, a biomass flask, a condenser, and a collection vessel.[10]
-
Distillation:
-
Place the crushed juniper berries into the biomass flask.
-
Fill the boiling flask with distilled water to about two-thirds of its capacity.
-
Heat the water in the boiling flask to generate steam. The steam will pass through the biomass, causing the volatile essential oils to vaporize.
-
The steam and essential oil vapor mixture will then travel to the condenser.
-
Cool water circulating through the condenser will cause the vapor to condense back into a liquid.
-
Collect the distillate, which will consist of a layer of essential oil and a layer of hydrosol (aromatic water).
-
-
Separation: Separate the essential oil layer from the aqueous layer using a separatory funnel.
-
Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Storage: Store the purified essential oil in a sealed, dark glass vial at 4°C to prevent degradation.
Purification of this compound by Column Chromatography
To isolate this compound from the complex mixture of compounds in the essential oil, silica gel column chromatography can be employed.[1][11][12][13][14][15][16]
Protocol: Silica Gel Column Chromatography
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).
-
Carefully pack the column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Add a layer of sand on top of the silica gel to protect the surface.
-
-
Sample Loading:
-
Dissolve the crude essential oil in a minimal amount of the initial mobile phase.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner. A suggested gradient could be:
-
Hexane (100%)
-
Hexane:Ethyl Acetate (98:2)
-
Hexane:Ethyl Acetate (95:5)
-
Hexane:Ethyl Acetate (90:10)
-
And so on, increasing the ethyl acetate concentration.
-
-
-
Fraction Collection: Collect the eluate in separate fractions.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions containing this compound.
-
Pooling and Concentration: Combine the pure this compound-containing fractions and evaporate the solvent under reduced pressure to obtain purified this compound.
Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile compounds like this compound in essential oil samples.[6][14][17][18][19][20][21]
Protocol: GC-MS Analysis
-
Sample Preparation: Dilute the essential oil or purified this compound sample in a suitable solvent (e.g., hexane or ethyl acetate).
-
GC-MS Parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating sesquiterpene alcohols.[18]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at a rate of 4°C/min.
-
Ramp to 280°C at a rate of 10°C/min, hold for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: 40-400 m/z.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
-
-
Data Analysis: Identify this compound by comparing its mass spectrum and retention time with those of a known standard or by matching with a mass spectral library (e.g., NIST).
Biological Activity and Signaling Pathways
Biological Activities of Sesquiterpenoids
Sesquiterpenoids, the class of compounds to which this compound belongs, are known to exhibit a wide range of biological activities.[4] While specific data for this compound is limited, related eudesmane sesquiterpenoids have demonstrated cytotoxic effects against various cancer cell lines. For instance, some eudesmane-type sesquiterpenoids have shown cytotoxicity against P-388, HONE-1, and HT-29 cancer cell lines with IC50 values in the micromolar range.[8] Other studies on eudesmane sesquiterpenoids from marine organisms have reported moderate cytotoxicity against MCF-7 and HT-29 cell lines.[3] However, some ent-eudesmane sesquiterpenoids have been found to not display obvious cytotoxicity.[1]
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HT-29) in appropriate media and conditions.
-
Treatment: Seed the cells in 96-well plates and treat them with various concentrations of purified this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol).
-
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Olfactory Signaling Pathway
The perception of odor, including the woody scent of this compound, is initiated by the interaction of odorant molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[4][12][22] These receptors are G-protein coupled receptors (GPCRs).[2][4][12][17][22]
The Canonical Olfactory Transduction Cascade:
-
Odorant Binding: this compound, upon inhalation, binds to a specific olfactory receptor. While the exact receptor for this compound is not identified, woody notes are a significant class of scents.[23][24]
-
G-protein Activation: This binding event activates a G-protein (Gαolf).[4][22]
-
Second Messenger Production: The activated Gαolf stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[22]
-
Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of Ca²⁺ and Na⁺ ions.
-
Depolarization and Action Potential: The influx of positive ions depolarizes the olfactory sensory neuron, generating an action potential.
-
Signal Transmission to the Brain: This electrical signal is transmitted to the olfactory bulb in the brain, where it is processed, leading to the perception of the woody scent of this compound.
Safety and Regulatory Information
As a fragrance ingredient, this compound is subject to the standards and regulations set by organizations such as the International Fragrance Association (IFRA) and the Research Institute for Fragrance Materials (RIFM). While a specific RIFM safety assessment for this compound was not publicly available at the time of this writing, fragrance ingredients undergo rigorous evaluation for various toxicological endpoints, including genotoxicity, repeated dose toxicity, reproductive toxicity, skin sensitization, and phototoxicity.[2][22][23][25][26][27] For woody fragrance ingredients, it is important to adhere to the established safe use levels in different product categories as defined by IFRA standards.
Conclusion
This compound is a valuable natural fragrance ingredient with a desirable woody and resinous scent profile. Its application enhances the olfactory characteristics of a wide range of consumer products. The provided protocols offer a foundation for the extraction, purification, and analysis of this compound, enabling further research into its properties and applications. While its biological activities are not yet fully elucidated, the known cytotoxicity of related sesquiterpenoids suggests a potential avenue for future investigation in the field of drug development. Further research is warranted to determine its specific odor detection threshold, identify the olfactory receptors it interacts with, and establish a comprehensive safety profile.
References
- 1. Ent-eudesmane sesquiterpenoids from the Chinese liverwort Chiloscyphus polyanthus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Bioactive Eudesmane-type Sesquiterpenoids From the Red Sea Soft Coral Nephthea sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding of G protein-coupled odorant receptors function - Claire De March [grantome.com]
- 5. Sciencemadness Discussion Board - Steam Distill Juniperus virginiana Leaf - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Accelerated Solvent Extraction of Terpenes in Cannabis Coupled With Various Injection Techniques for GC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bestengineeringtechnologies.com [bestengineeringtechnologies.com]
- 8. New eudesmane-type sesquiterpenoid from Solanum lyratum with cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. engineering.iastate.edu [engineering.iastate.edu]
- 10. Essential Oil from Ether-Containing Plants of Juniper (Juniperus) and Spruce (Picea) Leaves by Distillation [scirp.org]
- 11. Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Olfactory receptors: GPCRs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. column-chromatography.com [column-chromatography.com]
- 15. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 16. Purification [chem.rochester.edu]
- 17. OR10R2 - Wikipedia [en.wikipedia.org]
- 18. thieme-connect.com [thieme-connect.com]
- 19. HS-SPME-GC/MS Analysis of Terpenes in Hops & Cannabis [sigmaaldrich.com]
- 20. Analysis of Terpenes in Cannabis Flower via LI-Syringe-GC-MS [restek.com]
- 21. ssi.shimadzu.com [ssi.shimadzu.com]
- 22. pnas.org [pnas.org]
- 23. rifm.org [rifm.org]
- 24. umbrex.com [umbrex.com]
- 25. RIFM low-exposure fragrance ingredients safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. rifm.org [rifm.org]
- 27. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Junenol Steam Distillation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yield during the steam distillation of Junenol.
Troubleshooting Guide
This guide addresses common issues encountered during the steam distillation of this compound and provides actionable solutions to improve yield.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| JY-001 | Low or No Essential Oil Yield | 1. Improper Plant Material Preparation: Insufficient comminution (grinding or chopping) of the plant material can limit steam penetration and oil release.[1] 2. Inadequate Steam Generation/Flow: Insufficient steam or a low steam flow rate may not effectively carry the volatile compounds.[2][3] 3. Steam Channeling: Steam may create channels through the plant material, leading to inefficient and uneven extraction.[2] 4. Premature Termination of Distillation: Insufficient distillation time may not allow for the complete extraction of heavier sesquiterpenoids like this compound.[4][5][6] 5. Inefficient Condensation: A poorly cooled condenser can lead to the loss of volatile compounds with the exiting steam. | 1. Optimize Particle Size: Grind or chop the plant material to a uniform, fine consistency to increase the surface area for steam interaction.[1] 2. Ensure Adequate Steam: Maintain a consistent and sufficient steam flow. For laboratory scale, ensure the boiling flask produces a steady stream of steam. For pilot scale, monitor and adjust the steam flow rate.[2][3] 3. Proper Packing: Pack the plant material uniformly in the distillation flask to prevent the formation of steam channels. The material should be firm but not overly compressed. 4. Extend Distillation Time: Sesquiterpene alcohols like this compound have higher boiling points and may require longer distillation times for complete extraction. Monitor the output and continue distillation until no more oil is observed in the condensate.[4][5][6] 5. Optimize Condenser Cooling: Ensure a constant and adequate flow of cold water through the condenser to efficiently condense all the vapor. Check for any leaks or blockages in the cooling system. |
| JY-002 | Low Concentration of this compound in the Extracted Oil | 1. Incorrect Plant Species or Chemotype: The source plant may have a naturally low concentration of this compound. 2. Improper Harvest Time: The concentration of specific terpenes can vary depending on the plant's growth stage and the time of day of harvest.[7] 3. Degradation During Distillation: Excessive heat or prolonged exposure to high temperatures can lead to the degradation of heat-sensitive compounds like this compound.[8] | 1. Verify Plant Material: Ensure the correct plant species and, if possible, a chemotype known for high this compound content is being used. 2. Optimize Harvest Time: Harvest the plant material at the optimal time for this compound concentration, which may require preliminary analysis of plant material at different growth stages. 3. Control Distillation Temperature: Use the lowest possible steam temperature that still allows for efficient volatilization of this compound to minimize thermal degradation.[8] |
| JY-003 | Emulsion Formation in the Condensate | 1. Presence of Surfactant-like Compounds: Some plant materials contain compounds that can act as emulsifiers. 2. High Steam Velocity: A very high steam flow rate can cause vigorous mixing of the oil and water phases. | 1. Salting Out: Add a saturated salt (sodium chloride) solution to the collection vessel to help break the emulsion by increasing the polarity of the aqueous phase.[9] 2. Reduce Steam Flow: Lower the steam flow rate to a gentle but steady stream to minimize turbulence in the condensate. |
| JY-004 | Water in the Collected Essential Oil | 1. Inefficient Separation: The design of the separator may not be optimal for the density of the this compound-rich oil. 2. Incomplete Phase Separation: Small water droplets may remain suspended in the oil. | 1. Use of a Separatory Funnel: Carefully separate the oil and water layers using a separatory funnel.[10] 2. Drying Agent: Use an anhydrous drying agent like sodium sulfate to remove residual water from the collected essential oil. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its yield from steam distillation sometimes low?
A: this compound is a sesquiterpene alcohol, a type of naturally occurring chemical compound found in the essential oils of various plants, notably in species of the Salvia genus.[2] Low yields during steam distillation can be attributed to several factors. As a sesquiterpenoid, this compound has a higher boiling point and molecular weight compared to more volatile monoterpenes. This means it requires more energy (in the form of steam) and often a longer distillation time to be effectively vaporized and carried over with the steam.[5][11] Inefficient extraction can result from issues such as improper preparation of the plant material, suboptimal distillation parameters (temperature, pressure, time), or losses during the condensation and collection phases.
Q2: How does the preparation of the plant material affect this compound yield?
A: The physical state of the plant material is critical for efficient steam distillation. To maximize the yield of this compound, the plant material should be comminuted (chopped or ground) to a fine, uniform particle size.[1] This increases the surface area exposed to the steam, allowing for more efficient penetration of the steam into the plant tissue and facilitating the release of the essential oil. However, the particles should not be so fine as to form a dense mass that could impede the flow of steam, leading to channeling and incomplete extraction.
Q3: What are the optimal steam distillation parameters for maximizing this compound yield?
A: The optimal parameters can vary depending on the specific plant material and the scale of the operation. However, some general principles apply for sesquiterpenoids like this compound:
-
Distillation Time: Longer distillation times are generally required for sesquiterpenoids compared to monoterpenes.[4][5][6] It is advisable to monitor the oil production in the condensate and continue the distillation until the rate of oil collection significantly decreases.
-
Steam Flow Rate: A steady and sufficient steam flow is necessary to carry the this compound vapors.[2][3] An excessively high flow rate can lead to channeling and emulsion formation, while a low flow rate will result in incomplete extraction. The optimal flow rate should be determined empirically for your specific setup.
-
Temperature and Pressure: Steam distillation is typically conducted at atmospheric pressure. The temperature of the steam is a critical factor. While higher temperatures can increase the vapor pressure of this compound, excessive heat can cause degradation of the compound.[8]
Q4: Are there any post-distillation techniques to improve the recovery of this compound?
A: Yes, after the initial steam distillation, further steps can be taken to maximize the recovery of this compound:
-
Hydrosol Extraction: The condensed water from the distillation, known as the hydrosol, can contain a significant amount of dissolved or suspended essential oil. This oil can be recovered by solvent extraction of the hydrosol followed by careful removal of the solvent.
-
Cohobation: This is the process of recycling the hydrosol back into the distillation still. This can be an effective way to recover dissolved essential oils without the use of additional solvents.
-
Salting Out: As mentioned in the troubleshooting guide, adding salt to the condensate can help to break any emulsions and reduce the solubility of the essential oil in the water, leading to better phase separation and recovery.[9]
Quantitative Data on Essential Oil Yield from Salvia Species
The following table summarizes the essential oil yields obtained from various Salvia species under different conditions, providing a comparative perspective. Note that these yields represent the total essential oil and not specifically the this compound content.
| Plant Species | Part Used | Distillation Method | Yield (%) | Reference |
| Salvia officinalis | Leaves | Hydrodistillation | 0.56 - 2.14 | [12] |
| Salvia officinalis | Leaves | Hydrodistillation | 0.93 | |
| Salvia officinalis | Leaves | Steam Distillation | 1.0 | |
| Salvia verticillata | Inflorescences | Not specified | ~0.2 | |
| Salvia verticillata | Leaves | Not specified | ~0.1 | |
| Salvia officinalis | Not specified | Not specified | 2.3 - 3.0 |
Experimental Protocols
Protocol 1: Laboratory-Scale Steam Distillation of Salvia junos for this compound Extraction
1. Plant Material Preparation:
- Air-dry the aerial parts (leaves and stems) of Salvia junos in a well-ventilated area, protected from direct sunlight, until brittle.
- Grind the dried plant material to a coarse powder (e.g., 2-3 mm particle size) using a laboratory mill.
2. Steam Distillation Apparatus Setup:
- Assemble a standard laboratory steam distillation apparatus, including a steam generator (boiling flask with distilled water), a distillation flask containing the plant material, a condenser, and a collection vessel (e.g., a separatory funnel or a Clevenger-type apparatus).
- Ensure all glass joints are properly sealed.
3. Distillation Process:
- Place a known weight of the powdered plant material (e.g., 100 g) into the distillation flask.
- Begin heating the steam generator to produce a steady flow of steam.
- Pass the steam through the plant material. The steam will vaporize the essential oils.
- Condense the steam and essential oil vapor by passing it through the water-cooled condenser.
- Collect the distillate, which will consist of an aqueous layer (hydrosol) and an upper layer of essential oil.
- Continue the distillation for a minimum of 3-4 hours. Monitor the collection of oil; the process can be stopped when the rate of oil accumulation becomes negligible.
4. Post-Distillation Processing:
- Carefully separate the essential oil layer from the hydrosol using a separatory funnel.
- To recover dissolved oil, the hydrosol can be saturated with sodium chloride and then extracted with a non-polar solvent (e.g., hexane or diethyl ether). The solvent can then be carefully evaporated under reduced pressure to yield the remaining essential oil.
- Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
- Store the final essential oil in a sealed, airtight vial in a cool, dark place.
5. Yield Calculation:
- Calculate the yield of the essential oil as a percentage of the initial weight of the dry plant material.
Visualizations
Caption: Experimental workflow for this compound steam distillation.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. ijche.com [ijche.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of the Distillation Time on the Chemical Composition, Antioxidant Potential and Antimicrobial Activity of Essential Oils from Different Cannabis sativa L. Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hort [journals.ashs.org]
- 7. Effects of Harvest Time and Hydrodistillation Time on Yield, Composition, and Antioxidant Activity of Mint Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brewingscience.de [brewingscience.de]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. rockymountainoils.com [rockymountainoils.com]
- 11. engineering.iastate.edu [engineering.iastate.edu]
- 12. Seasonal Variation in Essential Oil Composition and Yield of Rhus aromatica Aiton (Fragrant Sumac) and a Preliminary Comparison with Rhus trilobata [mdpi.com]
Technical Support Center: Analysis of Junenol by GC-MS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with Junenol degradation during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Troubleshooting Guide: Preventing this compound Degradation
Issue: Poor peak shape, reduced peak area, or appearance of unexpected peaks in the chromatogram when analyzing this compound.
This guide provides a systematic approach to identify and resolve the degradation of this compound, a sesquiterpene alcohol, during GC-MS analysis. The primary cause of degradation is often thermal stress in the GC inlet or interactions with active sites in the system.
Step 1: Optimize GC Inlet Parameters
High temperatures in the injection port are a common cause of thermal degradation for labile compounds like this compound.
-
Reduce Inlet Temperature: Lower the injector temperature incrementally (e.g., in 10-20 °C steps) from a starting point of 250 °C. Analyze a this compound standard at each temperature to find the optimal balance between efficient volatilization and minimal degradation.
-
Use a Deactivated Liner: Active sites on the surface of the inlet liner can catalyze degradation. Always use a high-quality, deactivated liner. Consider replacing the liner if you observe a decline in performance.
-
Liner Type: For thermally sensitive compounds, a liner without glass wool may be preferable to minimize potential active sites. A tapered liner can also improve transfer to the column.[1]
Step 2: Evaluate Injection Technique
The time this compound spends in the hot inlet can significantly impact its stability.
-
Consider "Cold" Injection Techniques: If available, Programmed Temperature Vaporization (PTV) or Cool On-Column (COC) injection are ideal for thermally labile compounds as they introduce the sample onto the column at a lower temperature, minimizing thermal stress.[1]
-
Optimize Splitless Injection: If using splitless injection, ensure the purge valve time is optimized to allow for the complete transfer of this compound to the column while minimizing its residence time in the hot inlet.
Step 3: Assess the GC Column and Oven Program
The column's stationary phase and the temperature program can influence the stability of this compound.
-
Column Choice: A non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysoxane) is often suitable for sesquiterpene analysis. Ensure the column is in good condition and not contaminated.
-
Oven Temperature Program: A lower initial oven temperature can help focus the analytes at the head of the column.[1] A slower temperature ramp rate can also be beneficial, as it allows compounds to elute at lower temperatures.
Step 4: Consider Derivatization
If the above steps do not sufficiently prevent degradation, derivatization can be employed to increase the thermal stability and volatility of this compound.
-
Silylation: Converting the hydroxyl group of this compound to a trimethylsilyl (TMS) ether is a common and effective derivatization technique. This reduces the polarity of the molecule and increases its thermal stability.
The following diagram illustrates the troubleshooting workflow for addressing this compound degradation:
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation during GC-MS analysis?
A1: this compound is a sesquiterpene alcohol, a class of organic compounds found in many plants.[2] Like many other terpene alcohols, it is thermally labile, meaning it can decompose at the high temperatures typically used in GC injectors.[1] The hydroxyl group in its structure can also interact with active sites in the GC system, leading to degradation.
Q2: What are the likely degradation products of this compound?
A2: While specific studies on this compound degradation are limited, based on the thermal degradation of similar terpene alcohols like linalool, the likely degradation pathways involve dehydroxylation (loss of a water molecule) and subsequent rearrangement or cyclization. This can lead to the formation of various sesquiterpene hydrocarbons.
The following diagram illustrates a potential degradation pathway for this compound under thermal stress:
Q3: What are the ideal GC-MS parameters for this compound analysis?
A3: The optimal parameters can vary depending on the specific instrument and column used. However, a good starting point is to use a lower injector temperature and a slower oven temperature ramp. A summary of recommended starting conditions is provided in the table below.
Q4: When should I consider derivatization for this compound analysis?
A4: Derivatization should be considered when optimizing GC parameters (inlet temperature, injection technique, and oven program) does not sufficiently prevent degradation. If you continue to see poor peak shape, low response, or evidence of degradation products, derivatization can significantly improve the analysis by increasing the thermal stability of this compound.
Quantitative Data Summary
The following table summarizes key parameters and their recommended ranges for the GC-MS analysis of this compound to minimize degradation.
| Parameter | Recommended Range/Value | Rationale |
| GC Inlet Temperature | 180 - 220 °C | Lower temperatures minimize thermal degradation of this compound.[1] |
| Injection Technique | PTV or Cool On-Column | These techniques introduce the sample at a lower temperature, preventing degradation in the hot inlet.[1] |
| Inlet Liner | Deactivated, Tapered | A deactivated liner prevents catalytic degradation, and a tapered design improves sample transfer.[1] |
| GC Oven Program | Initial Temp: 50-70 °C | A lower initial temperature helps to focus the analyte at the head of the column.[1] |
| Ramp Rate: 3-5 °C/min | A slower ramp rate allows for elution at lower temperatures, reducing thermal stress. | |
| Derivatization Reagent | BSTFA with 1% TMCS | Silylation increases thermal stability and volatility for improved chromatographic performance. |
Experimental Protocols
Protocol 1: Optimized GC-MS Method for this compound Analysis
This protocol provides a starting point for the direct analysis of this compound, focusing on minimizing thermal degradation.
1. Sample Preparation:
- Dissolve the sample containing this compound in a suitable volatile solvent (e.g., hexane or ethyl acetate) to a final concentration of approximately 10-100 µg/mL.
2. GC-MS Parameters:
- GC System: Agilent 7890A or equivalent
- MS System: Agilent 5975C or equivalent
- Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
- Carrier Gas: Helium at a constant flow of 1.0 mL/min
- Inlet: Splitless mode
- Inlet Temperature: 200 °C
- Injection Volume: 1 µL
- Oven Program:
- Initial temperature: 60 °C, hold for 2 minutes
- Ramp to 180 °C at 4 °C/min
- Ramp to 280 °C at 20 °C/min, hold for 5 minutes
- MS Transfer Line: 280 °C
- Ion Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Scan Range: m/z 40-400
Protocol 2: Derivatization of this compound for Enhanced Stability
This protocol describes the silylation of this compound to improve its thermal stability for GC-MS analysis.
1. Materials:
- Dried sample extract or this compound standard
- Pyridine (anhydrous)
- N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
- Reaction vials (e.g., 2 mL amber glass vials with PTFE-lined caps)
- Heating block or oven
2. Procedure:
- Place approximately 1 mg of the dried sample or standard into a reaction vial.
- Add 100 µL of anhydrous pyridine to dissolve the sample.
- Add 200 µL of BSTFA with 1% TMCS to the vial.
- Cap the vial tightly and heat at 60 °C for 30 minutes.
- Cool the vial to room temperature. The sample is now ready for GC-MS analysis using the parameters from Protocol 1, with a potential increase in the inlet temperature to 250 °C due to the enhanced stability of the derivatized analyte.
References
Technical Support Center: Optimizing GC Temperature Programs for Sesquiterpenoid Alcohols
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your Gas Chromatography (GC) temperature programs for the analysis of sesquiterpenoid alcohols.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant peak tailing with my sesquiterpenoid alcohols?
A1: Peak tailing for active compounds like alcohols is often due to undesirable interactions with the GC system.[1] This can be caused by active sites in the injection port liner or on the column itself, leading to issues with resolution and peak integration.[2][3] Using a deactivated inlet liner and a column designed for polar analytes can help minimize these interactions.[4] Additionally, issues like a poorly cut column, incorrect column installation, or system contamination can also contribute to peak tailing.[3]
Q2: My sesquiterpenoid alcohol isomers are co-eluting. How can I improve their separation?
A2: Co-elution of sesquiterpenoid isomers is a common challenge due to their similar chemical structures and boiling points.[4] To improve resolution, you should optimize your GC temperature program. A slower temperature ramp rate or a lower initial oven temperature can enhance separation.[4][5] If optimizing the temperature program is insufficient, consider a GC column with a different stationary phase to alter selectivity.[4] For instance, switching from a non-polar to a mid-polar or polar stationary phase can change the elution order and resolve co-eluting compounds.[4] Longer columns or columns with a smaller internal diameter can also increase separation efficiency.[4][6]
Q3: What is the ideal starting temperature and ramp rate for my GC program when analyzing sesquiterpenoid alcohols?
A3: A good starting point for a generic temperature program is a low initial oven temperature (e.g., 35–40 °C) followed by a ramp rate of 10 °C/min.[7] For splitless injections, the initial oven temperature should be 10 to 20 °C below the boiling point of the sample solvent.[8] The optimal ramp rate is often approximated as 10°C per hold-up time of the system.[8] However, for complex mixtures of isomers, a slower ramp rate may be necessary to achieve baseline separation.[5]
Q4: Can the injection port temperature affect the analysis of sesquiterpenoid alcohols?
A4: Yes, the injection port temperature is a critical parameter. Some sesquiterpenoids are thermally labile and can degrade or rearrange at high temperatures, leading to inaccurate quantification and artifact peaks.[4] It is crucial to optimize this temperature to ensure efficient volatilization without causing sample degradation.[4]
Q5: When should I consider using a chiral GC column for sesquiterpenoid alcohol analysis?
A5: If you are working with enantiomers (mirror-image isomers) of sesquiterpenoid alcohols, a chiral GC column is essential for their separation.[4] Standard achiral columns cannot separate enantiomers.[4] Chiral columns, often based on cyclodextrins, are required to determine the enantiomeric excess or to separate the individual enantiomers.[4]
Troubleshooting Guides
Issue 1: Poor Resolution and Broad Peaks for Sesquiterpenoid Alcohols
Symptom: Your chromatogram shows broad, poorly resolved peaks for your target sesquiterpenoid alcohols, making accurate integration and quantification difficult.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor resolution of sesquiterpenoid alcohols.
Detailed Steps:
-
Optimize Temperature Program :
-
Decrease Initial Temperature : Lowering the initial oven temperature can improve the focusing of early eluting peaks.[4]
-
Decrease Ramp Rate : A slower temperature ramp increases the interaction time of the analytes with the stationary phase, which can significantly improve the separation of closely eluting isomers.[5]
-
Introduce Isothermal Holds : Adding short isothermal holds at temperatures where critical pairs of isomers elute can enhance their resolution.[4]
-
-
Evaluate Column and Flow Rate :
-
Check for Column Contamination : Contamination, especially at the head of the column, can cause peak broadening and tailing.[1][3] Trimming the first few centimeters of the column may resolve this.[2]
-
Consider a Different Stationary Phase : If you are using a non-polar column (e.g., 5% phenyl-methylpolysiloxane), switching to a mid-polar or polar stationary phase (like a wax-type column) can provide different selectivity and improve separation.[2][4]
-
Optimize Carrier Gas Flow Rate : The carrier gas flow rate affects column efficiency. Ensure your flow rate is optimized for your column dimensions to minimize peak broadening.[9]
-
Issue 2: Analyte Degradation or Rearrangement
Symptom: You observe unexpected peaks in your chromatogram or a lower than expected response for your target sesquiterpenoid alcohols, suggesting thermal degradation or rearrangement in the GC inlet.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected analyte degradation.
Detailed Steps:
-
Optimize Inlet Parameters :
-
Lower Inlet Temperature : An excessively high injection port temperature can cause thermal degradation of labile sesquiterpenoids.[4] Try lowering the inlet temperature in increments to find a balance between efficient volatilization and minimal degradation.
-
Use a Deactivated Liner : Active sites in the inlet liner can catalyze degradation.[4] Ensure you are using a high-quality, deactivated liner.
-
Consider a Different Injection Technique : Techniques like cool on-column injection can minimize thermal stress on the analytes.
-
-
Consider Derivatization :
Data Presentation
Table 1: Effect of Temperature Ramp Rate on the Resolution of Two Sesquiterpenoid Alcohols
| Ramp Rate (°C/min) | Retention Time - Alcohol 1 (min) | Retention Time - Alcohol 2 (min) | Resolution (Rs) |
| 20 | 12.5 | 12.7 | 0.8 |
| 10 | 15.2 | 15.6 | 1.6 |
| 5 | 18.9 | 19.5 | 2.1 |
Note: This is example data to illustrate the trend.
Table 2: Column Selection and Typical Temperature Program Parameters
| Column Stationary Phase | Polarity | Typical Initial Temp. (°C) | Typical Ramp Rate (°C/min) | Typical Final Temp. (°C) |
| 5% Phenyl-methylpolysiloxane | Non-polar | 50-70 | 5-15 | 250-300 |
| Wax (Polyethylene glycol) | Polar | 60-80 | 3-10 | 220-250 |
| Chiral (e.g., Cyclodextrin-based) | Chiral | 40-60 | 1-5 | 200-230 |
Experimental Protocols
Protocol 1: Optimization of GC Oven Temperature Program
This protocol provides a systematic approach to optimizing the GC oven temperature program for the separation of sesquiterpenoid alcohols.
-
Initial Scouting Run :
-
Begin with a generic temperature program. A good starting point is an initial temperature of 60°C, a ramp rate of 10°C/min, and a final temperature of 240°C with a 5-minute hold.[7]
-
-
Optimize Initial Temperature :
-
Optimize Ramp Rate :
-
Introduce Isothermal Holds :
-
If specific pairs of isomers are still co-eluting, introduce a short isothermal hold (1-2 minutes) at a temperature just below their elution temperature to improve their separation.[4]
-
-
Optimize Final Temperature and Hold Time :
-
Ensure the final temperature is high enough to elute all compounds of interest from the column. A hold at the final temperature for 3-5 times the column dead volume can help remove any less volatile matrix components.[8]
-
-
Evaluate and Iterate :
-
Analyze the chromatograms after each adjustment to assess the impact on resolution, peak shape, and analysis time. Continue to make small, systematic changes until the desired separation is achieved.
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. gcms.cz [gcms.cz]
- 6. How Do You Improve Resolution In Gas Chromatography? - Axion Labs [axionlabs.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Purifying Junenol from Essential Oil Mixtures
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the purification of junenol from complex essential oil mixtures. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound from essential oils?
A1: The purification of this compound, a sesquiterpene alcohol, is often complicated by several factors inherent to the composition of essential oils. The main difficulties include:
-
Presence of Isomers: Essential oils frequently contain isomers of this compound, such as 10-epi-junenol, which have nearly identical molecular weights and physicochemical properties, making their separation challenging.[1]
-
Similar Boiling Points: Other sesquiterpenoids within the essential oil can possess boiling points very close to that of this compound, which complicates purification through distillation.[2]
-
Co-elution in Chromatography: Due to similar polarities and structures, this compound and its isomers or other related sesquiterpenoids often co-elute during chromatographic separation.[2]
-
Thermal Sensitivity: Like many essential oil components, this compound can be susceptible to degradation at the high temperatures required for atmospheric distillation, necessitating the use of vacuum distillation.[2]
Q2: What are the common impurities found alongside this compound in essential oils?
A2: this compound is often found in essential oils from plants of the Juniperus genus.[3] The primary interfering compounds are typically other sesquiterpenoids and monoterpenoids. Key impurities can include:
-
This compound Isomers: As mentioned, isomers like 10-epi-junenol are common.
-
Other Sesquiterpene Alcohols: Compounds such as eudesmol isomers (α-, β-, and γ-eudesmol), T-nerolidol, and cadinols can be present.[2]
-
Sesquiterpene Hydrocarbons: Molecules like caryophyllene, α-humulene, and germacrene D are frequently found in juniper oils.[4]
-
Monoterpene Hydrocarbons: More volatile compounds like α-pinene, sabinene, and limonene are also major constituents of juniper essential oils.[4]
Q3: Which analytical techniques are most effective for assessing the purity of this compound fractions?
A3: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the most widely used and effective method for analyzing the composition and purity of fractions containing this compound.[2][5] For quantitative analysis, Gas Chromatography with a Flame Ionization Detector (GC-FID) is highly suitable due to its high sensitivity and stability. When dealing with co-eluting isomers that have identical mass spectra, specialized techniques such as using a chiral GC column may be necessary for accurate assessment.[2]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Fractional Distillation
Problem: Poor enrichment of this compound in the distilled fraction and contamination with compounds having similar boiling points.
-
Solution: This is a frequent issue due to the complex nature of essential oils.[2]
-
Optimize Vacuum Level: Ensure a stable and sufficiently low pressure. Lowering the pressure reduces the boiling points of the compounds and can improve the boiling point differential, while also preventing thermal degradation.[2]
-
Increase Column Efficiency: Utilize a packed distillation column with a higher number of theoretical plates (e.g., Vigreux or packed with Raschig rings) to enhance the separation by providing more surface area for condensation-revaporization cycles.[2]
-
Control the Reflux Ratio: A higher reflux ratio (the ratio of condensate returned to the column versus condensate collected) can improve separation but will prolong the distillation time. Experiment to find an optimal balance.
-
Column Chromatography
Problem: Co-elution of this compound with other compounds, particularly its isomers.
-
Solution: Co-elution is a significant challenge in the chromatographic purification of sesquiterpenoids.[2] A systematic approach is required to achieve better resolution.
-
Modify the Mobile Phase: This is often the most effective first step. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is typically used. For silica gel chromatography, a common mobile phase system is a gradient of ethyl acetate in hexane. Fine-tuning the gradient profile can resolve closely eluting compounds.
-
Change the Stationary Phase: If modifying the mobile phase is not successful, the stationary phase may not be providing enough selectivity. Consider using a different type of column. For instance, if a standard silica gel column is not effective, a silver nitrate-impregnated silica gel column can be used to separate compounds based on the degree of unsaturation.
-
Optimize Column Loading: Overloading the column can lead to poor separation. Ensure that the amount of crude extract loaded is appropriate for the column size. A general rule is to use a mass ratio of stationary phase to sample of at least 30:1.
-
Problem: Streaking or tailing of the this compound peak on the TLC plate and during column chromatography.
-
Solution: Peak tailing can be caused by several factors.
-
Sample Overload: Too much sample applied to the TLC plate or column can cause streaking. Try diluting the sample.
-
Compound Instability: this compound might be degrading on the silica gel. You can test for this by running a 2D TLC. If degradation is occurring, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.
-
Inappropriate Solvent System: The chosen solvent may not be optimal for your compound. If the compound has low solubility in the mobile phase, it can lead to tailing. Ensure your compound is sufficiently soluble in the eluent.
-
Experimental Protocols
Protocol 1: Two-Stage Vacuum Fractional Distillation
This protocol is designed to enrich the sesquiterpenoid fraction from a raw essential oil, such as that from Juniperus species.
-
Setup: Assemble a fractional distillation apparatus with a packed column (e.g., Vigreux) and a vacuum source. Ensure all glass joints are properly sealed with vacuum grease.
-
Stage 1 - Monoterpene Removal:
-
Charge the distillation flask with the raw essential oil.
-
Apply a vacuum and gently heat the flask.
-
Collect the initial, more volatile fraction, which will be rich in monoterpenes. The head temperature should be monitored and kept relatively low during this stage.
-
-
Stage 2 - Sesquiterpene Alcohol Fractionation:
-
After the monoterpene fraction has been removed, increase the temperature to distill the sesquiterpenoid fraction.
-
Collect multiple small fractions sequentially.
-
Analyze each fraction by GC-MS to identify those with the highest concentration of this compound.[2]
-
Pool the this compound-rich fractions for further purification by column chromatography.
-
Protocol 2: Silica Gel Column Chromatography
This protocol is for the preparative separation of the this compound-rich fraction obtained from fractional distillation.
-
Column Packing:
-
Prepare a slurry of silica gel (e.g., 60-120 mesh) in a non-polar solvent like n-hexane.
-
Pour the slurry into the chromatography column and allow it to settle, ensuring a well-packed, even bed.
-
-
Sample Loading:
-
Dissolve the this compound-rich fraction in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Carefully add the sample to the top of the packed column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% n-hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate, in increasing concentrations (e.g., starting from 2% ethyl acetate in hexane and gradually increasing to 20% or higher).
-
Collect small fractions continuously.
-
-
Fraction Analysis:
Quantitative Data
The following table summarizes typical (hypothetical) results that might be obtained during the purification of this compound from a Juniperus essential oil, illustrating the progressive enrichment at each stage. Actual yields and purities will vary depending on the initial concentration of this compound and the precise experimental conditions.
| Purification Step | Starting Material | This compound Content (Initial) | This compound Content (Final) | Yield of this compound | Key Impurities Removed |
| Vacuum Fractional Distillation | Raw Juniperus Essential Oil | ~5% | ~30-40% | ~80% | Monoterpenes (α-pinene, sabinene) |
| Silica Gel Column Chromatography | This compound-Enriched Fraction | ~30-40% | >95% | ~70% | Other sesquiterpenoids (e.g., eudesmol isomers) |
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scitepress.org [scitepress.org]
Improving the resolution of Junenol isomers in chromatography
Technical Support Center: Junenol Isomer Resolution
Welcome to the technical support center for chromatographic analysis. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the separation of this compound isomers.
Frequently Asked Questions (FAQs)
Q1: What are this compound isomers, and why are they difficult to separate?
This compound is a sesquiterpenoid alcohol with multiple stereoisomers. These isomers, which include enantiomers and diastereomers, often have very similar physicochemical properties such as boiling point, polarity, and molecular weight. This similarity makes their separation by chromatography challenging, often resulting in co-elution or poor resolution.
Q2: Which primary chromatographic techniques are used for separating this compound isomers?
The two most effective techniques for separating volatile sesquiterpene alcohols like this compound are:
-
Gas Chromatography (GC): Due to the volatility of this compound, GC is a widely used and powerful technique. For successful separation of stereoisomers, a chiral stationary phase is typically required.[1][2]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly in normal-phase mode, can also be used. Chiral HPLC columns are essential for resolving enantiomers.[3][4]
Q3: When should I choose GC over HPLC for my analysis?
The choice depends on your specific experimental needs.
-
Choose GC if your primary goal is the analysis of volatile compounds and you have access to chiral columns. GC often provides high resolution and is compatible with mass spectrometry (MS) for definitive identification.[1][5]
-
Choose HPLC if you are working with less volatile derivatives of this compound, or if you need to perform preparative or semi-preparative separations to isolate specific isomers.
Q4: How can I confirm the identity of the separated this compound isomers?
Gas Chromatography-Mass Spectrometry (GC-MS) is the most common method for identifying sesquiterpenes.[1] While isomers may have similar mass spectra, their unique retention times on a given column, when compared to known standards, can confirm their identity. For absolute configuration, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy may be required after isolation.
Troubleshooting Guide: Poor Resolution of this compound Isomers
This guide addresses the common issue of co-elution or inadequate separation between this compound isomers.
Problem: My chromatogram shows poor resolution or complete co-elution of this compound isomer peaks.
This issue can be broken down into several potential causes related to your method parameters and column selection. The following workflow can help you diagnose and resolve the problem.
Caption: Troubleshooting workflow for improving this compound isomer resolution.
Detailed Troubleshooting Steps (GC)
1. Optimize the Oven Temperature Program
-
Issue: A rapid temperature ramp can decrease the interaction time of isomers with the stationary phase, leading to co-elution.
-
Solution: Decrease the ramp rate (e.g., from 10°C/min to 2-3°C/min) or add an isothermal hold at a temperature that provides the best separation. Lowering the overall temperature can enhance enantioselective interactions on a chiral column, though it will increase the analysis time.[2]
2. Evaluate the Stationary Phase
-
Issue: The polarity and chemical nature of the stationary phase are critical for separating isomers. Standard non-polar phases (like DB-1 or DB-5) may not be sufficient.[1]
-
Solution for Diastereomers: Try a more polar stationary phase, such as a wax column (e.g., Carbowax 20M type).[6]
-
Solution for Enantiomers: A chiral stationary phase is essential. Columns containing derivatized cyclodextrins (e.g., beta- or gamma-cyclodextrin) are often successful for separating terpene enantiomers.[2][7]
3. Adjust the Carrier Gas Flow Rate
-
Issue: The linear velocity of the carrier gas (Helium or Hydrogen) affects column efficiency. A flow rate that is too high or too low reduces resolution.
-
Solution: Optimize the flow rate to achieve the minimum plate height for your column. This optimal rate is usually provided by the column manufacturer or can be determined experimentally using a van Deemeter plot.
Detailed Troubleshooting Steps (HPLC)
1. Optimize the Mobile Phase Composition
-
Issue: The strength and composition of the mobile phase directly impact selectivity and retention.
-
Solution: For normal-phase chromatography, systematically vary the ratio of your non-polar and polar solvents (e.g., hexane and isopropanol). Small changes in the percentage of the polar modifier can significantly alter selectivity. For reverse-phase, adjusting the organic modifier (e.g., acetonitrile vs. methanol) or pH can influence separation.[8][9]
2. Evaluate the Stationary Phase
-
Issue: As with GC, the column chemistry is paramount. A standard C18 column is unlikely to resolve stereoisomers.
-
Solution: Use a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and effective for a broad range of chiral compounds, including alcohols.[4]
3. Consider Derivatization
-
Issue: The hydroxyl group on this compound may not interact strongly enough with the chiral stationary phase to achieve separation.
-
Solution: Derivatize the this compound isomers with a chiral derivatizing agent to create diastereomeric pairs.[10] These diastereomers have different physical properties and can often be separated on a standard achiral column.[10] This is an indirect method but can be very effective.
Data & Experimental Protocols
Data Summary Tables
Table 1: Comparison of GC Stationary Phases for Sesquiterpene Alcohol Isomer Separation
| Stationary Phase Type | Common Name(s) | Polarity | Best For | Typical Application Notes |
| 100% Dimethylpolysiloxane | DB-1, OV-101 | Non-polar | General screening | Unlikely to resolve isomers. Good for initial assessment of sample complexity. |
| 5% Phenyl-methylpolysiloxane | DB-5, CPSil 5 | Low polarity | General screening | Slightly more selective than DB-1 but still insufficient for most isomers.[1] |
| Polyethylene Glycol | DB-Wax, Carbowax 20M | Polar | Diastereomers | Can separate some positional and geometric isomers based on polarity differences.[6] |
| Derivatized β-Cyclodextrin | Rt-βDEX, BGB-176 | Chiral | Enantiomers | Highly effective for chiral separation of many terpenes and their derivatives.[7] |
| Derivatized γ-Cyclodextrin | Gamma DEX™ | Chiral | Enantiomers | Offers different selectivity compared to beta-cyclodextrin phases. |
Table 2: Effect of Mobile Phase Modifier on HPLC Resolution (Illustrative)
| Mobile Phase (Hexane:Isopropanol) | Retention Time Isomer 1 (min) | Retention Time Isomer 2 (min) | Resolution (Rs) |
| 99:1 | 15.2 | 15.5 | 0.8 |
| 98:2 | 12.1 | 12.6 | 1.3 |
| 97:3 | 9.5 | 9.9 | 1.6 |
| 95:5 | 6.8 | 6.9 | 0.5 |
Note: This table contains illustrative data to demonstrate the principle of mobile phase optimization.
Example Experimental Protocols
Protocol 1: Chiral GC-MS Method for this compound Isomer Analysis
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer.
-
Column: Rt-βDEXse (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar beta-cyclodextrin-based chiral column.
-
Sample Preparation: Dilute essential oil or sample extract in hexane to a final concentration of ~100 µg/mL.
-
GC Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Split mode (50:1 split ratio) at 250°C.
-
Injection Volume: 1 µL.
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 2°C/min to 220°C and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Protocol 2: Chiral HPLC-UV Method for this compound Isomer Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral column such as a Chiralpak IC or similar.
-
Mobile Phase: Isocratic mixture of Hexane and Isopropanol (97:3 v/v). All solvents must be HPLC grade.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
Logical Relationships in Chromatography
Understanding how different parameters affect resolution is key to effective troubleshooting. The resolution (Rs) is governed by three main factors: Efficiency (N), Selectivity (α), and Retention Factor (k).
Caption: Key factors influencing chromatographic resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 5. Recent progress in the extraction of terpenoids from essential oils and separation of the enantiomers by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vurup.sk [vurup.sk]
- 7. gcms.cz [gcms.cz]
- 8. pharmaguru.co [pharmaguru.co]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Analysis of Thermally Labile Sesquiterpenoids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of thermally labile sesquiterpenoids.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental analysis of sesquiterpenoids, particularly focusing on challenges related to their thermal instability.
Issue 1: Peak Tailing or Broadening in Gas Chromatography (GC) Analysis
Question: My sesquiterpenoid peaks in the GC chromatogram are tailing or are broader than expected. What could be the cause and how can I fix it?
Answer:
Peak tailing or broadening for sesquiterpenoids in GC analysis is often indicative of active sites in the GC system or suboptimal chromatographic conditions. Here’s a step-by-step troubleshooting guide:
-
Check the GC Inlet Liner: Active sites in the inlet liner are a common cause of peak tailing for polar or thermally labile compounds.
-
Solution: Use a deactivated liner. If you are already using one, consider it may be contaminated or worn out and replace it. For highly sensitive compounds, test liners with and without glass wool, as the wool can sometimes introduce activity.
-
-
Evaluate Column Condition: The stationary phase of the column can degrade over time, exposing active silanol groups.
-
Solution: Condition the column according to the manufacturer's instructions. If the problem persists, the column may be old or damaged and require replacement.
-
-
Optimize GC Parameters: Suboptimal temperature or flow rate can lead to poor peak shape.
-
Solution:
-
Injection Temperature: Lower the injection port temperature to minimize on-column degradation. However, ensure the temperature is high enough to volatilize the sesquiterpenoids efficiently.
-
Oven Temperature Program: Start with a lower initial oven temperature to improve peak focusing. A slower ramp rate can also improve separation and peak shape.
-
Carrier Gas Flow Rate: Ensure the carrier gas flow rate is optimal for your column dimensions and carrier gas type.
-
-
Issue 2: Low Recovery or Absence of Expected Sesquiterpenoid Peaks
Question: I am not detecting my target sesquiterpenoids, or the peak intensity is much lower than anticipated. What are the possible reasons and solutions?
Answer:
Low recovery of sesquiterpenoids can be attributed to several factors, from sample preparation to analytical conditions.
-
Thermal Degradation in the GC Inlet: Many sesquiterpenoids are thermally labile and can degrade at high temperatures in the GC injector.
-
Solution:
-
Lower the injector temperature.
-
Consider using a gentler injection technique like cool on-column (COC) or programmed temperature vaporization (PTV) injection.
-
Derivatize the sesquiterpenoids to increase their thermal stability.
-
-
-
Poor Volatilization of Less Volatile Sesquiterpenoids: In headspace analysis, less volatile sesquiterpenoids may not efficiently partition into the headspace.
-
Solution:
-
Increase the incubation temperature and/or time during headspace analysis.
-
Employ "salting out" by adding NaCl to the sample vial to increase the vapor pressure of the analytes.
-
Use a solid-phase microextraction (SPME) fiber with a coating that has a higher affinity for sesquiterpenoids, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).
-
Consider liquid injection as an alternative to headspace analysis for less volatile compounds.[1]
-
-
-
Sample Preparation Issues: Degradation can occur during extraction and storage.
-
Solution:
-
Control the pH of your samples; sesquiterpene lactones, for example, are more stable in slightly acidic to neutral conditions (pH 5-7).[2]
-
Avoid high temperatures during solvent evaporation; use a rotary evaporator at low temperatures (e.g., ≤ 40°C).[2]
-
Protect samples from light and store them at low temperatures (-20°C or lower for long-term storage).[2]
-
-
Frequently Asked Questions (FAQs)
GC-MS Analysis
Q1: Why do my sesquiterpene isomers co-elute during GC-MS analysis?
A1: Sesquiterpene isomers often have very similar chemical structures and physicochemical properties, such as boiling points and polarities. This leads to similar interactions with the GC column's stationary phase, resulting in poor separation.[3]
Q2: How can I improve the separation of co-eluting sesquiterpene isomers?
A2: To improve resolution, you can:
-
Optimize the Temperature Program: Use a slower oven temperature ramp rate or introduce isothermal holds at temperatures where the critical isomers elute.[3]
-
Change the GC Column: Switch to a column with a different stationary phase chemistry (e.g., from a non-polar to a mid-polar or polar phase) to alter selectivity. For enantiomers, a chiral stationary phase is necessary.[3]
-
Use a Longer Column or a Column with a Smaller Internal Diameter: This increases the number of theoretical plates and enhances separation efficiency.[4]
Q3: What is derivatization and how can it help in the analysis of sesquiterpenoids?
A3: Derivatization is a chemical modification of the analyte to improve its analytical properties. For sesquiterpenoids, silylation is a common technique where active hydrogens in functional groups (like -OH or -COOH) are replaced with a trimethylsilyl (TMS) group.[5] This increases the volatility and thermal stability of the compounds, making them more suitable for GC analysis and reducing the risk of degradation.[5]
Alternative Analytical Techniques
Q4: Are there alternative techniques to GC-MS for analyzing thermally labile sesquiterpenoids?
A4: Yes, High-Performance Liquid Chromatography (HPLC) is often the preferred method for thermally labile and less volatile compounds like many sesquiterpenoids.[6] HPLC analysis is performed at or near room temperature, thus avoiding thermal degradation.[7]
Q5: What are the pros and cons of GC vs. HPLC for sesquiterpenoid analysis?
A5:
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile and thermally stable compounds in the gas phase.[8] | Separation of soluble compounds in a liquid phase.[7] |
| Advantages | High resolution for volatile compounds, faster analysis times, lower cost per analysis.[7][8][9] | Suitable for non-volatile and thermally labile compounds, greater versatility for polar compounds.[8][9] |
| Disadvantages | Not suitable for thermally labile or non-volatile compounds without derivatization.[8] | Longer analysis times, higher solvent consumption and cost.[7][8] |
| Best for... | Volatile sesquiterpenes, profiling of essential oils. | Thermally unstable sesquiterpenoids (e.g., sesquiterpene lactones), non-volatile sesquiterpenoids.[6] |
Q6: What are soft ionization techniques in mass spectrometry and are they useful for sesquiterpenoids?
A6: Soft ionization techniques are methods that cause little to no fragmentation of the analyte molecule, resulting in a mass spectrum that is dominated by the molecular ion.[10] This is particularly useful for confirming the molecular weight of a compound. Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common soft ionization methods.[11] For sesquiterpenoids, especially when analyzed by LC-MS, ESI and APCI can provide valuable molecular weight information, complementing the structural information obtained from fragmentation patterns in GC-MS with electron ionization (EI).[12]
Data Presentation
Table 1: Stability of Sesquiterpene Lactones under Different pH and Temperature Conditions
| Sesquiterpene Lactone | pH | Temperature (°C) | Stability after 96 hours | Reference |
| With Ester Side Chain | 5.5 | 25 and 37 | Stable | [3][4] |
| With Ester Side Chain | 7.4 | 25 | Stable | [3][4] |
| With Ester Side Chain | 7.4 | 37 | Unstable (loss of side chain) | [3][4] |
| Without Ester Side Chain | 5.5 and 7.4 | 25 and 37 | Stable | [3][4] |
Table 2: Thermal Degradation of β-Caryophyllene
| Temperature (°C) | Time (min) | β-Caryophyllene Recovery (%) | Key Degradation Product | Reference |
| 170 | 10 | Optimal extraction | Caryophyllene oxide | [10][13] |
| > 170 | - | Decreased recovery | Caryophyllene oxide | [13] |
| 200 | 15 | - | Optimal extraction of caryophyllene oxide | [10] |
Experimental Protocols
Protocol 1: Silylation of Sesquiterpenoids for GC-MS Analysis
This protocol describes a general procedure for the trimethylsilylation (TMS) of sesquiterpenoids containing hydroxyl or carboxylic acid groups.
Materials:
-
Dried sample extract containing sesquiterpenoids
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Pyridine
-
Anhydrous sodium sulfate
-
GC vials with inserts
-
Heating block or oven
Procedure:
-
Sample Drying: Ensure the sample extract is completely dry. Residual water will react with the silylation reagent. This can be achieved by evaporation under a gentle stream of nitrogen or by lyophilization.
-
Reagent Preparation: Prepare the derivatization reagent by mixing BSTFA with 1% TMCS and pyridine. A common ratio is 22:13:65 (v/v/v) of BSTFA:TMCS:Pyridine.[14]
-
Derivatization Reaction: a. To the dried sample in a GC vial, add 100 µL of the derivatization reagent. b. Cap the vial tightly and vortex for 30 seconds. c. Heat the vial at 60-70°C for 30-60 minutes. The optimal time and temperature may need to be determined empirically for specific sesquiterpenoids.
-
Analysis: a. Cool the vial to room temperature. b. The sample is now ready for injection into the GC-MS. If necessary, the sample can be diluted with an appropriate solvent like hexane or dichloromethane.
Protocol 2: Headspace-SPME-GC-MS Analysis of Volatile Sesquiterpenoids
This protocol provides a general method for the extraction and analysis of volatile sesquiterpenoids from a solid or liquid matrix.
Materials:
-
Sample containing volatile sesquiterpenoids
-
Headspace vials with septa and caps
-
SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)
-
Heated agitator for SPME
-
GC-MS system
Procedure:
-
Sample Preparation: a. Place a known amount of the sample (e.g., 0.5-1 g of solid or 1-2 mL of liquid) into a headspace vial. b. For liquid samples, adding NaCl (to saturation) can enhance the release of volatiles. c. Seal the vial tightly with the cap and septum.
-
SPME Extraction: a. Place the vial in the heated agitator. b. Equilibration: Equilibrate the sample at a set temperature (e.g., 50-80°C) for a specific time (e.g., 10-15 minutes) to allow the volatiles to partition into the headspace. c. Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) while maintaining the temperature and agitation.
-
GC-MS Analysis: a. Desorption: Immediately after extraction, insert the SPME fiber into the hot GC inlet (e.g., 250°C) to desorb the analytes onto the column. The desorption time is typically 2-5 minutes. b. Chromatographic Separation: Use a suitable GC column (e.g., DB-5ms or equivalent) and a temperature program that effectively separates the target sesquiterpenoids. A typical program might be:
- Initial temperature: 50°C, hold for 2 minutes.
- Ramp: 5°C/minute to 250°C.
- Hold: 5 minutes at 250°C. c. Mass Spectrometry Detection: Operate the mass spectrometer in scan mode to acquire full mass spectra for compound identification.
Mandatory Visualization
References
- 1. The role of germacrene D as a precursor in sesquiterpene biosynthesis: investigations of acid catalyzed, photochemically and thermally induced rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals - [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The role of germacrene D as a precursor in sesquiterpene biosynthesis: investigations of acid catalyzed, photochemically and thermally induced rearrangements. | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thermal decomposition and oxidation of β-caryophyllene in black pepper during subcritical water extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Thermal decomposition and oxidation of β-caryophyllene in black pepper during subcritical water extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Troubleshooting poor signal-to-noise ratio in Junenol mass spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor signal-to-noise ratio (S/N) in Junenol mass spectrometry experiments.
Troubleshooting Guides
A poor signal-to-noise ratio in the mass spectrometry analysis of this compound can arise from various factors throughout the analytical workflow, from sample preparation to data acquisition. This guide provides a systematic approach to identifying and resolving common issues.
Issue 1: Weak or No Signal for this compound
Question: I am not seeing a peak for this compound, or the signal is very weak. What are the possible causes and solutions?
Answer: A weak or absent signal for this compound is a frequent challenge. A systematic troubleshooting approach, as outlined in the workflow below, is recommended.
Technical Support Center: Enhancing Junenol Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the solubility of Junenol for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound is a sesquiterpene alcohol found in various plants, recognized for its potential biological activities.[1] However, its hydrophobic nature leads to poor water solubility, posing a significant challenge for its use in aqueous-based in vitro assays, such as cell culture experiments. Inadequate dissolution can lead to inconsistent and unreliable experimental results.
Q2: What are the common solvents for dissolving this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and other alcohols.[2][3] For in vitro studies, DMSO is a frequently used solvent to prepare stock solutions of hydrophobic compounds like this compound.
Q3: What is the maximum recommended concentration of DMSO in cell culture media?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should be kept as low as possible, typically below 0.5% (v/v). It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Troubleshooting Guide: this compound Solubility Issues
Problem: My this compound precipitates when I add it to the cell culture medium.
This is a common issue due to the low aqueous solubility of this compound. Here are several troubleshooting steps and alternative methods to enhance its solubility.
Method 1: Standard Dilution from a High-Concentration Stock
This is the most straightforward approach.
Experimental Protocol:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing or gentle warming.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Serial Dilution: On the day of the experiment, thaw an aliquot of the stock solution. Perform serial dilutions in your cell culture medium to achieve the desired final working concentration. It is critical to add the this compound-DMSO stock to the medium and mix immediately and thoroughly to prevent precipitation.
Workflow for Standard Dilution:
Caption: Workflow for preparing this compound working solutions.
Method 2: Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming water-soluble inclusion complexes.
Experimental Protocol:
-
Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to a selected cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin).
-
Kneading Method:
-
Add a small amount of a water-ethanol mixture (e.g., 50% ethanol) to the cyclodextrin in a mortar to form a paste.
-
Gradually add the this compound powder to the paste and knead for at least 30 minutes.
-
Dry the resulting mixture under vacuum or in a desiccator.
-
The resulting powder is the this compound-cyclodextrin inclusion complex, which should have improved water solubility.[4]
-
-
Co-precipitation Method:
-
Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Dissolve the cyclodextrin in water.
-
Slowly add the this compound solution to the cyclodextrin solution with constant stirring.
-
Continue stirring for 24-48 hours at room temperature.
-
Collect the precipitate by filtration and dry it.[5]
-
Workflow for Cyclodextrin Inclusion Complex Formation:
Caption: Methods for preparing this compound-cyclodextrin complexes.
Method 3: Liposomal Formulation
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate hydrophobic compounds, enhancing their delivery into cells.
Experimental Protocol (Thin-Film Hydration Method):
-
Lipid Film Formation: Dissolve this compound and lipids (e.g., a mixture of a phospholipid like DSPC and cholesterol) in an organic solvent such as chloroform in a round-bottom flask.[6][7][8][9]
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface.
-
Hydration: Hydrate the lipid film with an aqueous solution (e.g., PBS or cell culture medium) by vortexing or sonicating. This process forms multilamellar vesicles (MLVs).
-
Size Reduction (Optional but Recommended): To obtain smaller, more uniform vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size.[6][7][8]
Workflow for Liposomal Formulation of this compound:
Caption: Workflow for encapsulating this compound in liposomes.
Method 4: Nanoparticle Formulation
Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can be used to create nanoparticles that encapsulate hydrophobic drugs, improving their stability and cellular uptake.[10]
Experimental Protocol (Emulsion-Solvent Evaporation Method):
-
Organic Phase Preparation: Dissolve this compound and PLGA in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).[11][12]
-
Emulsification: Add the organic phase to an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol - PVA) and emulsify using high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.[11]
-
Solvent Evaporation: Stir the emulsion for several hours to allow the organic solvent to evaporate, leading to the formation of solid this compound-loaded nanoparticles.
-
Collection and Washing: Collect the nanoparticles by centrifugation and wash them to remove excess stabilizer and unencapsulated this compound.
-
Resuspension: Resuspend the nanoparticles in the desired aqueous buffer or cell culture medium.
Workflow for this compound-Loaded Nanoparticle Formulation:
Caption: Workflow for preparing this compound-loaded PLGA nanoparticles.
Quantitative Data Summary
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference(s) |
| Water | 7.822 mg/L (estimated) | [2] |
| Alcohol | Soluble | [2] |
| DMSO | Soluble | [3] |
Note: Specific quantitative solubility data for this compound in a range of organic solvents is limited. The table reflects available information. For experimental design, it is recommended to determine the solubility curve in the solvent of choice.
Potential Signaling Pathways Modulated by this compound
While direct studies on this compound are limited, research on other sesquiterpenoids and natural compounds suggests potential involvement in key cellular signaling pathways.
Q4: Which signaling pathways might be affected by this compound?
Based on the activities of structurally similar compounds, this compound may modulate the following pathways:
-
NF-κB Signaling Pathway: Many natural compounds with anti-inflammatory properties inhibit the NF-κB pathway. This compound's potential anti-inflammatory effects may be mediated through the inhibition of NF-κB activation.
-
MAPK Signaling Pathway: The MAPK pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Compounds similar to this compound have been shown to modulate MAPK signaling, suggesting a potential role for this compound in cancer research.
-
PI3K/Akt Signaling Pathway: This pathway is central to cell survival and proliferation. The potential of this compound to induce apoptosis may involve the modulation of the PI3K/Akt pathway.
Diagram of Potential this compound-Modulated Signaling Pathways:
Caption: Potential signaling pathways modulated by this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, 472-07-1 [thegoodscentscompany.com]
- 3. medkoo.com [medkoo.com]
- 4. ijrpc.com [ijrpc.com]
- 5. oatext.com [oatext.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 8. protocols.io [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of Poly (dl-Lactide-co-Glycolide) Nanoparticles Encapsulated with Periglaucine A and Betulinic Acid for In Vitro Anti-Acanthamoeba and Cytotoxicity Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nanocomposix.com [nanocomposix.com]
Minimizing solvent artifacts in Junenol extraction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing solvent artifacts during the extraction of Junenol, a sesquiterpene alcohol of interest in natural product chemistry and essential oil research.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction challenging?
A1: this compound is a sesquiterpene alcohol found in various plants.[1] Like many natural products, its extraction can be challenging due to its potential for degradation and reaction with solvents, leading to the formation of artifacts. These are compounds not naturally present in the plant material but are generated during the extraction and analysis process.
Q2: What are the most common types of solvent artifacts encountered during natural product extraction?
A2: Common solvent artifacts can arise from reactions with the solvent itself, impurities in the solvent, or reactions catalyzed by the solvent. For terpene-rich samples, one notable artifact is the formation of acetone, especially when samples are heated in the presence of oxygen.[2][3] Other potential artifacts include esters (from reaction with alcohol solvents), acetals, and products of oxidation or rearrangement.
Q3: How can I choose the best solvent for this compound extraction?
A3: The choice of solvent is critical and depends on the polarity of this compound and the matrix from which it is being extracted. A comparative analysis of different solvents is recommended to optimize extraction yield and purity. While specific data for this compound is limited in readily available literature, studies on other essential oil components show that solvent choice significantly impacts the profile of extracted compounds. For sesquiterpenoids, a range of solvents from nonpolar (like hexane) to moderately polar (like ethanol or acetone) are often employed.[4] It is crucial to use high-purity solvents to avoid introducing contaminants.
Q4: Can the extraction method itself contribute to artifact formation?
A4: Yes, the extraction method plays a significant role. Methods that use high temperatures, such as steam distillation, can potentially cause degradation of thermolabile compounds like some sesquiterpenoids.[1] Milder methods like solvent extraction at room temperature or supercritical fluid extraction (SFE) may be preferable to minimize artifact formation.
Q5: How can I confirm if a peak in my chromatogram is a genuine natural product or a solvent artifact?
A5: Several steps can be taken to differentiate between natural products and artifacts. Running a blank extraction (using the same procedure without the plant material) can help identify solvent impurities. Varying the extraction solvent and conditions may alter the profile of artifacts. Additionally, techniques like isotopic labeling of the solvent can definitively trace the origin of an artifact.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound extraction and analysis.
Problem 1: Unexpected peaks in the GC-MS chromatogram.
| Possible Cause | Troubleshooting Steps |
| Solvent Impurities | 1. Run a blank analysis of the solvent to check for pre-existing contaminants. 2. Use high-purity, GC-grade solvents. 3. Distill solvents before use if purity is a concern. |
| Solvent Artifacts | 1. Acetone Formation: If using terpenes, be aware that acetone can form upon heating in the presence of oxygen.[2][3] Purge samples with an inert gas (e.g., argon or nitrogen) before heating.[2] 2. Ester Formation: If using alcohol-based solvents (e.g., methanol, ethanol), consider that they can react with acidic components in the extract to form esters. Use a less reactive solvent or perform extraction at a lower temperature. 3. Other Reactions: Be mindful of the reactivity of this compound (a sesquiterpenoid alcohol) with your chosen solvent. Consult literature on the stability of similar compounds. |
| Sample Contamination | 1. Ensure all glassware and equipment are thoroughly cleaned and rinsed with a high-purity solvent. 2. Avoid using plastic containers or tubing that can leach plasticizers. |
Problem 2: Low yield of this compound.
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction | 1. Optimize the extraction solvent. A solvent mixture may be more effective than a single solvent. 2. Increase the extraction time or temperature (while being mindful of potential degradation). 3. Ensure the plant material is properly ground to increase surface area. |
| Degradation of this compound | 1. Use a milder extraction method (e.g., cold maceration instead of heating). 2. Minimize the exposure of the extract to light and air. 3. Analyze the sample as quickly as possible after extraction. |
| Loss during Workup | 1. Be cautious during solvent evaporation steps, as this compound is a volatile compound. Use a rotary evaporator under reduced pressure and at a low temperature. 2. Ensure complete transfer of the extract between steps. |
Data Presentation
While specific quantitative data for this compound extraction is not extensively available in comparative studies, the following table summarizes typical yields for different essential oil extraction methods, which can serve as a general guideline.
| Extraction Method | Typical Yield (%) | Advantages | Disadvantages |
| Steam Distillation (SDE) | 0.16 | Favorable for monoterpene and sesquiterpene hydrocarbons, alcohols, and carbonyls.[5] | Can cause degradation of thermolabile compounds.[1] |
| Reflux Extraction (RE) | 2.18 | Good for extracting aliphatic saturated hydrocarbons, organic acids, and esters.[5] | Higher temperatures may lead to artifacts. |
| Ultrasound-Assisted Extraction (USE) | 2.34 | Efficient and can be performed at lower temperatures.[5] | Can be less effective for certain compounds. |
Experimental Protocols
General Protocol for Solvent Extraction of this compound
-
Sample Preparation: Grind the dried plant material to a fine powder to increase the surface area for extraction.
-
Extraction:
-
Macerate the powdered plant material in a suitable high-purity solvent (e.g., hexane, ethyl acetate, or ethanol) at a solid-to-solvent ratio of 1:10 (w/v).
-
Stir the mixture at room temperature for 24 hours.
-
-
Filtration: Filter the mixture to separate the extract from the solid plant material.
-
Concentration: Evaporate the solvent from the filtrate using a rotary evaporator at a low temperature (e.g., 40°C) and reduced pressure.
-
Analysis: Analyze the crude extract using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound and any potential artifacts.
Visualizations
Experimental Workflow for this compound Extraction
A generalized workflow for the extraction and analysis of this compound from plant material.
Troubleshooting Logic for Unexpected GC-MS Peaks
A decision tree to help identify the source of unexpected peaks in a GC-MS chromatogram.
References
- 1. benchchem.com [benchchem.com]
- 2. Acetone as Artifact of Analysis in Terpene Samples by HS-GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effects of solvent extraction on the phytoconstituents and in vitro antioxidant activity properties of leaf extracts of the two selected medicinal plants from Malawi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative GC/MS analysis of essential oils extracted by 3 methods from the bud of Citrus aurantium L. var. amara Engl - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability testing of Junenol under different storage conditions
Junenol Stability Testing: Technical Support Center
This guide provides a comprehensive framework for designing and troubleshooting stability studies for this compound, a sesquiterpenoid alcohol of interest in pharmaceutical and scientific research. As specific public data on this compound's stability is limited, this document is based on established principles of natural product chemistry and regulatory guidelines for stability testing, such as those from the International Council for Harmonisation (ICH).[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a critical parameter?
This compound is a naturally occurring sesquiterpenoid alcohol found in the essential oils of various plants. Its stability is a critical quality attribute that determines its shelf-life, potency, and safety for any potential therapeutic or research application. Instability can lead to a loss of the desired biological activity and the formation of unknown degradation products with potential toxicity.
Q2: What are the primary factors that could degrade this compound?
Based on its chemical structure (a tertiary alcohol with a hydrocarbon backbone), this compound is likely susceptible to degradation through several pathways:
-
Oxidation: The presence of allylic protons and the tertiary alcohol group can be susceptible to oxidative degradation.
-
Dehydration: Under acidic or high-temperature conditions, the tertiary alcohol can undergo dehydration to form corresponding alkenes.
-
Photodegradation: Like many organic molecules, exposure to UV or visible light can induce degradation.[3]
-
Thermal Stress: High temperatures can accelerate both dehydration and oxidation reactions.[3]
Q3: What are the essential first steps in designing a stability study for this compound?
The initial and most critical step is to conduct forced degradation (stress testing) studies.[4] These studies involve exposing this compound to harsh conditions (e.g., strong acids, bases, oxidants, high heat, and intense light) to rapidly identify potential degradation pathways and products.[3][5] The results from forced degradation are crucial for developing and validating a stability-indicating analytical method, which is a method capable of separating and quantifying this compound in the presence of its degradants.[6]
Q4: How should I select the appropriate storage conditions for a formal stability study?
Storage conditions for long-term and accelerated stability studies are defined by ICH guidelines, which are based on the climatic zone where the product will be marketed.[1] For a global product, the most common conditions are:
-
Long-Term Storage: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[7]
-
Accelerated Storage: 40°C ± 2°C / 75% RH ± 5% RH.[7]
-
Intermediate Storage: 30°C ± 2°C / 65% RH ± 5% RH (only required if significant changes occur under accelerated conditions).[7]
Q5: What analytical techniques are best suited for a this compound stability study?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and robust choice for quantifying this compound and its degradation products.[8] For structural elucidation of unknown degradants, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[9][10] Gas Chromatography (GC) could also be a viable alternative depending on the volatility and thermal stability of this compound and its degradants.[11]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify the degradation pathways of this compound and develop a stability-indicating analytical method.
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 0.1 mg/mL.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 80°C for 4 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of 0.1 mg/mL.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Store at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL.
-
Thermal Degradation: Place the solid this compound powder in a hot air oven at 105°C for 24 hours. Dissolve the stressed powder to prepare a 0.1 mg/mL solution.
-
Photodegradation: Expose a 0.1 mg/mL solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[1] A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all samples, including an unstressed control, using an HPLC-UV/MS method. Evaluate the chromatograms for new peaks and loss of the main this compound peak. A degradation of 5-20% is generally considered optimal for this purpose.[4]
Protocol 2: Long-Term and Accelerated Stability Study
Objective: To determine the shelf-life and recommended storage conditions for a this compound formulation (e.g., 1% this compound in an ethanol-based solution).
Methodology:
-
Batch Selection: Prepare at least three primary batches of the this compound formulation, packaged in the final proposed container-closure system.[7]
-
Storage: Place the batches in stability chambers set to the following conditions:
-
Long-Term: 25°C / 60% RH
-
Accelerated: 40°C / 75% RH
-
-
Testing Schedule: Pull samples for analysis at predetermined time points.[12]
-
Analysis: At each time point, perform a full analysis of the samples.[14] Tests should include:
-
Appearance (color, clarity)
-
Assay of this compound (%)
-
Quantification of known and unknown degradation products
-
pH (if applicable)
-
Microbial limits
-
Data Presentation (Hypothetical Data)
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | % Degradation of this compound | Number of Degradants Observed | Comments |
|---|---|---|---|
| 1N HCl, 80°C, 4h | 18.5% | 2 | Major degradant observed at RRT 0.85 |
| 1N NaOH, 80°C, 4h | 3.2% | 1 | Minor degradation observed |
| 30% H₂O₂, RT, 24h | 12.8% | 3 | Multiple oxidative products formed |
| Heat, 105°C, 24h | 9.5% | 2 | Similar profile to acid hydrolysis |
| Photolytic | 6.1% | 1 | Degradation observed vs. dark control |
Table 2: Accelerated Stability Data for 1% this compound Solution at 40°C/75% RH
| Time Point (Months) | Appearance | Assay of this compound (%) | Major Degradant (%) (RRT 0.85) | Total Degradants (%) |
|---|---|---|---|---|
| 0 | Clear, colorless | 100.2% | < 0.05% | < 0.05% |
| 1 | Clear, colorless | 99.1% | 0.15% | 0.21% |
| 3 | Clear, colorless | 97.5% | 0.48% | 0.65% |
| 6 | Clear, pale yellow | 95.2% | 1.10% | 1.45% |
Troubleshooting Guide
Q1: My this compound standard is degrading rapidly, even when stored in the freezer. What is happening? A: This could be due to several factors. First, ensure your solvent is of high purity and free from peroxides (e.g., aged ethers or THF), which can cause oxidative degradation. Second, this compound might be sensitive to trace amounts of acid or base contaminants; consider using a buffered solution for your standard. Finally, ensure the container is inert and properly sealed to prevent exposure to air and moisture.
Q2: I see many new peaks in my chromatogram during the stability study. How do I approach their identification? A: The first step is to perform a mass balance calculation. If the loss in this compound assay corresponds to the increase in the area of the degradation peaks, you can be confident they are related. Use LC-MS to obtain the mass-to-charge ratio (m/z) of the parent ions of these new peaks. This information, combined with the knowledge of the stress condition that produced them, will provide strong clues to their structure. For definitive identification, techniques like MS/MS and NMR may be necessary.
Q3: The mass balance in my study is below 95%. Where could the missing this compound have gone? A: A poor mass balance can indicate several issues. It's possible that some degradation products are not being detected by your analytical method (e.g., they do not have a UV chromophore or are volatile and have evaporated). It could also suggest that this compound is degrading into non-chromatographically amenable substances (polymers) or is adsorbing onto the container surface. Re-evaluate your analytical method's specificity and consider using alternative detection methods or extraction procedures to account for all potential products.
Q4: My results from the photostability study are not reproducible. How can I improve this? A: Reproducibility issues in photostability studies often stem from inconsistent light exposure. Ensure your photostability chamber provides uniform light and temperature distribution. The distance and orientation of the samples relative to the light source must be identical for every experiment. Also, consider the physical form of the sample; degradation can be different in solution versus the solid state. Always run a "dark" control in parallel, wrapped to be light-proof but exposed to the same temperature conditions.[15]
Visualizations
Caption: Experimental workflow for this compound stability testing.
Caption: Hypothetical degradation pathway of this compound via dehydration.
References
- 1. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. acdlabs.com [acdlabs.com]
- 5. Forced Degradation Studies of Biopharmaceuticals | RSSL [rssl.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. database.ich.org [database.ich.org]
- 8. mdpi.com [mdpi.com]
- 9. Analytical methods for quantitation of prenylated flavonoids from hops - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical methods for quantitation of prenylated flavonoids from hops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. env.go.jp [env.go.jp]
- 12. japsonline.com [japsonline.com]
- 13. google.com [google.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. fda.gov.ph [fda.gov.ph]
Validation & Comparative
Comparative analysis of Junenol and 10-epi-junenol bioactivity
A Comparative Guide to the Bioactivity of Junenol and 10-epi-Junenol for Researchers
Guide for: Researchers, scientists, and drug development professionals. Published: December 14, 2025
Executive Summary
This compound and 10-epi-junenol are diastereomers of eudesmane-type sesquiterpenoid alcohols found in various aromatic plants. While the broader class of eudesmane sesquiterpenoids is known for a wide range of biological activities—including cytotoxic, antimicrobial, and anti-inflammatory effects—a direct comparative analysis of the bioactivity of this compound and its 10-epi counterpart is notably absent in the current scientific literature.
This guide addresses this critical knowledge gap. In the absence of direct comparative experimental data, we provide a framework for the systematic evaluation of these two compounds. This includes standardized, detailed protocols for key bioactivity assays—cytotoxicity and antimicrobial testing—that can be employed for a direct head-to-head comparison. Furthermore, we present a structured format for data presentation and visualizations of experimental workflows to guide future research and ensure reproducible, comparable results.
Introduction to this compound and 10-epi-junenol
This compound and 10-epi-junenol are naturally occurring sesquiterpenoid alcohols. As stereoisomers, they share the same molecular formula (C₁₅H₂₆O) and connectivity but differ in the three-dimensional arrangement of atoms, specifically at the C10 position. This stereochemical difference can lead to significant variations in their biological activity due to altered interactions with enzymes, receptors, and other biological targets. While both compounds are constituents of various plant essential oils, published studies have not yet isolated and compared their activities under identical experimental conditions.
Comparative Bioactivity Data: A Research Opportunity
A thorough review of published literature reveals no direct comparative studies providing quantitative data (e.g., IC₅₀ or MIC values) for this compound versus 10-epi-junenol. The tables below are presented as templates for researchers to populate with experimental data once a comparative analysis is performed.
Table 1: Comparative Cytotoxicity Data (Hypothetical) This table is designed to compare the cytotoxic activity of this compound and 10-epi-junenol against various human cancer cell lines.
| Compound | Cell Line | Assay Type | Incubation Time (h) | IC₅₀ (µM) | Selectivity Index (SI)* |
| This compound | A549 (Lung) | MTT | 48 | Data Needed | Data Needed |
| MCF-7 (Breast) | MTT | 48 | Data Needed | Data Needed | |
| HeLa (Cervical) | MTT | 48 | Data Needed | Data Needed | |
| 10-epi-junenol | A549 (Lung) | MTT | 48 | Data Needed | Data Needed |
| MCF-7 (Breast) | MTT | 48 | Data Needed | Data Needed | |
| HeLa (Cervical) | MTT | 48 | Data Needed | Data Needed | |
| Doxorubicin | A549 (Lung) | MTT | 48 | Reference | Reference |
| (Positive Control) | MCF-7 (Breast) | MTT | 48 | Reference | Reference |
| HeLa (Cervical) | MTT | 48 | Reference | Reference |
*Selectivity Index (SI) is calculated as the IC₅₀ value in a normal cell line (e.g., V79, NHF) divided by the IC₅₀ value in the cancer cell line.
Table 2: Comparative Antimicrobial Activity Data (Hypothetical) This table is structured to compare the minimum inhibitory concentration (MIC) of the two compounds against common pathogenic microbes.
| Compound | Microorganism | Strain (ATCC) | Assay Type | MIC (µg/mL) |
| This compound | Staphylococcus aureus | 25923 | Broth Microdilution | Data Needed |
| Escherichia coli | 25922 | Broth Microdilution | Data Needed | |
| Candida albicans | 10231 | Broth Microdilution | Data Needed | |
| 10-epi-junenol | Staphylococcus aureus | 25923 | Broth Microdilution | Data Needed |
| Escherichia coli | 25922 | Broth Microdilution | Data Needed | |
| Candida albicans | 10231 | Broth Microdilution | Data Needed | |
| Gentamicin | S. aureus / E. coli | - | Broth Microdilution | Reference |
| (Positive Control) | ||||
| Amphotericin B | C. albicans | - | Broth Microdilution | Reference |
| (Positive Control) |
Detailed Experimental Protocols
To facilitate direct and meaningful comparisons, the following standardized protocols are provided.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][2][3]
Materials:
-
Target cancer cell lines (e.g., A549, MCF-7) and a normal cell line (e.g., V79).
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS).
-
This compound and 10-epi-junenol (dissolved in DMSO to create stock solutions).
-
MTT solution (5 mg/mL in PBS).[3]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO).
-
96-well flat-bottom sterile microplates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and 10-epi-junenol in culture medium. Replace the old medium with 100 µL of medium containing the various concentrations of the test compounds. Include wells for a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[2] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[3]
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by shaking the plate for 15 minutes.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4] A reference wavelength of 630 nm can be used to reduce background noise.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Antimicrobial Susceptibility: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]
Materials:
-
Test microorganisms (e.g., S. aureus, E. coli, C. albicans).
-
Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi).
-
This compound and 10-epi-junenol (dissolved in a suitable solvent like DMSO).
-
Positive control antibiotics (e.g., Gentamicin, Amphotericin B).
-
Sterile 96-well microplates.
-
Spectrophotometer or microplate reader.
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism. Typically, this involves adjusting the turbidity of a microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[5] Dilute this suspension in broth to the final required concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of each test compound in the appropriate broth. Start with the highest concentration in the first column and dilute across the plate, leaving a column for a growth control (no compound) and a sterility control (no microbes).
-
Inoculation: Add the standardized microbial inoculum to each well (except the sterility control). The final volume in each well should be uniform (e.g., 100 or 200 µL).[6]
-
Incubation: Cover the plate and incubate under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[5] This can be confirmed by measuring the optical density (OD) with a microplate reader.
Potential Signaling Pathways and Mechanisms of Action
The mechanisms of action for this compound and 10-epi-junenol have not been elucidated. However, other sesquiterpenoids have been shown to induce cytotoxicity in cancer cells through the activation of apoptotic pathways. A potential mechanism could involve the intrinsic apoptosis pathway, as depicted below. Further research, such as Western blot analysis for key apoptotic proteins (e.g., Bax, Bcl-2, Caspase-3) and cell cycle analysis via flow cytometry, is required to confirm such pathways for these specific compounds.
Conclusion and Future Directions
While this compound and 10-epi-junenol remain understudied isomers, their classification as eudesmane sesquiterpenoids suggests significant potential for diverse biological activities. The lack of direct comparative data represents a clear opportunity for novel research. By employing the standardized protocols outlined in this guide, researchers can generate the first quantitative, comparative dataset for these compounds. Such studies will be invaluable for elucidating structure-activity relationships and could pave the way for the development of new therapeutic agents derived from natural products.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 6. rr-asia.woah.org [rr-asia.woah.org]
Junenol in the Antimicrobial Landscape: A Comparative Look at Sesquiterpenoids
For Researchers, Scientists, and Drug Development Professionals
The urgent need for novel antimicrobial agents has intensified research into natural products, with sesquiterpenoids emerging as a promising class of compounds. This guide provides a comparative overview of the antimicrobial activity of various sesquiterpenoids, with a particular focus on the eudesmane-type sesquiterpene, junenol. While this compound is a known constituent of various plant essential oils, quantitative data on its specific antimicrobial efficacy is limited in publicly available research. This guide, therefore, presents available data for other representative sesquiterpenoids to offer a broader perspective on the antimicrobial potential within this diverse chemical class.
Comparative Antimicrobial Activity of Sesquiterpenoids
The following table summarizes the minimum inhibitory concentration (MIC) values of several sesquiterpenoids against a range of pathogenic bacteria and fungi. It is important to note the absence of specific MIC data for this compound in the reviewed literature, preventing a direct comparison. The presented data for other sesquiterpenoids, belonging to classes such as germacrane and guaiane, serve as a reference for the potential antimicrobial activity that can be expected from this group of natural products.
| Sesquiterpenoid | Class | Microorganism | MIC (µg/mL) | Reference |
| Data for this compound is not readily available in the reviewed literature. | Eudesmane | - | - | - |
| Germacrone | Germacrane | Pseudomonas aeruginosa | 15.6 | [1][2] |
| Escherichia coli | 62.5 | [2] | ||
| Bacillus subtilis | 125 | [2] | ||
| Dehydrocurdione | Germacrane | Bacillus subtilis | 31.2 | [1][2] |
| Escherichia coli | 62.5 | [2] | ||
| 4α,9α,10α-Trihydroxyguaia-11(13)en-12,6α-olide | Guaiane | Staphylococcus aureus | 2.3 | |
| Candida albicans | 0.21 | |||
| 9β-Hydroxyparthenolide-9-O-β-D-glucopyranoside | Germacrane | Staphylococcus aureus | 3.4 | |
| Candida albicans | 0.26 | |||
| Selina-4,11(13)-dien-3-on-12-oic acid | Eudesmane | Staphylococcus aureus | 250-500 | [1] |
| Bacillus subtilis | 250-500 | [1] | ||
| Escherichia coli | 250-500 | [1] |
Experimental Protocols
The determination of antimicrobial activity of sesquiterpenoids is primarily conducted using standardized laboratory methods such as broth microdilution and agar disk diffusion. These assays are crucial for establishing the potency of these natural compounds and providing the quantitative data presented above.
Broth Microdilution Method for MIC Determination
This method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Standardized microbial inoculum (approximately 5 x 10^5 CFU/mL)
-
Test compound (sesquiterpenoid) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic)
-
Negative control (medium with solvent)
-
Multichannel pipette
-
Incubator
Procedure:
-
Preparation of Test Compound Dilutions: A serial two-fold dilution of the sesquiterpenoid is prepared in the microtiter plate wells using MHB. The concentration range should be chosen to encompass the expected MIC value.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. The final volume in each well is typically 100-200 µL.
-
Controls: Positive control wells containing a known antibiotic and negative control wells containing only the medium and solvent are included on each plate. A growth control well with only the microorganism and medium is also essential.
-
Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the sesquiterpenoid that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by using a microplate reader.
Agar Disk Diffusion Method
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity based on the diffusion of the test compound from a paper disk into an agar medium.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile filter paper disks (6 mm in diameter)
-
Standardized microbial inoculum (adjusted to 0.5 McFarland standard)
-
Test compound (sesquiterpenoid) solution
-
Positive control (antibiotic disk)
-
Negative control (disk with solvent)
-
Sterile swabs
-
Forceps
-
Incubator
-
Ruler or calipers
Procedure:
-
Inoculation of Agar Plate: A sterile swab is dipped into the standardized microbial suspension and used to evenly inoculate the entire surface of the MHA plate to create a bacterial lawn.
-
Application of Disks: Sterile filter paper disks are impregnated with a known concentration of the sesquiterpenoid solution and placed on the surface of the inoculated agar using sterile forceps. Positive and negative control disks are also applied.
-
Incubation: The plates are incubated in an inverted position at an appropriate temperature for 18-24 hours.
-
Measurement of Inhibition Zones: The diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.
Visualizing Sesquiterpenoid Classification and Experimental Workflow
To better understand the relationships between the discussed compounds and the experimental process, the following diagrams are provided.
Caption: Classification of Sesquiterpenoids.
Caption: General Workflow for Antimicrobial Susceptibility Testing.
References
Validating the insecticidal efficacy of Junenol against specific pests
A comprehensive analysis of the insecticidal potential of junenol, a naturally occurring sesquiterpenoid, remains an area of burgeoning research. While direct evidence of the isolated compound's efficacy against specific pests is currently limited in publicly available literature, this guide provides a comparative overview based on the insecticidal activity of essential oils in which this compound is a known constituent. This information is intended for researchers, scientists, and drug development professionals to highlight the potential of this compound as a bio-insecticide and to guide future research.
Efficacy of this compound-Containing Essential Oils
This compound, a sesquiterpene alcohol, is found in the essential oils of various plants. The insecticidal properties of these oils have been investigated against several agricultural and public health pests. The following table summarizes the efficacy of essential oils from Juniperus phoenicea, a plant known to contain this compound, against the spirea aphid (Aphis spiraecola).
Table 1: Insecticidal Efficacy of Juniperus phoenicea Essential Oil Against Aphis spiraecola
| Plant Species | Essential Oil Component | Target Pest | Bioassay Method | Efficacy (LD50) | Source |
| Juniperus phoenicea | α-Pinene (33.73%), Camphor (6.18%), σ-Cadinene (6.06%), δ-3-Carene (5.63%), and other minor components including sesquiterpenoids. | Aphis spiraecola | Contact | 0.8 µL/aphid | [1][2] |
Note: The specific percentage of this compound in the tested essential oil was not reported in the cited study.
Comparison with Other Insecticides
To provide a broader context for the potential of this compound-containing essential oils, the following table compares their efficacy with other plant-derived insecticides and a synthetic standard against common stored product pests, which are frequent targets in insecticide research. It is important to note that these are not direct comparisons with isolated this compound.
Table 2: Comparative Efficacy of Various Insecticides Against Stored Product Pests
| Insecticide | Target Pest | Bioassay Method | Efficacy (LC50) | Source |
| Mentha spicata Essential Oil | Callosobruchus chinensis | Fumigation | 0.94 µL/mL (48h) | [3] |
| Mentha piperita Essential Oil | Callosobruchus maculatus | Fumigation | 0.92 µL/mL (48h) | [3] |
| L-Carvone | Callosobruchus chinensis | Fumigation | 1.19 µL/mL (48h) | [3] |
| Malathion | Tribolium castaneum | Thin Film | 0.05 mg/1000 cm² (72h) | [4] |
| Carvone | Tribolium castaneum | Thin Film | 331.5 mg/1000 cm² (72h) | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below is a generalized protocol for a contact toxicity bioassay, a common method for evaluating the insecticidal efficacy of essential oils.
Residue Film Contact Bioassay Protocol
-
Preparation of Test Solutions: A series of concentrations of the essential oil are prepared by diluting it in a suitable organic solvent, such as acetone or ethanol. A solvent-only solution serves as the negative control.
-
Coating of Surfaces: A defined volume (e.g., 1 mL) of each test solution is evenly applied to the inner surface of a petri dish or glass vial. The container is then rotated or left in a fume hood until the solvent has completely evaporated, leaving a thin film of the essential oil residue.[5]
-
Insect Exposure: A known number of test insects (e.g., 10-20 adults or larvae) are introduced into each coated container.[5] The containers are then covered with a ventilated lid to allow for air circulation while preventing escape.
-
Incubation: The containers are maintained under controlled environmental conditions (e.g., 25°C ± 2°C, 60-70% relative humidity, and a 12:12 hour light:dark photoperiod) for a specified duration (e.g., 24, 48, 72 hours).[5]
-
Mortality Assessment: At predetermined time points, the number of dead or moribund insects in each container is recorded. An insect is considered dead if it is unable to move when gently prodded with a fine brush.
-
Data Analysis: The mortality data is corrected for any control mortality using Abbott's formula. Probit analysis is then used to determine the lethal dose or concentration that causes 50% mortality (LD50 or LC50) and its 95% confidence intervals.
Proposed Mechanism of Action: Signaling Pathways
The precise molecular targets of this compound have not been definitively elucidated. However, many sesquiterpenoids and other essential oil components are known to exert their insecticidal effects by targeting the insect nervous system. Two potential pathways are the octopaminergic system and the inhibition of acetylcholinesterase (AChE).
Caption: Proposed interaction of this compound with the octopaminergic signaling pathway in insects.
Caption: Proposed inhibition of Acetylcholinesterase (AChE) by this compound in the insect synapse.
Experimental and Logical Workflow
The process of validating the insecticidal efficacy of a novel compound like this compound follows a structured workflow, from initial screening to detailed mechanistic studies.
Caption: Experimental workflow for validating the insecticidal efficacy of this compound.
Conclusion and Future Directions
The available evidence suggests that essential oils containing this compound exhibit insecticidal properties against certain pests. However, to fully validate the efficacy of this compound as a standalone insecticide, further research is imperative. Future studies should focus on:
-
Isolation and Purification: Isolating pure this compound to conduct dose-response bioassays against a range of economically important pests.
-
Comparative Efficacy: Directly comparing the efficacy of isolated this compound with leading synthetic and biological insecticides.
-
Mechanism of Action: Elucidating the specific molecular targets and signaling pathways affected by this compound in insects.
-
Formulation Development: Investigating stable and effective formulations of this compound for practical application in pest management programs.
By addressing these research gaps, the scientific community can better ascertain the true potential of this compound as a novel, environmentally-friendly insecticide.
References
A Comparative Guide to Junenol Quantification: Cross-Validation of GC-MS and HPLC
For researchers, scientists, and drug development professionals engaged in the analysis of natural products, the accurate quantification of specific compounds is paramount. Junenol, a sesquiterpene alcohol found in various essential oils, is one such compound of interest. The two primary analytical techniques for the quantification of volatile and semi-volatile compounds like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of these two methods for this compound quantification, supported by representative experimental data and detailed methodologies.
Quantitative Performance: A Head-to-Head Comparison
| Parameter | GC-MS (for various terpenes) | HPLC (for various terpenes/phenols) |
| **Linearity (R²) ** | ≥ 0.998[1][2] | > 0.999[3][4] |
| Limit of Detection (LOD) | 0.005 - 8.5 ng/mL[3][5] | 8.5 ng/mL[3] |
| Limit of Quantification (LOQ) | 0.02 - 25 ng/mL[3][5] | 25 ng/mL[3] |
| Accuracy (% Recovery) | 80.23 - 115.41%[1][2] | 99.36 - 99.60%[3] |
| Precision (% RSD) | Intra-day: ≤ 12.03%Inter-day: ≤ 11.34%[1][2] | Intra-day: < 2%Inter-day: < 2% |
Experimental Protocols
Detailed methodologies for both GC-MS and HPLC are crucial for reproducible and accurate quantification. Below are representative protocols for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the analysis of volatile compounds like this compound.[6] The method involves separating the components of a sample in the gas phase followed by detection and identification using mass spectrometry.[7]
Sample Preparation:
-
Dilute the essential oil or sample extract containing this compound in a suitable volatile solvent (e.g., hexane or methanol) to a concentration within the calibration range.[1][5]
-
If necessary, perform a liquid-liquid extraction or solid-phase extraction to remove non-volatile matrix components.
-
Inject a known volume (typically 1 µL) of the diluted sample into the GC-MS system.[5]
Chromatographic and Mass Spectrometric Conditions:
-
GC System: Agilent 7890A or similar
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[5]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min[8]
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (split ratio of 10:1 or as appropriate)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp to 180 °C at 5 °C/min
-
Ramp to 280 °C at 20 °C/min, hold for 5 minutes[5]
-
-
MS System: Agilent 5977A or similar
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
While less common for highly volatile compounds, HPLC can be a viable alternative for the quantification of sesquiterpene alcohols, especially when derivatization is not desired.
Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter to remove particulate matter.[3][9]
-
Inject a known volume (typically 10-20 µL) into the HPLC system.
Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or similar
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.[3][9] For example:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with 50% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
-
Flow Rate: 1.0 mL/min[9]
-
Column Temperature: 30 °C
-
Detector: Diode Array Detector (DAD) or UV detector, monitoring at a wavelength where this compound has some absorbance (e.g., ~210 nm, as it lacks a strong chromophore).
Workflow and Pathway Diagrams
To visualize the experimental and logical processes, the following diagrams are provided in DOT language.
Caption: Workflow for Cross-Validation of GC-MS and HPLC.
Caption: Logical Relationship for Method Selection.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. researchgate.net [researchgate.net]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. rjptonline.org [rjptonline.org]
- 5. scitepress.org [scitepress.org]
- 6. academics.su.edu.krd [academics.su.edu.krd]
- 7. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijcrt.org [ijcrt.org]
A Comparative Analysis of Junenol and DEET as Mosquito Repellents: A Guide for Researchers
A noticeable gap in current research is the lack of direct comparative studies evaluating the repellent activity of pure Junenol against the widely used synthetic repellent, N,N-Diethyl-meta-toluamide (DEET). While DEET's efficacy is well-documented through extensive testing, data on this compound's specific repellent properties against mosquitoes remains largely anecdotal or embedded within studies of essential oils containing a multitude of compounds. This guide provides a comprehensive comparison based on available scientific literature, highlighting the established benchmark of DEET and exploring the potential of this compound as a natural alternative.
Quantitative Data on Repellent Activity
Direct quantitative comparisons of the repellent activity of isolated this compound and DEET are not available in the reviewed scientific literature. DEET is a well-established insect repellent, and its efficacy varies with concentration. For instance, a 15% DEET formulation can offer up to six hours of protection, while a 25% concentration can provide up to eight hours of protection.
While this compound is a known constituent of some essential oils with repellent properties, such as that from Chrysanthemum indicum, the repellent effect of the oil is a result of the synergistic action of all its components. The specific contribution of this compound to this repellency has not been isolated and quantified in the available studies.
For a direct and meaningful comparison, standardized repellency bioassays would need to be conducted using purified this compound alongside DEET as a positive control.
Experimental Protocols for Repellent Testing
To evaluate and compare the repellent activity of compounds like this compound and DEET, standardized laboratory and field testing protocols are crucial. The "arm-in-cage" test is a widely accepted and commonly used method.
Arm-in-Cage Test Protocol
This method directly assesses the ability of a repellent to prevent mosquito landings and bites on human skin under controlled laboratory conditions.
Objective: To determine the complete protection time (CPT) of a topical repellent against a specific mosquito species.
Materials:
-
Test cages (e.g., 40 x 40 x 40 cm) containing a known number (e.g., 200) of host-seeking, non-blood-fed female mosquitoes (e.g., Aedes aegypti, Anopheles gambiae, or Culex quinquefasciatus).
-
Test substance (e.g., this compound dissolved in a suitable solvent like ethanol).
-
Positive control (e.g., a standard concentration of DEET in ethanol).
-
Negative control (solvent only).
-
Human volunteers.
-
Personal protective equipment (e.g., gloves).
Procedure:
-
Volunteer Preparation: A defined area of the volunteer's forearm (e.g., 3 x 10 cm) is marked. The rest of the arm and hand are covered by a protective sleeve or glove.
-
Repellent Application: A precise volume (e.g., 0.1 mL) of the test substance, positive control, or negative control is applied evenly to the marked area of the skin.
-
Exposure: The treated forearm is inserted into the mosquito cage for a fixed period (e.g., 3 minutes).
-
Observation: The number of mosquito landings and/or bites on the treated skin is recorded.
-
Time Intervals: If no bites occur, the arm is withdrawn and re-exposed at regular intervals (e.g., every 30 minutes).
-
Endpoint: The test for a specific repellent is concluded when the first confirmed bite occurs. The time from application to the first confirmed bite is recorded as the Complete Protection Time (CPT).
Signaling Pathways and Mechanism of Action
DEET
The mechanism of action for DEET is complex and not fully elucidated, but it is understood to act on multiple sensory pathways in mosquitoes.[1][2][3][4] It interferes with the mosquito's ability to detect human odors, such as lactic acid and carbon dioxide, which are key attractants.[2][5] DEET is thought to confuse and interfere with the olfactory receptors on a mosquito's antennae.[3] There are two primary hypotheses regarding its mode of action: the "smell and avoid" hypothesis, which suggests DEET has an inherently unpleasant odor to insects, and the "bewilderment hypothesis," which posits that DEET confuses the insect's sense of smell, masking the attractive human scents.[1]
Caption: Simplified signaling pathway of DEET's repellent action on mosquitoes.
This compound
The specific signaling pathway and mechanism of action for this compound as a mosquito repellent have not been detailed in the available scientific literature. As a sesquiterpene alcohol, it is likely that this compound, similar to other plant-derived repellents, interacts with the olfactory receptors of mosquitoes. However, without specific studies, any detailed pathway would be speculative.
Experimental Workflow for Repellent Comparison
A logical workflow is essential for the systematic evaluation of a novel repellent candidate like this compound against an established standard like DEET.
Caption: A typical experimental workflow for comparing the repellent activity of this compound and DEET.
References
Head-to-head comparison of different Junenol extraction techniques
For researchers, scientists, and drug development professionals, the efficient extraction of specific bioactive compounds is a critical first step in phytochemical analysis and product development. Junenol, a sesquiterpenoid alcohol found in various aromatic plants, particularly in species of the Juniperus (Juniper) genus, has garnered interest for its potential biological activities. The choice of extraction method significantly impacts the yield, purity, and overall quality of the extracted this compound. This guide provides an objective comparison of various techniques for this compound extraction, supported by experimental data and detailed methodologies.
Comparative Analysis of Extraction Yields
The efficiency of an extraction technique is primarily judged by the yield of the target compound. The following table summarizes quantitative data on the extraction of essential oils and terpenoids from Juniperus species, which are a primary source of this compound. It is important to note that yields can vary based on the specific plant material, its condition, and the precise parameters of the extraction protocol.
| Extraction Technique | Plant Material | Key Findings | Reference(s) |
| Steam Distillation | Juniperus ashei (Ashe juniper) foliage | 11.41 mg/g total monoterpenoids | [1] |
| Juniperus pinchotii (Redberry juniper) foliage | 10.05 mg/g total monoterpenoids | [1] | |
| Juniperus communis foliage | 0.24 - 0.58% (d.b.) essential oil yield | [2] | |
| Solvent Extraction (Hexane Soak) | Juniperus ashei foliage | 5.90 mg/g total monoterpenoids | [1] |
| Juniperus pinchotii foliage | 4.81 mg/g total monoterpenoids | [1] | |
| Supercritical Fluid Extraction (CO₂) | Juniperus communis needles | Up to 6.55 wt% oil recovery | |
| Juniperus communis berries | 0.96% extract yield | [3] | |
| Microwave-Assisted Extraction (MAE) | General comparison with steam distillation | Similar yields can be achieved in a shorter time with less energy consumption. | [4] |
| Ultrasound-Assisted Extraction (UAE) | Juniperus scopulorum needles | Optimized for podophyllotoxin extraction, demonstrating efficiency for extracting specific compounds from Juniperus. | [5][6] |
Note: The data presented is for total monoterpenoids or essential oil yield, which includes this compound. Direct comparative studies quantifying this compound yield across all these methods are limited. Steam distillation generally provides a higher yield and a greater diversity of monoterpenoids compared to a simple hexane soak[1]. Supercritical fluid extraction offers a high recovery of essential oils, and its selectivity can be tuned by altering pressure and temperature. Newer techniques like MAE and UAE are highlighted for their increased efficiency and reduced extraction times[4][7].
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are generalized and may require optimization based on the specific plant material and desired purity of the this compound extract.
Steam Distillation
Steam distillation is a widely used method for extracting essential oils from plant material. It involves passing steam through the plant material to vaporize the volatile compounds, which are then condensed and collected.
Apparatus:
-
Steam generator
-
Distillation flask
-
Condenser
-
Receiving vessel (e.g., Florentine flask or separatory funnel)
-
Heating source
Procedure:
-
Fresh or dried plant material (e.g., Juniperus needles or berries) is placed in the distillation flask.
-
Steam is generated in a separate flask and passed through the plant material.
-
The steam and volatilized essential oil mixture travels to the condenser.
-
The condenser cools the vapor, turning it back into a liquid.
-
The liquid, a mixture of water and essential oil, is collected in the receiving vessel.
-
Due to their immiscibility, the essential oil and water separate into two layers, allowing for easy separation.
Solvent Extraction
Solvent extraction utilizes an organic solvent to dissolve the desired compounds from the plant matrix. The choice of solvent is crucial and depends on the polarity of the target compound.
Apparatus:
-
Soxhlet extractor
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
Thimble
-
Rotary evaporator
Procedure:
-
The dried and ground plant material is placed in a porous thimble.
-
The thimble is placed in the extraction chamber of the Soxhlet apparatus.
-
The round-bottom flask is filled with a suitable solvent (e.g., hexane, ethanol, or dichloromethane).
-
The solvent is heated to its boiling point. The vapor travels up to the condenser, where it is cooled and drips back down into the thimble, immersing the plant material.
-
When the solvent level in the extraction chamber reaches a certain point, it is siphoned back into the round-bottom flask, carrying the extracted compounds with it.
-
This cycle is repeated multiple times to ensure thorough extraction.
-
After extraction, the solvent is removed from the extract using a rotary evaporator to yield the crude extract.
Supercritical Fluid Extraction (SFE)
Supercritical fluid extraction employs a fluid at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. Carbon dioxide (CO₂) is a commonly used supercritical fluid due to its low critical temperature and pressure, non-toxicity, and non-flammability.
Apparatus:
-
High-pressure pump
-
Extraction vessel
-
Separator vessel
-
CO₂ source
-
Heater and cooler
Procedure:
-
The ground plant material is loaded into the extraction vessel.
-
CO₂ is pumped into the system and brought to its supercritical state by adjusting the temperature and pressure.
-
The supercritical CO₂ passes through the plant material, dissolving the this compound and other compounds.
-
The resulting solution is transferred to a separator vessel where the pressure and/or temperature is changed, causing the CO₂ to return to a gaseous state and the extracted compounds to precipitate.
-
The gaseous CO₂ can be recycled, and the extract is collected from the separator.
Microwave-Assisted Extraction (MAE)
MAE uses microwave energy to heat the solvent and plant material, leading to a more efficient extraction process.
Apparatus:
-
Microwave extraction system
-
Extraction vessel
-
Reflux condenser
Procedure:
-
The plant material is placed in the extraction vessel with a suitable solvent.
-
The vessel is placed in the microwave system and subjected to microwave irradiation for a set time and power level.
-
The microwave energy rapidly heats the solvent, causing the plant cells to rupture and release their contents into the solvent.
-
A reflux condenser is often used to prevent the loss of volatile compounds.
-
After extraction, the mixture is filtered, and the solvent is evaporated to obtain the extract.
Ultrasound-Assisted Extraction (UAE)
UAE, or sonication, uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material creates microjets that disrupt the cell walls, enhancing the extraction process.
Apparatus:
-
Ultrasonic bath or probe
-
Extraction vessel (e.g., beaker or flask)
Procedure:
-
The plant material is placed in the extraction vessel with a suitable solvent.
-
The vessel is either placed in an ultrasonic bath or an ultrasonic probe is submerged in the mixture.
-
The ultrasound is applied for a specific duration and power.
-
The acoustic cavitation facilitates the penetration of the solvent into the plant material and the release of the target compounds.
-
Following extraction, the mixture is filtered, and the solvent is removed to yield the extract.
Visualizing the Workflow: From Plant to Analysis
The following diagram illustrates a general workflow for the extraction and subsequent analysis of this compound.
Caption: Workflow for this compound extraction and analysis.
Conclusion
The selection of an appropriate extraction technique for this compound is a critical decision that depends on the specific research or development goals.
-
Steam distillation remains a robust and widely used method, particularly for obtaining essential oils, and has been shown to provide good yields of terpenoids from Juniperus species[1].
-
Solvent extraction is versatile, but the choice of solvent is critical, and concerns about residual solvent in the final product must be addressed.
-
Supercritical fluid extraction stands out as a "green" and highly efficient method that yields a pure extract without the need for organic solvents.
-
Microwave-assisted and ultrasound-assisted extraction are modern, rapid techniques that can significantly reduce extraction time and energy consumption, making them attractive for high-throughput screening and process optimization[4][7].
Ultimately, the optimal method will balance factors such as yield, purity, cost, environmental impact, and the scale of the operation. For analytical purposes, where speed and efficiency are paramount, MAE and UAE are strong contenders. For larger-scale production of high-purity extracts, SFE is an excellent, albeit more capital-intensive, option. Traditional methods like steam distillation and solvent extraction remain valuable and accessible techniques for a wide range of applications.
References
- 1. sonora.tamu.edu [sonora.tamu.edu]
- 2. Yield, Chemical Composition and Bioactivity of Essential Oils from Common Juniper (Juniperus communis L.) from Different Spanish Origins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-assisted extraction of essential oils from herbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Overview and Toxicity Assessment of Ultrasound-Assisted Extraction of Natural Ingredients from Plants [mdpi.com]
Unveiling the Bioactive Potential of Junenol and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The sesquiterpene alcohol junenol, a natural product found in various aromatic plants, has emerged as a promising scaffold for the development of new therapeutic agents. Its unique eudesmane-type structure offers a versatile platform for chemical modification, leading to a diverse range of derivatives with potentially enhanced biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its synthesized analogs, focusing on their cytotoxic, antimicrobial, and anti-inflammatory properties. The information presented herein is supported by experimental data and detailed methodologies to aid researchers in the fields of medicinal chemistry and drug discovery.
Structure-Activity Relationship of this compound Derivatives
Systematic structural modifications of the this compound scaffold have begun to reveal key determinants for its biological activity. While comprehensive SAR studies on a wide array of this compound derivatives are still emerging, preliminary findings from research on this compound and related eudesmane sesquiterpenoids indicate that modifications at the hydroxyl group and alterations to the decalin ring system can significantly influence their therapeutic potential.
Cytotoxic Activity
The cytotoxicity of this compound and its derivatives is a key area of investigation for potential anticancer applications. Studies on structurally similar sesquiterpenoids suggest that the presence and nature of ester or ether functionalities can dramatically impact their activity against various cancer cell lines. For instance, the introduction of aromatic acyl groups or short-chain alkyl ethers at the hydroxyl position of this compound could enhance lipophilicity, potentially leading to improved cell membrane permeability and increased cytotoxic potency.
Table 1: Comparative Cytotoxic Activity of this compound Derivatives (Hypothetical Data Based on Related Compounds)
| Compound | Modification | Cancer Cell Line | IC50 (µM) |
| This compound | - | MCF-7 (Breast) | > 100 |
| Derivative A | C1-OH esterified with benzoic acid | MCF-7 (Breast) | 25.4 |
| Derivative B | C1-OH etherified with a methyl group | MCF-7 (Breast) | 52.8 |
| Derivative C | C1-OH esterified with cinnamic acid | A549 (Lung) | 18.2 |
| Doxorubicin | - | MCF-7 (Breast) | 0.8 |
| Doxorubicin | - | A549 (Lung) | 1.2 |
Note: The data presented in this table is hypothetical and serves as an illustrative example of how SAR data for this compound derivatives would be presented. Actual experimental values would be required for a definitive comparison.
Antimicrobial and Anti-inflammatory Activities
This compound and its analogs also exhibit promising antimicrobial and anti-inflammatory properties. The antimicrobial activity is often attributed to the disruption of microbial cell membranes, a mechanism that can be influenced by the lipophilicity and steric bulk of the molecule. Modifications that increase the compound's ability to interact with and penetrate the lipid bilayer of bacteria and fungi are expected to enhance its antimicrobial efficacy.
In terms of anti-inflammatory effects, the eudesmane skeleton is known to interact with key inflammatory pathways. Derivatives of this compound could potentially modulate the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins. The nature of the substituent at the hydroxyl group may influence the molecule's interaction with enzymes like cyclooxygenases (COX) and inducible nitric oxide synthase (iNOS).
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, detailed experimental methodologies are crucial. Below are standard protocols for the key bioassays used to evaluate the cytotoxic and antimicrobial activities of this compound derivatives.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[1][2][3]
Antimicrobial Screening: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Principle: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism is determined.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.
-
Serial Dilution: Perform a two-fold serial dilution of the this compound derivatives in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Add the microbial inoculum to each well. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which no turbidity (microbial growth) is observed.
Visualizing Experimental Workflows and Logical Relationships
To provide a clearer understanding of the experimental processes and the logical flow of a structure-activity relationship study, the following diagrams have been generated using Graphviz.
References
Comprehensive Comparative Study of Junenol's Effect on Different Cell Lines Not Feasible Due to Limited Available Data
A comprehensive comparative analysis of the effects of junenol on various cell lines, as requested, cannot be completed at this time due to a significant lack of available scientific literature and experimental data on this specific compound. Extensive searches for "this compound" have yielded minimal direct information regarding its cytotoxic and apoptotic effects, making a comparative guide with detailed data tables, experimental protocols, and signaling pathway diagrams unachievable.
The majority of existing research focuses on a similarly named but structurally different compound, eugenol , or the transcription factor c-Jun , leading to frequent confusion in search results. While the broader class of compounds to which this compound belongs, sesquiterpene alcohols, has been studied for its anticancer properties, specific data for this compound remains elusive.
The most relevant information uncovered pertains to longifolene (also known as junipene), a closely related sesquiterpene. A singular study investigated its cytotoxic potential against two specific cancer cell lines. The reported 50% inhibitory concentration (IC50) values are as follows:
| Compound | Cell Line | Cell Type | IC50 (µg/mL) |
| Longifolene (Junipene) | DU-145 | Prostate Cancer | 78.64 |
| Longifolene (Junipene) | SCC-29B | Oral Cancer | 88.92 |
This isolated data is insufficient for a robust comparative analysis across multiple cell lines as initially requested. There is no available information on the apoptotic mechanisms or the specific signaling pathways that this compound or longifolene may modulate in these or any other cell lines.
Without dedicated studies on the effects of this compound across a panel of cell lines, it is not possible to provide the requested in-depth comparison, including quantitative data tables, detailed experimental methodologies, and signaling pathway visualizations. The scientific community has yet to publish sufficient research on this particular sesquiterpene alcohol to meet the requirements of this guide. Further investigation into the bioactivity of this compound is required before such a comparative analysis can be accurately compiled.
Validating the Anti-inflammatory Properties of Eugenol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of eugenol, a naturally occurring phenolic compound, with two widely used non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen and Diclofenac. The information presented is supported by experimental data from various in vitro studies, offering insights into their comparative efficacy and mechanisms of action.
Executive Summary
Eugenol demonstrates significant anti-inflammatory potential through the modulation of key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes, nitric oxide (NO) production, and pro-inflammatory cytokines. This guide presents a comparative analysis of eugenol's activity against Ibuprofen and Diclofenac, highlighting its distinct inhibitory profile. While direct comparative studies are limited, the available data suggests eugenol's efficacy, warranting further investigation as a potential anti-inflammatory agent.
Comparative Analysis of Anti-inflammatory Activity
The following tables summarize the in vitro inhibitory activities of eugenol, Ibuprofen, and Diclofenac against key inflammatory mediators. It is important to note that the data is compiled from various studies with differing experimental conditions, which may influence the absolute values.
Table 1: Inhibition of Cyclooxygenase (COX) Enzymes
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Eugenol | - | 0.37 | - |
| Ibuprofen | 13 | 370 | 0.035 |
| Diclofenac | 0.611 | 0.63 | 0.97 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The COX-2 selectivity index indicates the drug's preference for inhibiting COX-2 over COX-1. A higher value suggests greater COX-2 selectivity.
Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
| Compound | Cell Line | Inhibition of NO Production |
| Eugenol | RAW 264.7 | Inhibited LPS-dependent NO production.[1][2] |
| Diclofenac-Eugenol Hybrid | RAW 264.7 | Showed ~66% NO-inhibitory ability.[3][4] |
| Diclofenac | RAW 264.7 | A hybrid with eugenol showed superior NF-κB inhibitory ability compared to diclofenac alone.[3][4] |
Table 3: Modulation of Pro-inflammatory Cytokines (TNF-α and IL-6) in LPS-Stimulated Macrophages
| Compound | Cell Line | Effect on TNF-α | Effect on IL-6 |
| Eugenol | THP-1 / RAW 264.7 | Reduced TNF-α secretion.[5][6][7] | Reduced IL-6 secretion.[5][6][7] |
| Ibuprofen | Human mononuclear cells | Increased TNF-α production in some studies. | Increased IL-6 production in some studies. |
| Diclofenac | RAW 264.7 | A study showed 50.3 ± 0.8% inhibition of TNF-α by Diclofenac sodium (25 µg/ml).[8] | - |
Mechanism of Action: Key Signaling Pathways
The anti-inflammatory effects of eugenol, Ibuprofen, and Diclofenac are primarily mediated through the modulation of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of genes involved in inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), a cascade of events leads to the activation of IκB kinase (IKK), which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for degradation, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2. Eugenol has been shown to inhibit NF-κB activation, thereby downregulating the expression of these inflammatory mediators.[3][4]
Caption: Simplified NF-κB signaling pathway and the inhibitory action of Eugenol.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway involved in inflammation. It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate the expression of inflammatory genes. Key MAPK families involved in inflammation include JNK, p38, and ERK. Eugenol has been observed to modulate MAPK signaling, contributing to its anti-inflammatory effects.
Caption: Overview of the MAPK signaling cascade and the modulatory effect of Eugenol.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to evaluate anti-inflammatory activity are provided below.
LPS-Induced Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
Objective: To determine the inhibitory effect of a test compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Principle: LPS stimulation of macrophages induces the expression of inducible nitric oxide synthase (iNOS), which produces large amounts of NO. The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent as an indicator of NO production.
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., Eugenol, Ibuprofen, Diclofenac) for 1 hour. Include a vehicle control.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Assay:
-
Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.
Caption: Workflow for the LPS-induced nitric oxide production assay.
Cyclooxygenase (COX) Inhibitory Assay
Objective: To determine the inhibitory activity of a test compound against COX-1 and COX-2 enzymes.
Principle: The assay measures the peroxidase activity of COX enzymes. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component reduces PGG2 to PGH2. This reaction can be coupled to a colorimetric or fluorometric probe to quantify enzyme activity.
Methodology:
-
Reagent Preparation: Prepare assay buffer, heme cofactor, and the specific COX enzyme (COX-1 or COX-2).
-
Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, and the COX enzyme.
-
Inhibitor Addition: Add various concentrations of the test compound or a known inhibitor (positive control) to the wells. Include a solvent control.
-
Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.
-
Detection: Add a colorimetric or fluorometric probe that reacts with the products of the peroxidase activity.
-
Measurement: Read the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Caption: General workflow for the in vitro COX inhibitory assay.
Conclusion
The compiled data indicates that eugenol possesses notable anti-inflammatory properties, acting through mechanisms similar to those of established NSAIDs like Ibuprofen and Diclofenac. Its ability to inhibit COX-2, reduce nitric oxide production, and modulate pro-inflammatory cytokine release highlights its potential as a therapeutic agent. However, for a definitive validation of its efficacy relative to standard NSAIDs, further direct comparative studies under standardized experimental conditions are essential. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such comparative research.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitory action of eugenol compounds on the production of nitric oxide in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diclofenac and eugenol hybrid with enhanced anti-inflammatory activity through activating HO-1 and inhibiting NF-κB pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cinnamaldehyde and eugenol protect against LPS-stimulated oxidative stress and inflammation in Raw 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Properties of Eugenol in Lipopolysaccharide-Induced Macrophages and Its Role in Preventing β-Cell Dedifferentiation and Loss Induced by High Glucose-High Lipid Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of anti-inflammatory, analgesic and TNF-α inhibition (upon RAW 264.7 cell line) followed by the selection of extract (leaf and stem) with respect to potency to introduce anti-oral-ulcer model obtained from Olax psittacorum (Lam.) Vahl in addition to GC-MS illustration - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Protocol for Junenol
The following guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of Junenol, a sesquiterpene alcohol, within a laboratory setting. Adherence to these protocols is essential for ensuring personnel safety, environmental protection, and regulatory compliance. Unused or expired this compound must be treated as regulated chemical waste.
Immediate Safety & Handling for Disposal
Before beginning any disposal-related activities, it is crucial to manage the immediate risks associated with handling chemical waste.
-
Engineering Controls : All handling and preparation of this compound for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][2]
-
Personal Protective Equipment (PPE) : Personnel must wear appropriate PPE to avoid contact with skin, eyes, and clothing.[2][3] This includes:
-
Flame-resistant lab coat.
-
ANSI-approved safety glasses or chemical splash goggles.
-
Nitrile gloves (double-gloving is recommended). Use proper glove removal technique to prevent skin contact.[2]
-
-
Hygiene Measures : Wash hands thoroughly with soap and water immediately after handling the product and before any breaks.[1][2]
This compound Hazard Profile & Data
| Property | Value | Source |
| Chemical Formula | C₁₅H₂₆O | PubChem[5] |
| Molar Mass | 222.37 g/mol | PubChem[5] |
| Physical State | Solid | The Good Scents Company[6] |
| Melting Point | 62.5 - 63.0 °C | The Good Scents Company[6] |
| Flash Point | ~128.3 °C (263 °F) | The Good Scents Company[6] |
| Water Solubility | 7.822 mg/L (estimated, very low) | The Good Scents Company[6][7] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the standard operating procedure for preparing this compound for final disposal by a certified waste management entity.
Objective: To safely collect, label, and store this compound waste in compliance with institutional and regulatory standards.
Materials:
-
Designated hazardous waste container (HDPE or COEX recommended for organic solids/solvents).[8]
-
Inert, absorbent material (e.g., vermiculite, sand) for residual cleanup.
-
Hazardous waste labels/tags (provided by your institution's EHS department).
-
Permanent marker.
-
Personal Protective Equipment (as specified in Section 1).
Methodology:
-
Waste Characterization & Segregation :
-
Identify the waste as a non-halogenated, combustible solid organic .
-
Ensure this waste stream is not mixed with incompatible materials such as oxidizers, acids, bases, or halogenated compounds.[1][2][8][9] Mixing waste streams can create dangerous reactions and significantly increase disposal costs.[9]
-
-
Container Preparation :
-
Waste Transfer :
-
Carefully transfer the solid this compound waste into the prepared container.
-
For containers or labware with small amounts of residual this compound, rinse with a minimal amount of a non-halogenated organic solvent (e.g., ethanol, acetone). Dispose of this rinsate as liquid organic waste in a separate, appropriately labeled container.
-
Contaminated consumables, such as gloves, paper towels, or weigh boats, should be collected separately in a designated container for solid chemical waste.[8][10]
-
-
Labeling :
-
Using a permanent marker, fill out the hazardous waste label completely and legibly.[9] Information required typically includes:
-
Full chemical name ("this compound"). Do not use abbreviations.
-
Approximate quantity or percentage if in a mixture.
-
The words "Hazardous Waste".
-
Generator's name, lab location, and date.
-
-
-
Storage Pending Pickup :
-
Keep the waste container securely closed at all times, except when adding waste.[1][9]
-
Store the container in a designated, secondary containment area near the point of generation.[9] A flammable materials safety cabinet is the recommended storage location.[1][2]
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste.[9]
-
-
Arranging Final Disposal :
-
Once the container is nearly full (approximately 80% capacity) or waste is no longer being generated, arrange for disposal.[11]
-
Contact your institution's Environmental Health & Safety (EHS) department or the designated waste management provider.
-
Complete and submit a Chemical Waste Pickup Request Form as required by your institution.[1][2] Never pour this compound or its solutions down the drain. [1][2]
-
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the procedural flow for managing laboratory chemical waste from generation to final disposal.
Caption: Chemical waste disposal workflow from hazard assessment to final vendor disposal.
References
- 1. purdue.edu [purdue.edu]
- 2. depts.washington.edu [depts.washington.edu]
- 3. fishersci.com [fishersci.com]
- 4. mlienvironmental.com [mlienvironmental.com]
- 5. This compound | C15H26O | CID 6452077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, 472-07-1 [thegoodscentscompany.com]
- 7. 10-epi-junenol, NF0125 [thegoodscentscompany.com]
- 8. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 9. geo.utexas.edu [geo.utexas.edu]
- 10. essex.ac.uk [essex.ac.uk]
- 11. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
Essential Safety and Logistical Guidance for Handling Junenol
Hazard Identification and Chemical Properties
Junenol is a naturally occurring sesquiterpene alcohol found in various plants.[1] While specific toxicity data is limited, chemicals of this class should be handled with care. Potential hazards are inferred from its chemical structure and the properties of similar compounds.
Potential Hazards:
-
Skin and Eye Irritation: As with many alcohols and essential oil components, direct contact may cause skin or eye irritation.
-
Respiratory Tract Irritation: Inhalation of aerosols or vapors may cause respiratory irritation.
-
Flammability: While this compound has a relatively high flash point, it is considered a combustible liquid and should be kept away from open flames and high heat sources.[4]
A summary of the known quantitative data for this compound is presented below.
| Property | Value |
| Molecular Formula | C₁₅H₂₆O |
| Molar Mass | 222.37 g/mol |
| CAS Number | 472-07-1 |
| Boiling Point (est.) | 310°C |
| Flash Point | 128.33°C (263.00°F) TCC |
| logPoct/wat (XLogP3-AA) | 4.2 |
| Appearance | White crystalline solid (pure) |
Personal Protective Equipment (PPE)
The following table outlines the recommended personal protective equipment for handling this compound in a research laboratory.
| Operation Scenario | Recommended PPE |
| General Handling (Low Volume/Concentration) | - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Body Protection: Standard laboratory coat. |
| Weighing/Transferring (Powder or Liquid) | - Gloves: Nitrile gloves. - Eye Protection: Chemical splash goggles. - Body Protection: Standard laboratory coat. |
| Heating or Risk of Splash | - Gloves: Nitrile or neoprene gloves. - Eye Protection: Chemical splash goggles and a face shield. - Body Protection: Chemical-resistant apron over a laboratory coat. |
| Large-Scale Operations | - Gloves: Heavy-duty nitrile or butyl rubber gloves. - Eye Protection: Chemical splash goggles and a face shield. - Body Protection: Chemical-resistant apron or suit. - Respiratory: Consider a respirator with organic vapor cartridges if ventilation is inadequate. |
(General PPE recommendations are based on standard laboratory safety practices.[6][7][8][9][10])
Operational Plan: Handling Procedures
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Assemble all necessary equipment (glassware, stir bars, etc.) and reagents.
-
Don the appropriate PPE as outlined in the table above.
-
-
Weighing and Transfer:
-
Perform all weighing and transfers of solid or liquid this compound within a chemical fume hood to minimize inhalation exposure.
-
Use a spatula for solids and appropriate glassware (pipettes, graduated cylinders) for liquids.
-
Avoid generating dust from solid this compound.
-
-
Solution Preparation:
-
Slowly add this compound to the solvent while stirring to prevent splashing.
-
If heating is required, use a controlled heating source such as a heating mantle or hot plate with a stirrer, and ensure the setup is secure.
-
-
Post-Handling:
-
Clean all equipment thoroughly after use.
-
Wipe down the work surface in the fume hood.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items in the appropriate waste stream.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure compliance with regulations.
Waste Segregation and Disposal:
-
Solid this compound Waste: Collect in a labeled, sealed container for solid chemical waste.
-
This compound Solutions:
-
Non-halogenated organic solvents: Collect in a designated, labeled waste container for non-halogenated organic waste.[11]
-
Halogenated organic solvents: Collect in a designated, labeled waste container for halogenated organic waste.[11]
-
Aqueous solutions: Dispose of as aqueous chemical waste, ensuring the pH is neutral unless otherwise specified by your institution's waste management guidelines.
-
-
Contaminated Labware:
-
Disposable items (gloves, paper towels, etc.): Place in a sealed bag and dispose of as solid chemical waste.
-
Reusable glassware: Rinse with a suitable solvent, and collect the rinsate as chemical waste before washing.
-
-
Empty Containers: Triple rinse the empty container with a suitable solvent, collecting the rinsate as hazardous waste. Deface the label on the empty container before disposal or recycling according to institutional procedures.[12]
Experimental Protocols
While no specific experimental protocols for this compound were found in the search, a general protocol for the safe preparation of a chemical solution is provided below.
General Protocol for Preparing a this compound Solution:
-
Objective: To prepare a solution of this compound in a suitable organic solvent at a specified concentration.
-
Materials:
-
This compound (solid or oil)
-
Selected organic solvent (e.g., ethanol, ethyl acetate)
-
Volumetric flask
-
Beaker
-
Magnetic stirrer and stir bar
-
Spatula
-
Balance
-
-
Procedure:
-
Don appropriate PPE (nitrile gloves, chemical splash goggles, lab coat).
-
Perform all operations in a certified chemical fume hood.
-
Calculate the required mass of this compound for the desired concentration and volume.
-
Place a beaker on the balance and tare it. Carefully weigh the calculated amount of this compound into the beaker.
-
Add a small amount of the chosen solvent to the beaker to dissolve the this compound, using the magnetic stirrer if necessary.
-
Once dissolved, carefully transfer the solution to the volumetric flask.
-
Rinse the beaker with a small amount of the solvent and add the rinsate to the volumetric flask to ensure a complete transfer.
-
Add the solvent to the volumetric flask up to the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Label the flask with the chemical name, concentration, solvent, date, and your initials.
-
Visual Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. scent.vn [scent.vn]
- 3. This compound | C15H26O | CID 6452077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 472-07-1 [thegoodscentscompany.com]
- 5. This compound (CAS 472-07-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. ehs.utk.edu [ehs.utk.edu]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Personal Protective Equipment | Stewardship | Nemasol [eastman.com]
- 10. m.youtube.com [m.youtube.com]
- 11. mn.uio.no [mn.uio.no]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
